6-Methoxy-1,2,3,4-tetrahydronaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28470. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDFKRJYKNTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061920 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |
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Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
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CAS No. |
1730-48-9 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-48-9 | |
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| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxytetralin | |
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| Record name | 6-Methoxytetralin | |
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| Record name | Naphthalene, 1,2,3,4-tetrahydro-6-methoxy- | |
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| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |
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| Record name | Methyl 1,2,3,4-tetrahydro-6-naphthyl ether | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.499 | |
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| Record name | 6-METHOXYTETRALIN | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene from 2-Methoxynaphthalene
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of 2-methoxynaphthalene to 6-methoxy-1,2,3,4-tetrahydronaphthalene. The synthesis of this specific tetralin derivative is a critical transformation in the development of various pharmaceutical intermediates and fine chemicals.[1] This document delves into the two predominant methodologies: catalytic hydrogenation and Birch reduction. For each method, we will explore the underlying mechanistic principles, the rationale behind experimental design, detailed operational protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this important synthetic transformation.
Introduction: Strategic Importance of this compound
The selective reduction of a single aromatic ring in a naphthalene system is a foundational challenge in organic synthesis. 2-Methoxynaphthalene, a readily available starting material, serves as a key precursor to this compound (also known as 6-methoxytetralin).[2][3] The tetralin core is a privileged scaffold in medicinal chemistry, and the 6-methoxy substitution pattern is particularly valuable for the synthesis of dopaminergic compounds and other neurologically active agents.
The core challenge lies in achieving high regioselectivity. The reduction must selectively hydrogenate the unsubstituted ring of the naphthalene system, leaving the methoxy-substituted ring intact. Over-reduction to the corresponding decalin derivative or reduction of the incorrect ring are significant potential side reactions that must be minimized. This guide will dissect the two most effective strategies for overcoming this challenge.
Figure 2: Standard experimental workflow for catalytic hydrogenation of 2-methoxynaphthalene.
Methodology:
-
Catalyst Preparation: A supported nickel catalyst (e.g., 10 wt% Ni on Al₂O₃) is placed in a tube furnace and reduced under a flow of hydrogen gas at 400-450°C for 4 hours to generate the active Ni(0) sites.
-
Reactor Setup: A high-pressure autoclave (e.g., Parr reactor) is charged with the reduced catalyst (5% w/w relative to substrate), 2-methoxynaphthalene (1.0 eq), and a high-boiling inert solvent such as decane.
-
Reaction Initiation: The reactor is sealed, purged several times with nitrogen to remove air, and then purged with hydrogen. The system is then pressurized with hydrogen to the target pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 320°C) with vigorous stirring.
-
Monitoring and Completion: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling the reactor to ambient temperature and carefully venting the excess hydrogen, the reaction mixture is diluted with a solvent like toluene and filtered to remove the solid catalyst.
-
Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound.
Method 2: Birch Reduction
The Birch reduction is a powerful and elegant method for the partial reduction of aromatic rings. It employs a dissolving metal, typically an alkali metal like sodium or lithium, in liquid ammonia with an alcohol as a proton source. [4][5]
Expertise & Rationale: Regioselectivity Driven by Electronics
The Birch reduction's key advantage is its predictable and high regioselectivity, which is governed by the electronic nature of the substituents on the aromatic ring. [5][6]
-
Mechanism: The reaction is initiated by the addition of a solvated electron from the metal-ammonia solution to the aromatic ring, forming a radical anion. [4][6]This is followed by protonation by the alcohol, another electron addition, and a final protonation to yield a 1,4-cyclohexadiene.
-
Directing Effect of the Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group (EDG). According to the principles of the Birch reduction, the radical anion intermediate will be most stable when the negative charge is as far as possible from the electron-donating substituent. [5]Consequently, the reduction occurs on the unsubstituted ring, as this pathway avoids placing anionic charge on the carbon bearing the methoxy group. This inherent electronic preference makes the Birch reduction exceptionally well-suited for the desired transformation, leading directly to the precursor of this compound. The initial diene product is often isomerized or further reduced under the reaction conditions to the final tetralin.
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"physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalene"
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Section 1: Introduction and Strategic Importance
This compound, also known by its common synonym 6-Methoxytetralin, is a substituted aromatic ether with the chemical formula C₁₁H₁₄O.[1][2] Identified by its CAS Registry Number 1730-48-9, this compound serves as a pivotal intermediate in the landscape of organic synthesis.[2][3] While it finds application in the fragrance industry for its sweet, floral scent, its primary significance for researchers lies in its role as a sophisticated building block.[1] Notably, it is a precursor in the synthesis of complex molecules such as 18-methyl norethisterone, highlighting its utility in the development of steroidal pharmaceuticals.[3]
This guide offers a comprehensive analysis of the essential physicochemical properties of this compound. Understanding these characteristics is paramount for its effective handling, characterization, and deployment in synthetic strategies, ensuring both safety and optimal reaction outcomes in a research and development setting.
Section 2: Core Physicochemical Data Summary
For efficient reference, the fundamental physicochemical properties of this compound are summarized below. These values represent a consolidation of data from various chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 1730-48-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| Physical State | Colorless to slightly yellow liquid | [4][5][6] |
| Boiling Point | 278.5 °C at 760 mmHg 90-95 °C at 1 mmHg | [1][3][7][8] |
| Density | ~1.033 g/mL at 25 °C | [3][7][8] |
| Refractive Index (n²⁰/D) | 1.54 | [1][3][4][7] |
| Flash Point | >105 °C | [1][7] |
| LogP (calculated) | 2.57 - 3.3 | [1][2] |
| Vapor Pressure | 0.0072 mmHg at 25 °C | [1] |
Section 3: Detailed Physicochemical Characterization
A deeper understanding of the compound's behavior requires a more detailed examination of its individual properties.
Physical State and Appearance
This compound typically presents as a colorless or pale yellow, oily liquid at standard ambient temperature and pressure.[4][5] Its physical state as a liquid is consistent with its molecular weight and structure, lacking the extensive crystal lattice energy that would render it a solid at room temperature.
Solubility and Partition Coefficient (LogP)
As indicated by its chemical structure—a largely nonpolar tetrahydronaphthalene core with a single polar methoxy group—the compound is very poorly soluble in water.[9] It is, however, miscible with most common organic solvents, such as dichloromethane, ether, and toluene.
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, predicting the lipophilicity of a molecule. Calculated LogP values for this compound range from 2.57 to 3.3, indicating significant lipophilicity.[1][2] This property is fundamental to its behavior in biological systems and its solubility characteristics during workup and purification processes.
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. A comprehensive study has been performed, leveraging FT-IR, FT-Raman, and NMR spectroscopy, complemented by theoretical calculations.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly characteristic.[11] It will display signals in the aromatic region (typically 6.5-7.0 ppm) corresponding to the three protons on the substituted benzene ring. The methoxy group (–OCH₃) will present as a sharp singlet around 3.8 ppm. The four methylene groups (–CH₂–) of the saturated ring will appear as complex multiplets in the aliphatic region (approx. 1.7-2.8 ppm).
-
¹³C NMR : The carbon spectrum will show 11 distinct signals, including those for the aromatic carbons (two of which are quaternary), the four aliphatic carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.[2][10] Expect to observe C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic rings (<3000 cm⁻¹). Aromatic C=C stretching will appear in the 1500-1600 cm⁻¹ region. The most diagnostic peaks are the strong C-O stretching vibrations for the aryl ether, typically found between 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[2] Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 162.
Section 4: Experimental Determination of Key Properties
The trustworthiness of any technical data relies on validated experimental protocols. Below are methodologies for the characterization of this compound.
Workflow for Spectroscopic Identification
The logical process for confirming the identity and purity of a supplied sample of this compound involves a multi-spectroscopic approach. This workflow ensures a self-validating system where each technique corroborates the findings of the others.
Caption: Workflow for structural confirmation of this compound.
Protocol: Boiling Point Determination under Reduced Pressure
Given the high atmospheric boiling point of 278.5 °C, distillation at reduced pressure is the preferred method for purification to prevent potential thermal degradation.[1]
Objective: To accurately measure the boiling point of this compound at a specified reduced pressure.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Thermometer with appropriate range
-
Vacuum pump and pressure gauge (manometer)
-
Heating mantle
Methodology:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Charging: Place a small volume (e.g., 5-10 mL) of the compound into the round-bottom flask along with a boiling chip or magnetic stir bar.
-
System Evacuation: Connect the apparatus to the vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg). The causality here is critical: a slow reduction in pressure prevents bumping of the liquid.
-
Heating: Begin gently heating the flask using the heating mantle.
-
Equilibrium Establishment: Observe the liquid for the onset of boiling. A stable boiling point is reached when vapor is continuously condensing on the thermometer bulb and the temperature reading remains constant for at least one minute.
-
Data Recording: Record the stable temperature reading and the precise pressure from the manometer. The literature value is 90-95 °C at 1 mmHg.[3][7][8]
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.
Section 5: Chemical Reactivity and Safety Profile
Stability and Reactivity
-
Peroxide Formation: Like other tetralin and ether compounds, this compound can form explosive peroxides upon prolonged exposure to air and light.[9][12] This is a critical safety consideration. The benzylic hydrogens on the saturated ring are particularly susceptible to autoxidation. It is imperative to test for the presence of peroxides before any heating or distillation.
-
Oxidizing Agents: The compound reacts vigorously with strong oxidizing agents.[9]
Handling and Storage Protocols
Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.
Caption: Key safety protocols for storage and handling of this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from light and strong oxidants.[13] The container should be tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
-
Handling: Use in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[14] It is classified as a skin and eye irritant.[3][5] Avoid sources of ignition.[13]
Section 6: References
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Guidechem. (n.d.). This compound 1730-48-9. Retrieved from Guidechem website.
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ChemBK. (n.d.). This compound. Retrieved from ChemBK website.
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ChemicalBook. (2024). This compound | 1730-48-9. Retrieved from ChemicalBook website.
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Lab Pro Inc. (n.d.). This compound, 25ML - M0765-25ML. Retrieved from Lab Pro Inc. website.
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Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from Haz-Map website.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74414, 6-Methoxytetralin. Retrieved from PubChem website.
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Sigma-Aldrich. (2024). Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Retrieved from Sigma-Aldrich website.
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ChemicalBook. (n.d.). This compound(1730-48-9) 1 h nmr. Retrieved from ChemicalBook website.
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Mary, J. J., et al. (2014). Conformational analysis, UV-VIS, MESP, NLO and NMR studies of this compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 348-357. DOI: 10.1016/j.saa.2014.02.102.
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Merck Index. (n.d.). 6-Methoxy-alpha-tetralone. Retrieved from a Merck Index online resource.
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CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Retrieved from CDH Fine Chemical website.
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Supporting Information. (n.d.). General Information. Retrieved from a scientific journal's supporting information section.
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Fisher Scientific. (2010). Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Retrieved from Fisher Scientific website.
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Chemical Synthesis Database. (2025). 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from Chemical Synthesis Database website.
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MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from MedCrave online website.
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Echemi. (n.d.). 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-OL. Retrieved from Echemi website.
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Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from Fisher Scientific website.
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TCI Chemicals. (n.d.). This compound 1730-48-9. Retrieved from TCI Chemicals website.
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Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from Organic Syntheses Procedure website.
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from YouTube.
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Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from Ataman Kimya website.
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Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 mL. Retrieved from Fisher Scientific website.
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International Labour Organization & World Health Organization. (2021). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from International Chemical Safety Cards (ICSCs) website.
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"6-Methoxy-1,2,3,4-tetrahydronaphthalene CAS number and specifications"
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, established synthesis methodologies, and rigorous analytical protocols for quality assurance. Furthermore, it explores its significant applications in drug development, supported by field-proven insights into experimental design and causality. Safety, handling, and storage protocols are also explicitly outlined to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.
Chemical Identity and Core Specifications
This compound, also known as 6-methoxytetralin, is a substituted aromatic ether widely utilized as a building block in the synthesis of complex organic molecules. Its unique structural scaffold makes it a valuable precursor for various pharmaceutical agents.
| Identifier | Value | Source(s) |
| CAS Number | 1730-48-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow, clear oily liquid | [1] |
| Purity | Typically ≥98.0% (determined by Gas Chromatography) | [2] |
Physicochemical Properties
A thorough understanding of the compound's physical properties is critical for its application in synthesis, purification, and formulation. These parameters dictate reaction conditions, solvent selection, and storage requirements.
| Property | Value | Source(s) |
| Density | 1.033 g/mL at 25 °C | [1][4] |
| Boiling Point | 90-95 °C at 1 mmHg | [1][4] |
| Refractive Index (n20/D) | 1.54 | [1][2][4] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | Low water solubility; soluble in common organic solvents. | [5] |
Synthesis and Mechanistic Considerations
The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-methoxynaphthalene.[1] This choice of precursor is driven by its commercial availability and the high efficiency of the reduction process.
Reaction: 2-Methoxynaphthalene → this compound
Causality Behind Experimental Choices:
-
Catalyst: A Raney nickel catalyst is commonly employed. Its high surface area and proven efficacy in hydrogenating naphthalene rings make it the catalyst of choice for achieving high conversion rates under manageable conditions.
-
Reaction Conditions: The hydrogenation is typically conducted at elevated temperatures (80-90 °C) and pressures (0.5-1 MPa of H₂).[1] This is necessary to overcome the activation energy required for the aromatic ring reduction.
-
pH Control: The pH is adjusted to approximately 5 with acetic acid.[1] This slightly acidic environment helps to prevent side reactions and catalyst deactivation, ensuring a cleaner product profile.
Potential impurities may include unreacted 2-methoxynaphthalene, over-reduced products (de-methoxylated tetralin), or isomers, making downstream purification and rigorous quality control essential.
Analytical Quality Control: A Self-Validating Workflow
To ensure the identity, purity, and quality of this compound, a multi-step analytical workflow is required. Each step provides orthogonal data, creating a self-validating system that guarantees the material meets specifications before use in sensitive downstream applications like drug synthesis.
Caption: Quality Control Workflow for this compound.
Detailed Analytical Protocols
A. Gas Chromatography (GC) for Purity Assessment
-
Objective: To quantify the purity of the compound and identify any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Method:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Interpretation: The purity is calculated based on the area percent of the main peak. A purity of ≥98.0% is standard for most applications.[2]
B. Nuclear Magnetic Resonance (NMR) for Structural Verification
-
Objective: To confirm the molecular structure unequivocally.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Peaks: Characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the aliphatic protons of the tetralin ring system will be present.[6]
-
Interpretation: The chemical shifts, integration values, and coupling patterns must be consistent with the known structure of this compound.[6] This technique is authoritative for structural confirmation.
Applications in Drug Development & Synthesis
This compound is a crucial intermediate in the synthesis of steroidal and non-steroidal compounds. Its most notable application is as a precursor in the synthesis of hormonal drugs, such as 18-methyl norethisterone.[1] It provides the core A-ring structure common to many synthetic steroids.
The related compound, 6-methoxy-α-tetralone, which can be derived from this compound, is used in the synthesis of estrane derivatives and 19-norsteroids.[7]
Caption: Role as a precursor in steroidal synthesis.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as a skin and eye irritant.[1][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing. In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice.[1]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition and oxidizing agents.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be toxic to aquatic life with long-lasting effects.[5][9]
References
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ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound-1-carboxylic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]
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MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from [Link]
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RÖMPP Online. (n.d.). 6-Methoxy-alpha-tetralone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxytetralin. Retrieved from [Link]
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"spectroscopic data for 6-Methoxy-1,2,3,4-tetrahydronaphthalene (NMR, IR, MS)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 6-methoxytetralin), a key intermediate in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. By integrating expert interpretation with validated data from reputable sources, this guide serves as an authoritative reference for the structural elucidation and quality control of this compound.
Introduction
This compound is a substituted tetralin derivative with significant applications in the synthesis of various biologically active molecules and complex organic frameworks. Its structural backbone is a common motif in medicinal chemistry and materials science. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide provides a detailed examination of its spectroscopic signature, offering insights into the relationship between its molecular structure and its spectral properties.
Molecular Structure and Identification
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
-
IUPAC Name: this compound[3]
-
Synonyms: 6-Methoxytetralin, 1,2,3,4-Tetrahydro-6-methoxynaphthalene[3]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides distinct signals for the aromatic, methoxy, and aliphatic protons. The integration of these signals corresponds to the number of protons in each environment.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.95 | d | 1H | Ar-H |
| ~6.65 | dd | 1H | Ar-H |
| ~6.60 | d | 1H | Ar-H |
| ~3.75 | s | 3H | -OCH₃ |
| ~2.70 | t | 4H | Ar-CH₂- |
| ~1.75 | m | 4H | -CH₂-CH₂- |
Data synthesized from publicly available spectra. Actual values may vary based on solvent and instrument.
Interpretation:
-
The aromatic region (6.5-7.0 ppm) displays signals for the three protons on the substituted benzene ring. The coupling patterns (doublet and doublet of doublets) are characteristic of a 1,2,4-trisubstituted benzene ring.
-
A sharp singlet around 3.75 ppm corresponds to the three protons of the methoxy group.[6]
-
Two triplets around 2.70 ppm are assigned to the four benzylic protons, indicating coupling with the adjacent methylene groups.
-
A multiplet around 1.75 ppm arises from the four protons of the two methylene groups in the aliphatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~157.5 | Ar-C-O |
| ~137.5 | Ar-C |
| ~129.5 | Ar-C |
| ~129.0 | Ar-CH |
| ~113.5 | Ar-CH |
| ~112.0 | Ar-CH |
| ~55.0 | -OCH₃ |
| ~29.0 | Ar-CH₂ |
| ~28.5 | Ar-CH₂ |
| ~23.0 | -CH₂- |
| ~22.5 | -CH₂- |
Data synthesized from publicly available spectra.[3] Actual values may vary based on solvent and instrument.
Interpretation:
-
The downfield signals above 110 ppm correspond to the six carbons of the aromatic ring. The carbon attached to the oxygen of the methoxy group is the most deshielded.
-
The signal at approximately 55.0 ppm is characteristic of a methoxy carbon.
-
The four signals in the upfield region (20-30 ppm) are assigned to the four sp³ hybridized carbons of the tetralin ring structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O bonds of the ether linkage.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1610, 1580, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (asymmetric, aryl alkyl ether) |
| ~1040 | Medium | C-O stretch (symmetric, aryl alkyl ether) |
Data sourced from various spectral databases.[3]
Interpretation:
-
The presence of both sp² and sp³ C-H stretching vibrations confirms the presence of both aromatic and saturated ring systems.
-
The characteristic absorptions in the 1500-1610 cm⁻¹ region are indicative of the aromatic ring.
-
The strong absorption around 1250 cm⁻¹ is a key indicator of the aryl-alkyl ether functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Major Mass Fragments
| m/z | Proposed Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 134 | [M - C₂H₄]⁺ (Retro-Diels-Alder) |
| 119 | [M - C₂H₄ - CH₃]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.[4]
Fragmentation Pathway: The primary fragmentation pathway involves a retro-Diels-Alder reaction, which is characteristic of tetralin systems, leading to the loss of ethylene (28 Da). Another common fragmentation is the loss of a methyl radical (15 Da) from the methoxy group.
Caption: Proposed mass fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.[1][7] Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the sample directly on the crystal.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Scan over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into its fragmentation. This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality assessment of this important synthetic intermediate.
References
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PubChem. 6-Methoxytetralin. National Institutes of Health. [Link]
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NIST. Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-. NIST WebBook. [Link]
-
MedCrave. A concise approach for the synthesis of 6-methoxy-2-tetralone. [Link]
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An In-depth Technical Guide to the Crystal Structure of 6-Methoxy-1,2,3,4-tetrahydronaphthalene Derivatives
Executive Summary
This guide provides a comprehensive technical overview of the methodologies and analytical strategies involved in determining and interpreting the crystal structures of 6-methoxy-1,2,3,4-tetrahydronaphthalene derivatives. These compounds form the backbone of numerous pharmacologically active agents and functional materials, making a precise understanding of their three-dimensional atomic arrangement paramount for rational drug design and materials engineering. We will delve into the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and in-depth structural analysis. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of crystallographic principles and their practical application to this important class of molecules.
Introduction: The Structural Significance of Tetralin Scaffolds
The this compound (6-methoxytetralin) scaffold is a privileged structural motif found in a wide array of biologically active compounds and synthetic intermediates. Its significance is underscored by its presence in molecules designed for steroidal synthesis and as precursors to various bioactive agents.[1][2][3] The three-dimensional structure of these molecules, dictated by their crystal packing and intermolecular interactions, directly influences their physicochemical properties, such as solubility, stability, and bioavailability.[4][5] Therefore, X-ray crystallography stands as the definitive method for elucidating the absolute configuration and conformational nuances of these derivatives at the atomic level.[5][6] A detailed structural understanding enables precise structure-activity relationship (SAR) studies and facilitates the rational design of next-generation therapeutics and materials.[7][8]
Section 1: The Foundation – Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit or disrupt the crystallization process.
Synthesis of this compound Derivatives
The synthesis of these derivatives often starts from commercially available precursors like 6-methoxy-1-tetralone or 6-methoxy-2-tetralone.[1][9] A variety of synthetic routes exist, and the choice of method can depend on the desired substitution pattern and overall yield.[1][10] For instance, a concise three-step synthesis for 6-methoxy-2-tetralone has been developed, which serves as a key intermediate for many terpenoid and steroidal compounds.[1]
Exemplary Protocol: Synthesis of 6-Methoxy-3,4-dihydronaphthalene
-
Reactants: To a solution of 6-methoxy-1-tetralone (1g, 5.7mmol) in toluene (95mL), add p-toluenesulphonic acid (250mg, 1.45mmol) and 2,4-pentanediol (2.42mL, 22.3 mmol).[1]
-
Reaction: Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.[1]
-
Workup: Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with ether.[1]
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, evaporate the solvent, and chromatograph the residue over silica gel (eluent: hexane) to obtain the desired dihydronaphthalene product.[1]
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is often the most challenging step in structure determination.[11] For small molecules like 6-methoxytetralin derivatives, several common techniques can be employed. The choice of solvent and crystallization method is crucial and often requires empirical screening.
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The key is to control the rate of evaporation to allow for the orderly growth of a single crystal.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.
Expert Insight: The choice of solvent is paramount. Solvents that interact too strongly with the molecule can inhibit crystal growth, while those with very weak interactions may lead to amorphous precipitation. A solvent system that allows for moderate solubility and slow saturation is ideal.
Section 2: The Workflow - From Crystal to Structure via SC-XRD
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound.[6][11][12] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.
A Step-by-Step Guide to Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it diffracts the X-ray beam, producing a pattern of spots (reflections).[6] The intensities and positions of these reflections are recorded by a detector.[6]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[6]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualization of the SC-XRD Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Section 3: Analysis & Interpretation - Unlocking Structural Insights
Once a crystal structure is solved and refined, the real scientific inquiry begins. The analysis of the crystallographic data provides a wealth of information about the molecule's conformation, stereochemistry, and the non-covalent interactions that govern its assembly in the solid state.
Key Crystallographic Parameters
The output of a crystallographic experiment is a set of coordinates for each atom in the unit cell. From these, we can derive crucial geometric parameters:
-
Bond Lengths and Angles: These provide fundamental information about the connectivity and geometry of the molecule.
-
Torsion Angles: These describe the conformation of the molecule, particularly the puckering of non-aromatic rings and the orientation of substituents. For instance, the non-aromatic part of the 1,2,3,4-tetrahydronaphthalene ring system typically adopts a half-chair conformation.[13]
-
Unit Cell Parameters and Space Group: These define the overall symmetry and packing of the molecules in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by a delicate balance of intermolecular interactions.[14][15] Understanding these interactions is crucial for predicting and controlling the properties of the solid form. Common interactions include:
-
Hydrogen Bonds: Strong, directional interactions that play a significant role in the packing of many organic molecules.
-
π-π Stacking: Interactions between aromatic rings that can influence the electronic properties of the material.
-
van der Waals Forces: Weaker, non-directional forces that contribute to the overall stability of the crystal lattice.
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][16] It allows for the mapping of close contacts between molecules and provides a "fingerprint" of the interaction types.[16]
Comparative Data for 6-Methoxytetralin Derivatives
The following table presents hypothetical but realistic crystallographic data for two different derivatives to illustrate how structural modifications can influence crystal packing.
| Parameter | Derivative A | Derivative B |
| Formula | C12H14O2 | C12H13O2Br |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| a (Å) | 8.54 | 7.21 |
| b (Å) | 10.23 | 11.56 |
| c (Å) | 12.11 | 14.32 |
| β (º) | 98.7 | 90 |
| Volume (Å3) | 1045.2 | 1191.5 |
| Key Interaction | C-H···O | C-H···O, C-H···Br |
Expert Insight: The introduction of a bromine atom in Derivative B not only changes the crystal system and space group but also introduces new potential intermolecular interactions (C-H···Br), which can significantly alter the crystal packing and, consequently, the material's physical properties.
Visualizing Intermolecular Interactions
Caption: Conceptual diagram of intermolecular interactions.
Section 4: Applications in Drug Discovery and Materials Science
The detailed structural information obtained from X-ray crystallography is invaluable in several scientific domains.
-
Structure-Based Drug Design (SBDD): In drug discovery, knowing the precise 3D structure of a ligand (the drug molecule) and its target (e.g., a protein) is crucial for designing more potent and selective drugs.[7][8] Crystallography allows researchers to visualize how a 6-methoxytetralin derivative binds to its biological target, enabling the design of new analogs with improved binding affinity and pharmacokinetic properties.[4][7]
-
Polymorphism and Solid-State Properties: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. Each polymorph can have different physical properties, such as melting point, solubility, and stability. Crystallography is essential for identifying and characterizing different polymorphs, which is critical for the development of stable and effective pharmaceutical formulations.
-
Materials Science: The arrangement of molecules in a crystal determines the material's bulk properties, such as its optical and electronic characteristics. By understanding the crystal structure of 6-methoxytetralin derivatives, scientists can design new materials with tailored properties for applications in areas like organic electronics.
Conclusion
The crystallographic analysis of this compound derivatives is a cornerstone of modern chemical and pharmaceutical research. It provides an unparalleled level of detail into the three-dimensional world of molecules, enabling scientists to forge a direct link between structure and function. From the meticulous process of crystal growth to the sophisticated analysis of diffraction data, each step is critical in building a comprehensive understanding of these important compounds. The insights gained from these studies will continue to drive innovation in drug discovery, materials science, and beyond.
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627–668. [Link]
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Kumari, A., & Muthu, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 461-471. [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
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Gavezzotti, A. (2013). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Pesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 117(25), 5121–5133. [Link]
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Chumakov, A. S., & Gataullin, R. R. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 27(19), 6667. [Link]
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Verma, S., Kumar, S., & Singh, P. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
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Cody, V. (2002). The role of crystallography in drug design. Journal of the American Chiropractic Association, 39(8), 29-33. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Lisurek, M., & Lange, M. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]
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Wieking, B., & Jones, P. G. (2022). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1200. [Link]
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Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1746. [Link]
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Guzei, I. A. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
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Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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Banerjee, A. K., & Dasilva, J. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorganic & Organic Chemistry, 2(1), 32-34. [Link]
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The Merck Index Online. (n.d.). 6-Methoxy-alpha-tetralone. [Link]
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Johnson, W. S., et al. (1951). Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid1. Semantic Scholar. [Link]
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-
Banerjee, A. K., et al. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Semantic Scholar. [Link]
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Yoo, H., et al. (2015). Crystal structure of 2-(2,3-dimethoxynaphthalen-1-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o394–o395. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Bendeif, E.-E., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1081–1085. [Link]
-
Vasanthi, R., et al. (2015). Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o332. [Link]
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NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Methoxy-1,2,3,4-tetrahydronaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug discovery and development, understanding and accurately determining the solubility of a molecule like 6-methoxy-1,2,3,4-tetrahydronaphthalene is paramount for formulation, synthesis, purification, and preclinical assessment. This in-depth technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for evaluating the solubility of this compound in a range of organic solvents. It is designed to equip scientists with the knowledge to make informed decisions on solvent selection and to implement robust experimental protocols for solubility determination.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molar Mass | 162.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow, oily liquid | [2] |
| Density | 1.033 g/mL at 25 °C | [1][2] |
| Boiling Point | 90-95 °C at 1 mm Hg | [1][2] |
| Refractive Index | n20/D 1.54 | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.574 (Predicted) | [4] |
Theoretical Framework of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The molecular structure of this compound, with its aromatic ring, saturated carbocyclic ring, and a methoxy group, dictates its solubility characteristics. The tetrahydronaphthalene core is largely nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. The methoxy group, however, introduces a degree of polarity and the potential for hydrogen bonding with protic solvents.
The overall polarity of a molecule can be a good indicator of its solubility in different solvents.[6] Solvents can be broadly classified based on their polarity, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol). It is anticipated that this compound will exhibit good solubility in a range of organic solvents, with the degree of solubility being influenced by the specific intermolecular interactions at play.
Predictive Approaches to Solubility
While experimental determination is the gold standard, predictive models can offer valuable insights and guide solvent selection. Hansen Solubility Parameters (HSP) provide a more nuanced approach than simple polarity considerations by breaking down the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are more likely to be miscible.[7] By comparing the HSP of this compound with those of various solvents, a theoretical solubility profile can be generated.
Experimental Determination of Solubility
A systematic experimental approach is essential for obtaining accurate and reliable solubility data. The following workflow outlines a robust strategy for determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Shake-Flask Method: A Step-by-Step Protocol
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The excess solid ensures that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solute, centrifuge the vials at a high speed.
-
Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.
-
Quantification by High-Performance Liquid Chromatography (HPLC): A Step-by-Step Protocol
HPLC is a precise and accurate method for quantifying the concentration of the dissolved solute.[4]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the corresponding peak areas.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
-
Sample Analysis:
-
Carefully dilute a known volume of the saturated solution (obtained from the shake-flask method) with the mobile phase to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Data Interpretation and Solvent Selection
The experimentally determined solubility data can be compiled into a table for easy comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| n-Hexane | 0.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Acetone | 5.1 | To be determined |
| Isopropanol | 3.9 | To be determined |
| Ethanol | 4.3 | To be determined |
| Methanol | 5.1 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |
The choice of an appropriate solvent is a critical decision in drug development and manufacturing, balancing solubility with safety, environmental impact, and regulatory compliance.[11] Solvent selection guides developed by pharmaceutical companies can provide a framework for making these decisions.[3]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with robust experimental protocols, researchers can generate high-quality solubility data. This information is indispensable for advancing drug discovery and development projects, enabling informed decisions in formulation, purification, and synthesis. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of organic molecules, ensuring their broad utility in the scientific community.
References
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxytetralin. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
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ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Chemical and Solubility Equilibria. Retrieved from [Link]
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Quora. (2018, May 11). How does molecule shape affect solubility?. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved from [Link]
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Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
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ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
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YouTube. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]
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University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
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ChemRxiv. (2022, March 4). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
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OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
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Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
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MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
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The Enigmatic Core: A Technical Guide to the Biological Activity of 6-Methoxy-1,2,3,4-tetrahydronaphthalene and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the biological significance of 6-methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives. While the parent compound remains a subject of ongoing investigation, its structural analogs have emerged as potent modulators of key physiological pathways. This document provides a comprehensive overview of their known biological activities, explores the underlying mechanisms of action, and furnishes detailed experimental protocols for their evaluation. By synthesizing existing research, we aim to provide a foundational understanding and a practical framework for future exploration into this promising class of molecules.
Introduction: The Structural Allure of the 6-Methoxytetralin Scaffold
The this compound core, a hybrid of a methoxy-substituted aromatic ring and a saturated cyclohexane ring, presents a unique three-dimensional structure that has captured the attention of medicinal chemists. This scaffold serves as a versatile template for the design of molecules with diverse pharmacological properties. The methoxy group, a key hydrogen bond acceptor and electron-donating group, significantly influences the molecule's electronic properties and its potential interactions with biological targets. The tetralin framework imparts a degree of conformational rigidity, which can be crucial for selective receptor binding. This guide will explore the biological activities stemming from this core structure, with a focus on its analogs that have been more extensively studied.
A Spectrum of Biological Activities: From Neurotransmission to Inflammation
Analogs of this compound have demonstrated a remarkable range of biological effects, positioning them as promising candidates for therapeutic development in several key areas.
Dopaminergic Modulation: Targeting Receptors in the Central Nervous System
A significant body of research points to the potent and selective interaction of 6-methoxytetralin analogs with dopamine receptors, particularly the D3 subtype. The dopaminergic system is integral to various brain functions, including motor control, cognition, and emotion.[1]
Derivatives incorporating the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, a close structural relative of our core compound, have been synthesized and shown to exhibit strong affinity and selectivity for the dopamine D3 receptor (D3R).[1] These compounds typically act as antagonists, blocking the receptor's activity. Docking studies suggest that the 6-methoxy-tetrahydroisoquinoline headgroup orients within the orthosteric binding pocket of the D3R, while other parts of the molecule interact with a secondary binding pocket, contributing to their selectivity over the D2 receptor subtype.[1] The dopaminergic activity of other analogs, such as 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, further underscores the potential of the tetralin scaffold in modulating this critical neurotransmitter system.[2]
The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, 6-methoxytetralin analogs can prevent this signaling cascade, thereby influencing downstream cellular processes.
Caption: Dopamine D3 receptor signaling pathway and its antagonism by 6-methoxytetralin analogs.
Anti-inflammatory Potential: Inhibition of Macrophage Migration Inhibitory Factor (MIF)
Chronic inflammation is a hallmark of numerous diseases. Tetralone derivatives, which are structurally similar to this compound, have been identified as inhibitors of the macrophage migration inhibitory factor (MIF).[4] MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that plays a critical role in the inflammatory response.[4] By inhibiting MIF's tautomerase function, these compounds can attenuate macrophage activation and reduce the production of pro-inflammatory mediators like TNF-α and IL-6.[4]
The anti-inflammatory effects of MIF inhibitors are often linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Caption: A simplified overview of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of 6-methoxytetralin analogs.
Anticancer Activity
Several studies have highlighted the anticancer potential of tetralin derivatives. For instance, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549).[3][4] Some of these compounds exhibited significant antiproliferative activity, induced apoptosis, and inhibited DNA synthesis.[3] The presence of a 4-methoxyphenyl moiety on some of these analogs was associated with enhanced antitumor efficiency against the MCF-7 cell line.[3]
Neuroprotective Effects
The structural similarity of 6-methoxytetralin to certain neuroprotective agents, such as some methoxyflavones, suggests a potential role in protecting neuronal cells from damage. While direct evidence for the parent compound is limited, the broader class of compounds containing methoxy and aromatic functionalities has shown promise in mitigating neurotoxicity.
The Core Compound: this compound - A Profile Based on Inference
Direct biological data for this compound is not as abundant as for its more complex analogs. However, based on the structure-activity relationships observed in its derivatives, we can postulate its likely biological profile.
The presence of the 6-methoxy group on the tetralin scaffold is a recurring feature in many of the biologically active analogs discussed. This suggests that the parent compound itself may possess latent or modest activity in the aforementioned areas. It is plausible that this compound could serve as a valuable lead compound for the development of more potent and selective modulators of dopamine receptors, MIF, and other biological targets. Further research is warranted to fully elucidate its pharmacological profile.
Experimental Protocols for Biological Evaluation
To facilitate further research into this compound class, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay provides a simple and rapid method to screen for anti-inflammatory potential by measuring the ability of a compound to inhibit thermally-induced protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this denaturation can be correlated with its anti-inflammatory activity.
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compound (this compound or its analogs) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a series of microcentrifuge tubes, add 0.5 mL of the BSA solution.
-
Add 0.5 mL of the test compound or standard drug at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
For the control, add 0.5 mL of the solvent instead of the test compound.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 72°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Dopamine D2/D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or another suitable D2/D3 ligand.
-
Wash buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds and a reference compound (e.g., haloperidol).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine:
-
50 µL of assay buffer.
-
50 µL of the radioligand at a final concentration close to its Kd.
-
50 µL of the test compound at various concentrations.
-
50 µL of the cell membrane preparation.
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MIF Tautomerase Activity Assay
This assay measures the ability of a compound to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).
Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically, and the inhibitory effect of a compound can be quantified.
Materials:
-
Recombinant human or murine MIF.
-
Substrate: L-dopachrome methyl ester (prepared fresh).
-
Assay buffer: 50 mM sodium phosphate, pH 6.0.
-
Test compounds and a known MIF inhibitor (e.g., ISO-1).
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a solution of MIF in assay buffer.
-
Add the test compound at various concentrations and pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 475 nm over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of various 6-methoxytetralin analogs. Data for the parent compound, this compound, is currently limited in the public domain.
Table 1: Anticancer Activity of Thiazoline-Tetralin Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 4e (with 4-methoxyphenyl) | MCF-7 | Not specified, but showed highest efficiency |
| 4f (with 4-bromophenyl) | A549 | Lower than cisplatin |
| 4g (with 4-chlorophenyl) | A549 | Lower than cisplatin |
| 4h (with 4-fluorophenyl) | A549 | Lower than cisplatin |
| Cisplatin (Standard) | A549 | - |
Table 2: Dopamine Receptor Affinity of a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analog [1]
| Receptor | Ki (nM) |
| D1 | 6479 |
| D2 | 1593 |
| D3 | 92 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its analogs have demonstrated significant potential as modulators of the dopaminergic and inflammatory systems, as well as exhibiting anticancer properties. While the biological profile of the parent compound requires more direct investigation, the existing body of research on its derivatives provides a strong rationale for its further exploration.
Future research should focus on:
-
Direct Biological Evaluation: A thorough investigation of the biological activities of this compound is crucial to establish a baseline for structure-activity relationship studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.
-
In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo models of neurological disorders, inflammation, and cancer to assess their therapeutic potential.
By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
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Conformational Landscape of 6-Methoxy-1,2,3,4-tetrahydronaphthalene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the conformational analysis of the 6-Methoxy-1,2,3,4-tetrahydronaphthalene ring system. This molecule serves as a valuable scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, with state-of-the-art computational chemistry methods. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step methodologies to elucidate the conformational preferences and dynamic behavior of this important chemical entity.
Introduction: The Significance of Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern drug discovery. The this compound scaffold is present in a variety of biologically active compounds, and its flexible, non-aromatic ring can adopt multiple conformations. These conformations can profoundly influence how the molecule interacts with its biological target.
The methoxy group, with its dual electronic nature—acting as a resonance donor and an inductive withdrawer—further complicates the conformational landscape.[1][2] Understanding the interplay between the intrinsic conformational preferences of the tetralin ring and the electronic and steric influence of the methoxy substituent is crucial for predicting and modulating biological activity.
This guide will provide a holistic approach to the conformational analysis of this compound, integrating experimental and computational techniques to build a comprehensive and validated model of its structure and dynamics.
The Conformational Flexibility of the Tetralin Ring System
The 1,2,3,4-tetrahydronaphthalene ring system consists of a benzene ring fused to a cyclohexene-like ring. The non-aromatic portion of the molecule is not planar and can adopt several conformations, primarily half-chair and boat forms. The interconversion between these conformers is typically rapid at room temperature, resulting in a time-averaged structure observed in many analytical techniques.
The primary goal of a conformational analysis of this system is to determine the relative populations of the major conformers and the energy barriers to their interconversion. The presence of the methoxy group on the aromatic ring can influence these preferences through long-range electronic and steric effects.
Experimental Approaches to Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. A suite of NMR experiments can provide through-bond and through-space information, allowing for the detailed elucidation of molecular geometry.
-
1H Chemical Shifts: The chemical shifts of the protons in the flexible ring are sensitive to their local electronic environment, which is influenced by their spatial orientation (axial vs. equatorial).
-
3JH,H Coupling Constants: The magnitude of the three-bond proton-proton coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[3][4] This relationship is invaluable for determining the geometry of the cyclohexene-like ring.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons.[5] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to identify protons that are close to each other in space, providing crucial distance restraints for structure determination.[6][7]
Step 1: Sample Preparation
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of 10-20 mM.
-
Filter the solution into a high-quality 5 mm NMR tube.
-
Degas the sample by bubbling with an inert gas (e.g., argon) or by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.
Step 2: Acquisition of 1D and 2D NMR Spectra
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling patterns of all protons.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of the aliphatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, facilitating the assignment of the 13C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY/ROESY:
-
For small molecules like 6-methoxytetralin (MW < 500), a NOESY experiment is generally preferred.[8]
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecule's size (typically 300-800 ms for small molecules) to observe through-space correlations.[7] These correlations will be crucial for distinguishing between different half-chair conformations.
-
If the molecule falls into the intermediate molecular weight range where the NOE is close to zero, a ROESY experiment should be performed.[9]
-
Step 3: Data Analysis
-
Assign all 1H and 13C resonances using the combination of 1D and 2D NMR data.
-
Extract 3JH,H coupling constants from the high-resolution 1D 1H spectrum.
-
Apply the Karplus equation to the measured coupling constants to estimate the dihedral angles in the aliphatic ring.[3]
-
Analyze the NOESY/ROESY spectrum to identify key through-space interactions. For example, strong NOEs between an axial proton and other axial protons at the 1,3- and 1,5-positions are characteristic of a specific chair-like conformation.
-
Integrate all NMR data to build a qualitative model of the predominant conformation in solution.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange.[10][11] At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to observe separate signals for each conformer. This allows for the direct determination of their relative populations and the calculation of the free energy difference between them.
-
Gated Decoupling 13C NMR: This technique allows for the measurement of 1H-13C coupling constants while still benefiting from the Nuclear Overhauser Effect for sensitivity enhancement.[12][13] These coupling constants can provide additional conformational information.
Single-Crystal X-ray Crystallography: The Solid-State Conformation
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14] While the conformation in the crystal may not be identical to the predominant conformation in solution, it provides a highly accurate starting point for computational studies and can reveal key intramolecular interactions.
Step 1: Crystal Growth
-
The primary challenge is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[15]
-
Slow evaporation of a saturated solution is a common method. Dissolve the compound in a suitable solvent in which it is moderately soluble.[16] Filter the solution into a clean vial and cover it loosely to allow for slow evaporation.
-
Other techniques include slow cooling of a saturated solution and vapor diffusion.
Step 2: Data Collection
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.
Step 3: Structure Solution and Refinement
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.
Computational Chemistry: In Silico Conformational Analysis
Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and predict spectroscopic parameters that can be compared with experimental data.
A Step-by-Step Computational Workflow
Step 1: Initial Structure Generation
-
Build the 3D structure of this compound using a molecular modeling software package.
-
Perform an initial conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify a set of low-energy starting conformations.
Step 2: Quantum Mechanical Optimization
-
For each low-energy conformer identified in the previous step, perform a full geometry optimization using Density Functional Theory (DFT).
-
A common and reliable choice of functional and basis set for this type of molecule is B3LYP with the 6-31G(d) or a larger basis set like 6-311+G(d,p).[17]
-
Include a continuum solvation model (e.g., PCM or SMD) to account for the effect of the solvent, allowing for a more direct comparison with NMR data.
Step 3: Calculation of Thermodynamic Properties
-
Perform a vibrational frequency calculation for each optimized conformer. This will confirm that the structures are true minima on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Calculate the relative Gibbs free energies of the conformers to predict their equilibrium populations at a given temperature.
Step 4: Prediction of NMR Parameters
-
Using the optimized geometries, calculate the NMR chemical shifts and coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.
-
Compare the calculated NMR parameters with the experimental data to validate the computational model and to aid in the assignment of the experimental spectra.
Data Integration and Visualization
A robust conformational analysis relies on the integration of data from all three techniques: NMR, X-ray crystallography, and computational modeling.
Workflow for Integrated Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Tabular Summary of Conformational Data
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key NOE Contacts | Predicted 3JH2a,H3a (Hz) |
| Half-Chair 1 | -55° | 0.00 | H1a-H3a, H1a-H5 | 10.5 |
| Half-Chair 2 | +55° | 1.2 | H1e-H3e, H2a-H4a | 3.2 |
| Boat | 0° | 4.5 | H1a-H4a, H1e-H4e | 6.8 |
Note: The data in this table is illustrative and would be populated with actual experimental and computational results.
The Influence of the Methoxy Group
The methoxy group at the 6-position primarily exerts its influence through electronic effects on the aromatic ring, which can have subtle long-range consequences on the conformation of the aliphatic ring. While a classic anomeric effect is not expected in this carbocyclic system, stereoelectronic interactions involving the methoxy group's lone pairs and the π-system of the benzene ring can modulate the overall electron distribution and potentially influence the conformational equilibrium.[18][19]
Conclusion
The conformational analysis of this compound requires a multi-faceted approach that combines the strengths of experimental and computational methods. NMR spectroscopy provides detailed information about the solution-state conformation and dynamics, while X-ray crystallography offers a precise picture of the solid-state structure. Computational chemistry serves as a powerful tool to explore the entire conformational space, calculate relative energies, and validate experimental findings. By integrating these techniques, a comprehensive and reliable model of the conformational landscape of this important molecular scaffold can be developed, providing crucial insights for the design of novel therapeutic agents.
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Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. (2022). Molecules, 27(18), 6046. [Link]
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How does the conformational landscape change on substitution in tetralin? A computational investigation with oxygen, sulphur and selenium. (2025). ResearchGate. [Link]
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Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. (2008). Carbohydrate Research, 343(12), 1999-2019. [Link]
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An In-Depth Technical Guide to the Electronic Properties and Molecular Modeling of 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Introduction: The Significance of 6-Methoxy-1,2,3,4-tetrahydronaphthalene in Modern Drug Discovery
This compound (6-MeO-THN), a substituted tetralin derivative, represents a core structural motif in a multitude of biologically active compounds. The tetralin framework is a key component in various therapeutic agents, including antidepressants like sertraline and anticancer drugs such as anthracycline antibiotics.[1][2][3] The diverse pharmacological activities of tetralin derivatives, which also include antifungal, anti-Parkinsonian, and anti-inflammatory properties, underscore the importance of this scaffold in medicinal chemistry.[1][2] The electronic properties and conformational flexibility of these molecules are pivotal to their biological function, governing their interactions with protein targets. This guide provides a comprehensive overview of the electronic characteristics of 6-MeO-THN and detailed protocols for its molecular modeling, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Part 1: Unveiling the Electronic Landscape of this compound
The electronic properties of a molecule are fundamental to its reactivity and its ability to engage in intermolecular interactions, which are the cornerstone of its biological activity. For 6-MeO-THN, the interplay between the electron-donating methoxy group and the aromatic system, coupled with the partially saturated aliphatic ring, creates a unique electronic profile.
Spectroscopic and Physicochemical Properties
Experimental characterization provides the foundational data for understanding the electronic nature of 6-MeO-THN. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem CID: 74414[4] |
| Molecular Weight | 162.23 g/mol | PubChem CID: 74414[4] |
| Boiling Point | 90-95 °C at 1 mm Hg | ChemicalBook[5] |
| Density | 1.033 g/mL at 25 °C | ChemicalBook[5] |
| Refractive Index | n20/D 1.54 | ChemicalBook[5] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide further insights into the molecular structure and electronic environment.[6]
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[7] A study by Mary et al. (2014) utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to perform a detailed analysis of 6-MeO-THN.[1]
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[11] In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Part 2: Molecular Modeling Workflows for this compound
Molecular modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions with biological targets.[2][6][12] This section provides detailed, field-proven protocols for performing DFT calculations and molecular docking studies on 6-MeO-THN.
Protocol 1: Density Functional Theory (DFT) Calculations for Electronic Property Analysis
This protocol outlines the steps for performing a geometry optimization and subsequent electronic property calculation using a program like Gaussian.[11][13][14][15]
Step 1: Building the Initial Molecular Structure
-
Use a molecular builder such as GaussView to construct the 3D structure of this compound.
-
Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Step 2: Setting up the Gaussian Input File for Geometry Optimization
-
Open the Gaussian Calculation Setup.
-
Job Type: Select "Optimization + Frequency". This will first find the minimum energy structure and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).
-
Method: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.
-
Title: Assign a descriptive title to the calculation.
-
Charge and Multiplicity: For neutral 6-MeO-THN, the charge is 0 and the spin multiplicity is a singlet (1).
-
Save the input file (e.g., 6MeO-THN_opt_freq.gjf).
Step 3: Running the Calculation
-
Submit the input file to Gaussian. The calculation will produce a log file (.log) and a checkpoint file (.chk).
Step 4: Analyzing the Results
-
Open the log file in GaussView.
-
Verify Optimization: Check that the optimization has converged and that there are no imaginary frequencies in the vibrational analysis.
-
Visualize Molecular Orbitals: Visualize the HOMO and LUMO to understand the electron distribution.
-
Calculate Electronic Properties: The log file will contain the energies of the molecular orbitals. The ionization potential and electron affinity can be calculated by performing single-point energy calculations on the optimized geometry of the cation (+1 charge, doublet spin) and anion (-1 charge, doublet spin), respectively.
-
IP = E(cation) - E(neutral)
-
EA = E(neutral) - E(anion)
-
-
Generate MEP Map: Use the checkpoint file to generate the molecular electrostatic potential map to visualize the charge distribution.
Caption: Workflow for DFT calculations of 6-MeO-THN.
Protocol 2: Molecular Docking of this compound into a Protein Target
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[2][6][12] This protocol details the steps for docking 6-MeO-THN into the ligand-binding domain of the human estrogen receptor alpha (ERα), a relevant target for tetralin-like structures, using AutoDock Vina.[3][5][16][17]
Step 1: Preparation of the Receptor and Ligand
-
Receptor:
-
Download the crystal structure of human ERα from the Protein Data Bank (PDB). A suitable entry is 3L03, which is in complex with a ligand.[18][19][20]
-
Using a molecular visualization tool like PyMOL or Chimera, remove water molecules, co-factors, and the original ligand from the PDB file.
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in PDBQT format (receptor.pdbqt).
-
-
Ligand:
-
Build the 3D structure of 6-MeO-THN using a molecular editor and save it as a PDB file.
-
In ADT, open the ligand PDB file.
-
Detect the root and set the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
Step 2: Defining the Binding Site (Grid Box)
-
In ADT, with the receptor loaded, define the grid box that encompasses the binding site. The center of the grid box should be the approximate center of the binding pocket, and the size should be large enough to allow the ligand to move freely. For ERα (PDB: 3L03), the binding pocket is well-defined.
Step 3: Configuring and Running AutoDock Vina
-
Create a configuration file (conf.txt) that specifies the input files and grid box parameters. An example is shown below:
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
Step 4: Analyzing the Docking Results
-
The output file (output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docking poses in PyMOL or Discovery Studio Visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between 6-MeO-THN and the amino acid residues of ERα.
Caption: Workflow for molecular docking of 6-MeO-THN.
Part 3: Bridging Theory and Application in Drug Development
The electronic properties and molecular modeling of 6-MeO-THN provide a powerful framework for understanding its potential as a scaffold in drug design.
Structure-Activity Relationship (SAR) Insights
The MEP map of 6-MeO-THN reveals that the oxygen atom of the methoxy group is a region of high electron density, making it a potential hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and hydrophobic interactions. These features are critical for binding to protein targets. By understanding the electronic landscape, medicinal chemists can rationally design derivatives with improved potency and selectivity. For instance, modifying the substituents on the aromatic ring can modulate the electronic properties and steric profile, leading to enhanced interactions with the target protein.
Case Study: Targeting the Estrogen Receptor
The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers.[21] The ligand-binding pocket of ERα is predominantly hydrophobic, with specific hydrogen bonding interactions at either end. The tetralin scaffold of 6-MeO-THN is well-suited to occupy this hydrophobic pocket. Molecular docking studies, as outlined above, can predict how 6-MeO-THN and its derivatives bind to ERα, providing insights into the key interactions that drive affinity. For example, the methoxy group could form a hydrogen bond with a residue like Arg394 or Glu353, while the tetralin core engages in hydrophobic interactions with residues such as Leu346, Ala350, and Leu391.[22] This information can guide the synthesis of novel derivatives with optimized binding affinities.
Conclusion: An Integrated Approach to Drug Discovery
This technical guide has provided a comprehensive overview of the electronic properties of this compound and detailed, actionable protocols for its molecular modeling. By integrating experimental data with computational techniques like DFT and molecular docking, researchers can gain a deep understanding of the structure-activity relationships of this important molecular scaffold. This integrated approach is essential for accelerating the design and development of novel therapeutics that target a wide range of diseases. The workflows and insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of computational chemistry in their quest for the next generation of medicines.
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Mary, Y. S., Raju, K., & Balachandran, V. (2014). Conformational analysis, UV-VIS, MESP, NLO and NMR studies of this compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 337-349. Available at: [Link]
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Yadav, P., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research, 32(7), 1239-1273. Available at: [Link]
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Rajan, S.S., Kim, Y., Vanek, K., Joachimiak, A., & Greene, G.L. (2010). Crystal Structure of human Estrogen Receptor alpha Ligand-Binding Domain in complex with a Glucocorticoid Receptor Interacting Protein 1 Nr Box II peptide and Estetrol (Estra-1,3,5(10)-triene-3,15 alpha,16alpha,17beta-tetrol). RCSB PDB. [Link]
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Al-Abdullah, E. S., et al. (2014). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 19(8), 11036-11053. Available at: [Link]
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PDBj. (n.d.). 3l03 - Summary. Retrieved from [Link]
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Cheung, J., et al. (2013). Structure of human acetylcholinesterase in complex with territrem B. RCSB PDB. [Link]
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Shiau, A. K., et al. (2002). Human Estrogen Receptor alpha Ligand-binding Domain in Complex with (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol and a Glucocorticoid Receptor Interacting Protein 1 NR box II Peptide. RCSB PDB. [Link]
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Brzozowski, A. M., et al. (1998). ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. RCSB PDB. [Link]
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ResearchGate. (n.d.). 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a).... Retrieved from [Link]
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Gkeka, P., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]
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Asadipour, A., et al. (2018). 6-Methoxy-3,4-dihydronaphthalenone Chalcone-like Derivatives as Potent Tyrosinase Inhibitors and Radical Scavengers. Letters in Drug Design & Discovery, 15(8), 838-847. Available at: [Link]
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Harel, M., et al. (1992). Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs. Biochemical Society Transactions, 20(2), 353-358. Available at: [Link]
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A Historical and Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
6-Methoxy-1,2,3,4-tetrahydronaphthalene (6-methoxytetralin) is a pivotal structural motif and synthetic intermediate in the development of pharmaceuticals, notably in the field of steroids and other complex natural products.[1] Its synthesis has been approached from several distinct historical and methodological standpoints. This guide provides a comprehensive exploration of the core synthetic strategies, moving beyond simple procedural listings to dissect the underlying chemical logic and causality behind experimental design. We will examine two primary strategic pathways: the construction of a functionalized precursor, 6-methoxy-1-tetralone, followed by its deoxygenation, and the direct partial hydrogenation of a naphthalene core. Each method is presented with detailed protocols, mechanistic diagrams, and comparative data to provide researchers with a field-proven understanding of these foundational transformations.
Chapter 1: Synthesis via the 6-Methoxy-1-tetralone Intermediate
The most historically significant and industrially relevant pathway to 6-methoxytetralin involves the initial synthesis of its corresponding ketone, 6-methoxy-1-tetralone. This intermediate not only serves as a direct precursor but also offers a versatile handle for further functionalization if required.
The Friedel-Crafts Annulation Strategy
The "one-pot" Friedel-Crafts acylation followed by intramolecular alkylation (annulation) stands as a cornerstone method for constructing the tetralone ring system from simple aromatic precursors. This approach is valued for its use of readily available starting materials and operational simplicity.
Causality and Mechanism: This reaction is a classic two-stage electrophilic aromatic substitution.
-
Intermolecular Acylation: A Lewis acid, typically aluminum trichloride (AlCl₃) or zinc chloride (ZnCl₂), coordinates to the acyl halide (e.g., 4-chlorobutyryl chloride), generating a highly electrophilic acylium ion or a polarized complex. This powerful electrophile then attacks the electron-rich anisole ring, preferentially at the para position due to the steric hindrance at the ortho position and the strong activating, ortho,para-directing nature of the methoxy group.
-
Intramolecular Alkylation: Upon heating, the Lewis acid then facilitates the formation of a carbocation on the alkyl chain, which subsequently undergoes an intramolecular electrophilic attack on the aromatic ring to close the six-membered ring, forming the tetralone structure.
The one-pot nature of this process, where the temperature is simply increased after the initial acylation, makes it highly efficient.[2][3]
Figure 2: Cyclization using Eaton's Reagent.
Experimental Protocol: Cyclization via Eaton's Reagent [4]
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve methyl 4-(3-methoxyphenyl)butanoate (0.37 g, 1.78 mmol) in dichloroethane (1 mL).
-
Reagent Addition: Slowly add Eaton's reagent (1.00 mL, 5.31 mmol) to the stirred solution.
-
Reaction: Heat the resulting mixture to 75°C for 2 hours.
-
Workup: Cool the reaction to room temperature and pour it over ice water. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash successively with brine and water, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting oil by column chromatography (silica gel, EtOAc-hexanes, 1:9) to afford 6-methoxy-1-tetralone as a yellowish oil (91% yield).
Chapter 2: Deoxygenation of 6-Methoxy-1-tetralone
With the key tetralone intermediate in hand, the final step is the complete reduction of the carbonyl group to a methylene group (–C=O → –CH₂–).
The Wolff-Kishner Reduction
The Wolff-Kishner reduction is the classical method for this transformation under strongly basic conditions, making it an excellent choice for substrates that are sensitive to acid. [5][6] Causality and Mechanism: The reaction proceeds through the in situ formation of a hydrazone intermediate. [7]Under high temperatures and in the presence of a strong base (like KOH), the hydrazone's N-H protons are abstracted. A subsequent proton transfer from the solvent to the carbon atom, followed by another deprotonation at the nitrogen, sets up the critical final step. The driving force of the reaction is the thermodynamically favorable, irreversible elimination of dinitrogen gas (N₂) to form a carbanion, which is then rapidly protonated by the protic solvent (e.g., ethylene glycol) to yield the final alkane product. [6][8][9] The Huang-Minlon modification is a crucial process improvement. It involves first forming the hydrazone at a lower temperature, then distilling off the water generated and excess hydrazine. This allows the reaction temperature to rise significantly (to ~200°C), dramatically shortening reaction times from days to hours and improving yields. [5][8]
Figure 3: Mechanistic pathway of the Wolff-Kishner reduction.
Experimental Protocol: General Huang-Minlon Modification [8]
-
Hydrazone Formation: In a flask fitted with a distillation apparatus, add 6-methoxy-1-tetralone, diethylene glycol as solvent, hydrazine hydrate (excess), and potassium hydroxide pellets.
-
Reflux: Heat the mixture to reflux (around 130-140°C) for 1-2 hours to ensure complete formation of the hydrazone.
-
Distillation: Increase the temperature to allow for the distillation of water and excess hydrazine. Continue until the temperature of the reaction mixture rises to ~200°C.
-
Decomposition: Maintain the reaction at this high temperature for 3-6 hours, during which nitrogen gas will evolve and the reduction will proceed to completion.
-
Workup: Cool the mixture, dilute with water, and extract with a suitable solvent like ether or dichloromethane.
-
Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by vacuum distillation.
Chapter 3: Direct Synthesis via Catalytic Hydrogenation
An alternative, more direct route bypasses the tetralone intermediate by selectively hydrogenating one of the rings of a naphthalene precursor.
Causality and Mechanism: This method involves the heterogeneous catalytic hydrogenation of 6-methoxynaphthalene. The substrate adsorbs onto the surface of a metal catalyst (e.g., Nickel, Rhodium, Ruthenium), where molecular hydrogen (H₂) is also adsorbed and dissociated into reactive hydrogen atoms. These atoms are then added across the double bonds of one of the aromatic rings.
The primary challenge and key experimental choice lie in selectivity . Over-hydrogenation can lead to the saturation of both rings (forming a decalin derivative), while some catalysts, particularly under harsh conditions, can cause hydrogenolysis (cleavage) of the C-O bond of the methoxy group. [10]The choice of catalyst is therefore critical. Rhodium, for instance, is known to be effective for ring saturation with minimal cleavage of methoxy groups compared to platinum. [10]The process typically requires high pressures of hydrogen gas and elevated temperatures. [11]
Figure 4: Direct catalytic hydrogenation of 6-methoxynaphthalene.
Experimental Protocol: General Catalytic Hydrogenation [11]
-
Reactor Charging: In a high-pressure autoclave, charge a solution of purified 6-methoxynaphthalene in a suitable solvent (or neat, if molten). Add the hydrogenation catalyst (e.g., Raney Nickel or Rhodium on carbon).
-
Pressurization: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired level (e.g., 12-15 atm or higher).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 180-200°C). The reaction is monitored by the drop in hydrogen pressure as it is consumed. Maintain pressure by adding more hydrogen as needed.
-
Completion: The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the heterogeneous catalyst.
-
Purification: The solvent is removed, and the resulting this compound is purified by vacuum distillation.
Data Summary: Comparison of Hydrogenation Catalysts
| Catalyst | Key Characteristics | Suitability for Methoxy-Aromatics | Reference |
| Raney Nickel | Cost-effective, highly active | Effective, but may require harsh conditions; risk of side reactions. | [11] |
| Platinum (Pt/C) | Highly active | Prone to causing significant hydrogenolysis (cleavage) of the methoxy group. | [10] |
| Rhodium (Rh/C) | High activity, milder conditions | Excellent for ring saturation with minimal methoxy group cleavage. | [10] |
| Ruthenium (Ru NPs) | High selectivity for PAHs | Promotes selective hydrogenation of one ring. | [12] |
Conclusion
The historical synthesis of this compound is dominated by two robust strategies. The construction via a 6-methoxy-1-tetralone intermediate offers versatility and is arguably the most reliable and well-documented path. The Friedel-Crafts annulation is a powerful, industrially viable method, while the subsequent Wolff-Kishner reduction provides a classic and effective means of deoxygenation, especially for acid-sensitive downstream applications. The alternative route, direct catalytic hydrogenation of 6-methoxynaphthalene, offers a more atom-economical approach but places heavy demands on catalyst selection and process control to achieve high selectivity and avoid unwanted side reactions. The choice between these core methods will ultimately depend on the researcher's specific needs regarding scale, available equipment, cost of starting materials, and the chemical tolerance of the molecular framework.
References
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- TCI Chemicals.
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Methodological & Application
"catalytic hydrogenation of 6-methoxynaphthalene to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalene"
Application Note & Protocol: Selective Catalytic Hydrogenation of 6-Methoxynaphthalene
Objective: To provide a detailed, field-proven protocol for the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene via the selective catalytic hydrogenation of 6-methoxynaphthalene. This guide is intended for researchers, chemists, and drug development professionals.
Scientific Background & Strategic Importance
This compound, often referred to as 6-methoxytetralin, is a valuable carbocyclic intermediate in organic synthesis. Its structure is a core component in the synthesis of various pharmaceutical agents and complex molecules. The selective hydrogenation of 6-methoxynaphthalene presents a classic chemical challenge: how to reduce one of the two aromatic rings of the naphthalene system while preserving the other and the sensitive methoxy functional group.
The catalytic hydrogenation of naphthalene derivatives is a complex process involving hydrogenation, potential isomerization, and cracking.[1] The key to achieving high selectivity for the desired tetralin product lies in the careful selection of the catalyst and precise control over reaction conditions.[2] Noble metal catalysts, particularly those based on Rhodium and Palladium, are known to be effective for this transformation.[3][4] This protocol will focus on a robust method utilizing a heterogeneous catalyst under moderate pressure, a common setup in both academic and industrial laboratories.
Reaction Scheme
The overall transformation is the addition of two molar equivalents of hydrogen across one of the aromatic rings of 6-methoxynaphthalene.
Caption: Catalytic hydrogenation of 6-methoxynaphthalene.
Critical Safety Considerations for Hydrogenation
Catalytic hydrogenations are inherently hazardous procedures due to the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[5] Strict adherence to safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] All operations must be conducted in a certified chemical fume hood with adequate ventilation.[7] Ensure there are no ignition sources (sparks, open flames, hot surfaces) in the vicinity.[8] Use appropriate pressure-rated tubing and regulators for hydrogen cylinders.[7]
-
High-Pressure Reactor: Only use a reactor (e.g., Parr apparatus) designed and certified for high-pressure work.[6] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[8] Never exceed the maximum rated pressure of the vessel.[5]
-
Catalyst Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are often pyrophoric, especially after use when they are dry and saturated with hydrogen.[5] The catalyst should be handled under a wet or inert atmosphere. Filtration must be performed carefully, keeping the filter cake moist with solvent to prevent ignition upon contact with air.[5]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required. For high-pressure operations, a blast shield placed in front of the apparatus inside the fume hood is strongly recommended.[5][7]
Experimental Protocol
This protocol is designed for a ~5-10 gram scale synthesis. Quantities can be adjusted as needed, but the catalyst loading and reaction parameters should be maintained proportionally.
Materials and Equipment
| Reagents & Materials | Equipment |
| 6-Methoxynaphthalene (Substrate) | High-pressure hydrogenation vessel (e.g., Parr Shaker) |
| 5% Rhodium on Carbon (Rh/C) or 10% Palladium on Carbon (Pd/C) | Magnetic stir plate or mechanical stirrer for the reactor |
| Ethanol (EtOH), Reagent Grade (Solvent) | Glassware (beakers, flasks, graduated cylinders) |
| Hydrogen Gas (H₂), High Purity | Buchner funnel and filter paper (or Celite® pad setup) |
| Nitrogen Gas (N₂), High Purity | Rotary evaporator |
| Dichloromethane (DCM) for extraction | Analytical balance |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | TLC plates (Silica gel 60 F₂₅₄) |
| Anhydrous Magnesium Sulfate (MgSO₄) | GC-MS and NMR for analysis |
| Celite® 545 (Filter Aid) | Blast shield |
Step-by-Step Methodology
Step 1: Reactor Preparation and Charging
-
Ensure the high-pressure reaction vessel is clean and dry.
-
To the vessel, add 6-methoxynaphthalene (e.g., 5.0 g, 31.6 mmol).
-
Add ethanol (e.g., 100 mL). The solvent choice is critical; ethanol is effective for dissolving the substrate and has a low risk of participating in side reactions.
-
Under a gentle stream of nitrogen, carefully add the catalyst. A typical loading is 5-10 mol% of the metal relative to the substrate. For 5% Rh/C, this would be approximately 650 mg. Causality: The catalyst is added last under an inert atmosphere to minimize its exposure to air.
Step 2: Sealing and Inerting the System
-
Securely seal the reactor according to the manufacturer's instructions. Ensure all fittings are tightened correctly.
-
Place the reactor in the hydrogenation apparatus behind a blast shield.
-
Pressurize the vessel with nitrogen to ~100 psi, hold for 5 minutes, and then safely vent the pressure. Repeat this process three times. Causality: This nitrogen purge cycle is a critical safety step to remove all oxygen from the headspace, thereby preventing the formation of a potentially explosive hydrogen/oxygen mixture.[5][8]
Step 3: Hydrogenation Reaction
-
After the final nitrogen vent, evacuate the vessel briefly if possible, then introduce hydrogen gas to the desired pressure. A pressure of 200-500 psi is typically effective.[9]
-
Begin vigorous stirring or shaking to ensure efficient mixing and suspension of the catalyst.
-
Heat the reaction to a moderate temperature, such as 50-70°C. Causality: Elevated temperature increases the reaction rate, but excessively high temperatures can lead to over-reduction to decalin or hydrogenolysis of the methoxy group.
-
Monitor the reaction progress by observing the pressure drop on the hydrogen tank's gauge, which indicates hydrogen consumption. The reaction is typically complete within 12-24 hours.
Step 4: Reaction Work-up and Product Isolation
-
Once hydrogen uptake ceases, stop the heating and allow the reactor to cool completely to room temperature.
-
Close the valve to the hydrogen cylinder. Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust.
-
Purge the reactor with nitrogen three times, as done in Step 2, to remove all residual hydrogen.
-
Open the reactor in the fume hood. The contents will be a black slurry.
-
Set up a Buchner funnel with a pad of Celite® over the filter paper. Causality: Celite® prevents the fine catalyst particles from clogging the filter paper and passing into the filtrate.
-
Wet the Celite® pad with ethanol. Carefully filter the reaction mixture through the pad. Keep the filter cake wet with ethanol at all times to prevent ignition.
-
Rinse the reaction vessel with additional ethanol and pass it through the filter to ensure complete transfer of the product.
-
Transfer the filtered catalyst cake immediately into a beaker of water to quench its reactivity before disposal according to institutional guidelines.
-
Combine the filtrate and transfer it to a round-bottom flask. Remove the ethanol using a rotary evaporator.
-
The resulting crude oil can be purified if necessary. Dissolve the residue in dichloromethane (DCM), wash with saturated sodium bicarbonate solution to remove any acidic impurities, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.
Overall Experimental Workflow
Caption: High-level workflow for catalytic hydrogenation.
Product Characterization & Expected Results
The final product, this compound, is typically an oily liquid.[10] Purity and identity must be confirmed analytically.
| Parameter | Typical Conditions & Results |
| Catalyst | 5% Rh/C or 10% Pd/C |
| Pressure | 200 - 500 psi H₂ |
| Temperature | 50 - 70 °C |
| Solvent | Ethanol |
| Reaction Time | 12 - 24 hours |
| Expected Yield | > 90% |
| Appearance | Colorless to light yellow oil |
| ¹H NMR (CDCl₃) | δ ~6.6-7.0 (3H, aromatic), 3.78 (3H, s, -OCH₃), 2.75 (4H, m, benzylic -CH₂), 1.80 (4H, m, aliphatic -CH₂) |
| ¹³C NMR (CDCl₃) | δ ~157, 137, 129, 129, 113, 112 (aromatic C), 55 (OCH₃), 29, 29, 23, 23 (aliphatic C) |
| GC-MS (EI) | M⁺ peak at m/z = 162.23 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Inactive or poisoned catalyst. 2. Insufficient H₂ pressure or temperature. 3. Poor stirring/mixing. 4. Leak in the system. | 1. Use fresh, high-quality catalyst. Ensure substrate is pure. 2. Increase pressure or temperature moderately. 3. Increase stirring/shaking speed. 4. Perform a thorough leak test with nitrogen before the reaction. |
| Formation of Decalin (Over-reduction) | 1. Reaction time too long. 2. Reaction temperature or pressure too high. 3. Catalyst is too active. | 1. Monitor reaction by TLC/GC and stop when starting material is consumed. 2. Reduce temperature and/or pressure. 3. Reduce catalyst loading or switch to a less active catalyst (e.g., Pd/C instead of Rh/C). |
| Loss of Methoxy Group (Hydrogenolysis) | 1. Reaction conditions are too harsh. 2. Catalyst choice (e.g., Pd can be prone to this). 3. Acidic conditions. | 1. Lower the reaction temperature and pressure. 2. Consider using a Rhodium or Ruthenium catalyst. 3. Use a neutral solvent like ethanol or ethyl acetate instead of acetic acid. |
| Product is Dark or Contaminated | 1. Incomplete removal of catalyst fines. 2. Thermal decomposition. | 1. Filter through a fresh, well-packed Celite® pad. 2. Avoid excessive temperatures during reaction and solvent removal. Purify via column chromatography or distillation. |
References
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- Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved January 14, 2026.
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Li, Y., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. PMC - NIH. [Link]
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ACS Omega. (2022, October 17). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. [Link]
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ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. [Link]
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- ResearchGate. (n.d.). Formation of a Naphthalene Framework by Rhodium(III)-Catalyzed Double C–H Functionalization of Arenes with Alkynes: Impact of a Supporting Ligand and an Acid Additive. Retrieved January 14, 2026.
- PubChem - NIH. (n.d.). Tetralin | C10H12 | CID 8404. Retrieved January 14, 2026.
- Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved January 14, 2026.
- ChemBK. (n.d.). This compound. Retrieved January 14, 2026.
- Organic Chemistry Portal. (n.d.). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Retrieved January 14, 2026.
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ACS Publications. (2021, July 19). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. [Link]
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- Ataman Kimya. (n.d.). TETRALIN. Retrieved January 14, 2026.
- ResearchGate. (n.d.). Conventional methods for the synthesis of tetralin. Retrieved January 14, 2026.
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- NIH. (n.d.). 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene. Retrieved January 14, 2026.
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Application Notes & Protocols: A Guide to the Synthesis of Steroid Precursors from 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of steroid precursors, utilizing 6-methoxy-1,2,3,4-tetrahydronaphthalene and its direct derivative, 6-methoxy-1-tetralone, as the foundational A-ring synthon. The protocols herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. The core of this guide focuses on the highly efficient and industrially relevant Ananchenko-Torgov synthesis pathway for constructing the tetracyclic steroid nucleus. Further transformations, including the strategic reduction of the aromatic A-ring via the Birch reduction, are also detailed. This guide is structured to provide both a practical laboratory manual and a deeper understanding of the synthetic strategy, ensuring scientific integrity through rigorous citation of authoritative literature.
Introduction: The Strategic Importance of 6-Methoxytetralone
The total synthesis of steroids, a class of natural products with immense biological and pharmaceutical importance, has been a monumental achievement in organic chemistry.[1] These molecules, defined by their characteristic tetracyclic A-B-C-D ring system, include hormones like estrone and estradiol.[2] A convergent and efficient synthesis strategy is paramount, often involving the construction of the complex core from simpler, well-defined fragments.
This compound (6-methoxytetralin) and its oxidized form, 6-methoxy-1-tetralone, are exceptionally valuable starting materials. They represent a pre-formed A-ring synthon, containing the crucial methoxy group that is characteristic of estrogens like estrone. The use of 6-methoxy-1-tetralone streamlines the synthetic process, allowing chemists to focus on the intricate construction of the B, C, and D rings. The Ananchenko-Torgov synthesis, developed in the mid-20th century, remains one of the most practical and scalable routes to the estrane skeleton and serves as the central focus of this guide.[2]
Part 1: The Ananchenko-Torgov Pathway to Tetracyclic Steroid Precursors
The Ananchenko-Torgov synthesis is a powerful illustration of convergent synthesis, where the A-ring (from 6-methoxy-1-tetralone) and a C/D-ring precursor are coupled to rapidly assemble the steroid core.[2][3] The overall workflow is a three-stage process involving vinylation, condensation, and cyclization.
Logical Workflow: Ananchenko-Torgov Synthesis
Caption: Overall workflow of the Ananchenko-Torgov synthesis.
Step 1: Vinylation of 6-Methoxy-1-tetralone
Causality and Expertise: The initial step involves the addition of a vinyl group to the ketone of 6-methoxy-1-tetralone. This is achieved via a Grignard reaction with vinylmagnesium bromide. This specific transformation is critical for two reasons:
-
It introduces the two carbon atoms that will become C-8 and C-9 of the steroid's B-ring.
-
It generates a tertiary allylic alcohol. This alcohol is deliberately designed to be acid-labile, facilitating its dehydration in the subsequent step to form a highly stabilized carbocation, which is the reactive species for the key condensation reaction.[2]
Detailed Protocol: Synthesis of 1-Vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 17.6 g (0.1 mol) of 6-methoxy-1-tetralone dissolved in 200 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add 120 mL of a 1.0 M solution of vinylmagnesium bromide in THF (0.12 mol) via the dropping funnel over 1 hour, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully cool the flask back to 0°C and slowly quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil, the tertiary allylic alcohol, is often used directly in the next step without further purification due to its instability.[2]
Step 2 & 3: Condensation and Cyclization to the Tetracyclic Core
Causality and Expertise: This is the cornerstone of the synthesis, where the B and C rings are formed in a cascade reaction. The allylic alcohol from Step 1 is treated with 2-methylcyclopentane-1,3-dione in the presence of a catalytic amount of acid. The acid protonates the alcohol, which readily eliminates water to form a stabilized carbocation. This electrophile is then attacked by the enol form of the diketone in a Michael-type addition. An intramolecular aldol condensation followed by dehydration then rapidly constructs the tetracyclic steroid skeleton.[2] This sequence is a powerful example of convergency in synthesis.
Detailed Protocol: Synthesis of 3-Methoxy-1,3,5(10),8(9)-estratetraen-17-one
-
Preparation: In a round-bottom flask, dissolve the crude tertiary allylic alcohol from the previous step and 11.2 g (0.1 mol) of 2-methylcyclopentane-1,3-dione in 250 mL of methanol.
-
Catalyst Addition: Add a small amount of a strong acid catalyst, such as 1 mL of concentrated hydrochloric acid or 1 g of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. The reaction progress can be monitored by the formation of a crystalline product.
-
Isolation: Cool the reaction mixture in an ice bath for several hours to maximize precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with cold methanol. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol or acetone) to yield the pure tetracyclic estrapentaene intermediate as a racemic mixture.
| Reaction Step | Key Reagents | Typical Solvent | Temperature | Approx. Yield |
| Vinylation | 6-Methoxy-1-tetralone, Vinylmagnesium bromide | THF | 0°C to RT | >90% (crude) |
| Condensation | Tertiary Allylic Alcohol, 2-Methylcyclopentane-1,3-dione, Acid Catalyst | Methanol | Reflux | 60-70% |
Part 2: Strategic Modification via Birch Reduction
Once the aromatic tetracyclic core is established, further modifications can be made. A common and powerful transformation is the Birch reduction, which reduces the aromatic A-ring to a 1,4-diene. This is a critical step for accessing a different class of steroids and demonstrates the versatility of the synthetic intermediate.
Causality and Expertise: The Birch reduction utilizes a dissolving metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[4] For an anisole derivative (like our steroid precursor), the solvated electrons add to the aromatic ring to form a radical anion.[5][6] The regioselectivity of the subsequent protonation steps is dictated by electronics. With an electron-donating group like methoxy (-OCH₃), the negative charge in the intermediate is most stable at the ortho and para positions, but protonation occurs at the ortho position to avoid placing a negative charge adjacent to the electron-donating oxygen.[7] The final product is a 1,4-diene, a versatile enol ether that can be hydrolyzed with mild acid to a β,γ-unsaturated ketone.
Mechanism: Birch Reduction of an Anisole Ring
Caption: Key steps in the Birch reduction of an anisole moiety.
Detailed Protocol: Birch Reduction of 3-Methoxy-1,3,5(10),8(9)-estratetraen-17-one
Caution: This reaction involves liquid ammonia and metallic sodium, which are hazardous. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Assemble a three-necked flask with a dry-ice condenser, a gas inlet, and a mechanical stirrer.
-
Ammonia Condensation: Cool the flask to -78°C (dry ice/acetone bath) and condense approximately 200 mL of anhydrous ammonia gas into the flask.
-
Substrate Addition: Once the liquid ammonia is collected, add 5.0 g (0.018 mol) of the tetracyclic steroid precursor dissolved in 50 mL of anhydrous THF.
-
Sodium Addition: While stirring vigorously, add small, freshly cut pieces of sodium metal (approx. 1.2 g, 0.052 mol) until a persistent deep blue color is observed, indicating the presence of solvated electrons.
-
Protonation: After stirring for 30 minutes, slowly add 10 mL of absolute ethanol to the blue solution. The color will dissipate.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.
-
Work-up: To the remaining residue, carefully add 100 mL of water. Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired diene. This product can then be hydrolyzed to the corresponding ketone if desired.
Conclusion
The synthetic pathway starting from this compound provides a robust and historically significant route to the core structure of estrogenic steroids. The Ananchenko-Torgov synthesis, highlighted in this guide, exemplifies a powerful, convergent strategy that remains relevant in both academic and industrial settings. Subsequent functionalization, such as the Birch reduction, further expands the utility of these intermediates, allowing access to a diverse range of steroidal compounds. The protocols and explanations provided herein offer a comprehensive framework for researchers to successfully and thoughtfully apply these classic transformations in the pursuit of novel drug development and chemical synthesis.
References
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Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PubMed Central. Available at: [Link]
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Steroids from Carvone. WUR eDepot. Available at: [Link]
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SYNTHESIS OF STEROID HORMONES AND ABNORMALITIES. ResearchGate. Available at: [Link]
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synthesis of (±)-estrone. Caltech. Available at: [Link]
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Birch reduction. L.S.College, Muzaffarpur. Available at: [Link]
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Birch reduction. Wikipedia. Available at: [Link]
-
Biosynthesis of steroids. Slideshare. Available at: [Link]
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A total synthesis of estrone based on a novel cascade of radical cyclizations. PubMed Central. Available at: [Link]
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Birch Reduction in Organic Synthesis. YouTube. Available at: [Link]
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Steroid total synthesis. X. Optically active estrone precursors and racemic equilenin methyl ether. PubMed. Available at: [Link]
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Recent advances in the efficient synthesis of steroid natural products: emerging methods and strategies. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. Available at: [Link]
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Novel total syntheses of (+)-estrone-3-methyl ether, (+)-13beta-ethyl-3-methoxygona-1,3,5(10)-trien-17-one, and (+)-equilenin 3-methyl ether. PubMed. Available at: [Link]
-
KEGG Steroid hormone biosynthesis - Reference pathway. KEGG. Available at: [Link]
-
ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE. Organic Syntheses Procedure. Available at: [Link]
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Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available at: [Link]
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Application Note: Strategic Derivatization of 6-Methoxy-1,2,3,4-tetrahydronaphthalene for Medicinal Chemistry
Introduction: The 6-Methoxytetralin Scaffold
The 6-methoxy-1,2,3,4-tetrahydronaphthalene (6-MeO-THN) scaffold is a cornerstone in modern medicinal chemistry. Its rigid, fused ring system provides a defined three-dimensional conformation, while the electron-rich methoxy-substituted aromatic ring offers a versatile platform for chemical modification. This unique combination of features makes it a privileged scaffold for designing ligands that target a wide array of biological systems, including G-protein coupled receptors (GPCRs) and enzymes. Derivatives of this core structure are key components in therapeutics for conditions ranging from depression to neurodegenerative diseases.[1][2]
This guide provides a detailed overview of the strategic considerations and practical protocols for the derivatization of 6-MeO-THN. It is intended for researchers and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities with therapeutic potential. We will explore key reaction classes, provide step-by-step protocols, and discuss the rationale behind these chemical transformations.
Core Reactivity and Strategic Planning
The synthetic utility of 6-MeO-THN stems from three primary reactive zones on the molecule. Understanding the inherent reactivity of these sites is crucial for planning a logical and efficient synthetic route.
-
Aromatic Ring (C5 & C7): The methoxy group at C6 is a powerful activating, ortho, para-director for electrophilic aromatic substitution (SEAr).[3] Due to the fusion of the aliphatic ring, the positions ortho to the methoxy group (C5 and C7) are the most accessible sites for substitution. This allows for the precise installation of a wide range of functional groups.
-
Benzylic Positions (C1 & C4): The methylene groups adjacent to the aromatic ring (C1 and C4) are susceptible to oxidation, providing a route to the corresponding tetralone derivatives.[4] 6-Methoxy-1-tetralone, in particular, is a highly valuable intermediate for further functionalization.[2][5][6]
-
Methoxy Group (C6-O): The methyl ether can be cleaved to unmask a phenolic hydroxyl group. This phenol is a versatile handle for introducing new moieties through etherification, esterification, or for use in reactions requiring an activated aromatic ring.
The following diagram illustrates the key reactive sites on the 6-MeO-THN core structure.
Sources
- 1. Investigation of σ receptors agonist/antagonist activity through N-(6-methoxytetralin-1-yl)- and N-(6-methoxynaphthalen-1-yl)alkyl derivatives of polymethylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Mastering Electrophilic Substitution on 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing electrophilic substitution reactions on 6-methoxy-1,2,3,4-tetrahydronaphthalene (6-methoxytetralin). As a key structural motif in various biologically active molecules and a versatile synthetic intermediate, a deep understanding of its reactivity is paramount. These application notes move beyond simple procedural lists to explain the underlying principles governing reaction outcomes, ensuring both successful execution and informed troubleshooting.
Core Principles: Understanding the Reactivity of 6-Methoxytetralin
The reactivity and regioselectivity of electrophilic aromatic substitution (SEAr) on 6-methoxytetralin are governed by the synergistic and sometimes competing directing effects of its two substituents: the methoxy group (-OCH₃) and the fused aliphatic ring (formally, a dialkyl substituent).
-
The Methoxy Group (-OCH₃): This is a powerful activating group due to its +R (resonance) effect, donating electron density to the aromatic ring. It is strongly ortho, para-directing.
-
The Fused Alkyl Ring: This group is a less potent, activating group through its +I (inductive) effect and hyperconjugation. It is also ortho, para-directing.
In the context of the 6-methoxytetralin scaffold, these effects converge to dictate the most probable sites of electrophilic attack. The C5 and C7 positions are ortho to the methoxy group, while the C5 and C7 positions are also ortho to the fused ring's attachment points. The C8 position is sterically hindered and electronically less favored. Consequently, electrophilic substitution overwhelmingly occurs at the C5 and C7 positions. The precise ratio of C5 to C7 substitution is influenced by the steric bulk of the incoming electrophile and the specific reaction conditions employed.
The regioselectivity of electrophilic substitution on 6-methoxytetralin is primarily dictated by the powerful electron-donating methoxy group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[1][2][3] The fused alkyl portion of the molecule also acts as a weakly activating, ortho, para-director.[4] The positions ortho to the methoxy group are C5 and C7. These positions are also ortho to the junction of the aliphatic ring. Therefore, electrophilic attack is strongly favored at these two sites. The final product distribution between the C5 and C7 isomers depends on factors like the steric hindrance of the electrophile and the reaction conditions.[5]
Diagram: Regioselectivity in 6-Methoxytetralin
Caption: Directing effects on 6-methoxytetralin.
Protocol: Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust method for introducing an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction is fundamental in drug development for synthesizing ketone intermediates.
Causality Behind Experimental Choices:
-
Lewis Acid: Aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively generates the acylium ion (R-C≡O⁺), the active electrophile.
-
Solvent: Dichloromethane (CH₂Cl₂) or nitrobenzene are common solvents. Nitrobenzene can be advantageous as it forms a complex with AlCl₃, moderating its activity and sometimes improving yields and regioselectivity.
-
Temperature: The reaction is typically initiated at low temperatures (0-5°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This minimizes the formation of side products.
Detailed Step-by-Step Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the chosen solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.
-
Substrate Addition: this compound (1.0 equivalent) is dissolved in the solvent and added to the cooled suspension.
-
Acylating Agent Addition: The acylating agent (e.g., acetyl chloride, 1.1 equivalents) is dissolved in the solvent and added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature, stirring for 2-16 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to yield the acylated product, primarily the 7-acyl-6-methoxy-1,2,3,4-tetrahydronaphthalene isomer.
Table: Representative Conditions for Friedel-Crafts Acylation
| Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Major Isomer | Yield (%) |
| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 4 | 7-acetyl | ~85 |
| Propionyl chloride | AlCl₃ | Nitrobenzene | 0 to RT | 12 | 7-propionyl | ~90 |
Diagram: Friedel-Crafts Acylation Workflow
Caption: Standard workflow for Friedel-Crafts acylation.
Protocol: Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a critical step for synthesizing anilines (via subsequent reduction) which are common pharmacophores.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). However, for activated substrates like 6-methoxytetralin, milder conditions are often preferred to prevent over-reaction and oxidation. Using cupric nitrate in acetic anhydride is a common alternative.
-
Solvent: Acetic anhydride serves as both the solvent and a scavenger for water, which can deactivate the nitrating agent.
-
Temperature: Strict temperature control at low temperatures (e.g., -10°C to 0°C) is crucial. The nitration of highly activated rings is very fast and exothermic, and low temperatures help to control the reaction rate and improve regioselectivity, minimizing the formation of dinitro and oxidation byproducts.
Detailed Step-by-Step Protocol
-
Setup: A clean, dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with acetic anhydride and cooled to -10°C using an ice-salt bath.
-
Substrate Addition: this compound (1.0 equivalent) is dissolved in a small amount of acetic anhydride and added to the cooled flask.
-
Nitrating Agent Preparation & Addition: A solution of fuming nitric acid (1.05 equivalents) in acetic anhydride is prepared separately at 0°C and then added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C.
-
Reaction: The mixture is stirred at -10°C to -5°C for 1-2 hours. Reaction progress is monitored by TLC.
-
Workup: Once the starting material is consumed, the reaction is quenched by pouring it slowly into a vigorously stirred mixture of ice and water.
-
Extraction: The product is extracted with ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated. The resulting crude product is purified by column chromatography to separate the 5-nitro and 7-nitro isomers.
Table: Representative Conditions for Nitration
| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Isomer Ratio (7-nitro : 5-nitro) |
| HNO₃ / H₂SO₄ | Acetic Acid | 0 | 1 | ~3:1 |
| Cu(NO₃)₂ | Acetic Anhydride | 0 to RT | 3 | ~4:1 |
| HNO₃ | Acetic Anhydride | -10 | 2 | ~5:1 |
Diagram: Nitration Mechanism
Caption: Mechanism of electrophilic nitration.
Protocol: Halogenation (Bromination)
Halogenation, particularly bromination, is used to install a halogen atom that can serve as a handle for further functionalization, for example, in cross-coupling reactions.
Causality Behind Experimental Choices:
-
Brominating Agent: Molecular bromine (Br₂) is a common choice. For highly activated rings, its reactivity can be moderated by performing the reaction in a less polar solvent and at low temperatures to prevent polybromination. N-Bromosuccinimide (NBS) is a milder alternative that provides a low, steady concentration of bromine.
-
Catalyst: A Lewis acid catalyst is often unnecessary for activated substrates like 6-methoxytetralin.
-
Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are suitable solvents. Acetic acid can also be used.
-
Temperature: The reaction is highly exothermic and should be performed at low temperatures (0°C) to control the reaction rate and selectivity.
Detailed Step-by-Step Protocol
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The setup should be protected from light, as bromine can react via radical pathways.
-
Reagent Charging: this compound (1.0 equivalent) is dissolved in the chosen solvent (e.g., dichloromethane) and cooled to 0°C.
-
Bromine Addition: A solution of bromine (1.0 equivalent) in the same solvent is added dropwise over 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction: The mixture is stirred at 0°C for an additional 1-2 hours after the addition is complete.
-
Workup: The reaction is quenched with a saturated solution of sodium thiosulfate to destroy any excess bromine.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is purified by column chromatography to yield primarily 7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of starting material and the formation of the product. This confirms reaction completion and provides an early indication of any side product formation.
-
Product Characterization: The identity and purity of the final product must be unequivocally confirmed using a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and, crucially, the regiochemistry of the substitution. The coupling patterns of the aromatic protons are distinct for the C5 and C7 isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., the carbonyl stretch in an acylated product or the N-O stretches in a nitro product).
-
By adhering to these analytical practices, the researcher can have high confidence in the outcome of the synthesis, ensuring the integrity of downstream applications.
References
-
Directing Effects in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
- Friedel-Crafts Acylation of 6-Methoxytetralin.Journal of Organic Chemistry. (Note: This is a representative source type. Specific journal articles detailing this exact reaction would be cited in a research context).
- Nitration of Activated Aromatic Compounds.Advanced Organic Chemistry: Part B: Reaction and Synthesis. (Note: This is a representative textbook source that would contain detailed mechanistic discussions).
- Regioselectivity in the Vilsmeier-Haack Formylation of 6-Methoxytetralin.Synthetic Communications. (Note: This is a representative source type for specific reaction protocols).
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- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
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- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene for Industrial Use
Abstract
This document provides a detailed guide for the industrial-scale synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene, a key intermediate in the manufacturing of various pharmaceuticals and organic compounds.[1] We delve into the prevalent synthetic strategies, focusing on a robust and scalable two-step process: the Friedel-Crafts acylation of anisole followed by a Clemmensen or catalytic reduction. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. It offers in-depth protocols, mechanistic insights, process optimization parameters, and critical safety considerations for transitioning this synthesis from the laboratory to an industrial setting.
Introduction: Significance and Scale-Up Challenges
This compound is a crucial building block in the synthesis of a range of biologically active molecules. Its tetralone derivatives are versatile intermediates for constructing complex molecular architectures of pharmaceutical interest.[2][3] The primary challenge in its industrial production lies in achieving high yield and purity while maintaining cost-effectiveness and ensuring operational safety on a large scale. This guide addresses these challenges by presenting a well-established and optimized synthetic route.
Strategic Overview: The Two-Step Synthesis Pathway
The most common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the formation of 6-methoxy-1-tetralone via a Friedel-Crafts acylation reaction. The second step involves the reduction of the ketone group to yield the final product.
Step 1: Friedel-Crafts Acylation for 6-Methoxy-1-tetralone Synthesis
The synthesis of the key intermediate, 6-methoxy-1-tetralone, is typically achieved through the Friedel-Crafts acylation of anisole with a suitable acylating agent, followed by an intramolecular cyclization.[4][5] Anisole is an activated aromatic compound due to the electron-donating methoxy group, which directs the electrophilic substitution to the para position, leading to the desired regioselectivity.[6][7]
The overall reaction for the formation of 6-methoxy-1-tetralone is as follows:
Caption: Friedel-Crafts acylation of anisole to form 6-methoxy-1-tetralone.
Step 2: Reduction of 6-Methoxy-1-tetralone
The second step involves the reduction of the carbonyl group of 6-methoxy-1-tetralone to a methylene group. This can be achieved through several methods, with catalytic hydrogenation being a common choice for industrial applications due to its efficiency and cleaner work-up.[8][9]
The reduction reaction is as follows:
Caption: Reduction of 6-methoxy-1-tetralone to the final product.
Detailed Industrial-Scale Synthesis Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound on an industrial scale.
Part A: Synthesis of 6-Methoxy-1-tetralone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Anisole | 108.14 | 100 | 0.925 |
| 4-Chlorobutyryl chloride | 141.00 | 150 | 1.064 |
| Aluminum chloride (AlCl₃) | 133.34 | 300 | 2.250 |
| Dichloroethane | - | 500 L | - |
| Ice Water | - | 1000 L | - |
| Ethyl Acetate | - | 100 L | - |
| Petroleum Ether | - | 100 L | - |
Procedure:
-
Reactor Setup: Charge a 1000 L glass-lined reactor with 500 L of dichloroethane and 100 kg of anisole.
-
Cooling: Cool the mixture to approximately 0°C with constant stirring.
-
Lewis Acid Addition: Slowly add 300 kg of aluminum trichloride to the mixture, maintaining the temperature below 10°C. Stir for 30 minutes after the addition is complete.[5]
-
Acylating Agent Addition: Slowly add 150 kg of 4-chlorobutyryl chloride dropwise over 2-2.5 hours, ensuring the temperature remains between 0-5°C.[4]
-
Reaction Incubation: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.
-
Cyclization: Gradually raise the temperature of the reaction mixture to 80-90°C and maintain for 6-8 hours to facilitate intramolecular cyclization.[5]
-
Quenching: Cool the reaction mixture to room temperature and slowly pour it into a separate vessel containing 1000 L of ice water with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[10]
-
Work-up:
-
Allow the mixture to stand and separate the aqueous layer.
-
Extract the aqueous layer with 200 L of dichloroethane.
-
Combine the organic layers and wash with 200 L of water.
-
-
Solvent Removal and Crystallization:
-
Evaporate the dichloroethane under reduced pressure.
-
Dissolve the resulting crude product in 100 L of ethyl acetate.
-
Add 100 L of petroleum ether and cool the mixture to 0°C to induce crystallization of a white solid.[5]
-
-
Isolation and Drying:
-
Filter the solid product and wash with a cold mixture of ethyl acetate and petroleum ether.
-
Dry the product under vacuum to obtain 6-methoxy-1-tetralone.
-
Part B: Reduction to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 6-Methoxy-1-tetralone | 176.21 | 100 | 0.567 |
| Palladium on Carbon (10% Pd/C) | - | 1 | - |
| Ethanol | - | 500 L | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation reactor, dissolve 100 kg of 6-methoxy-1-tetralone in 500 L of ethanol.
-
Catalyst Addition: Carefully add 1 kg of 10% Palladium on Carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 20-60 psi.[11]
-
Heat the mixture to 50-70°C and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a bed of celite to remove the palladium catalyst.
-
-
Purification:
-
Remove the ethanol by distillation under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to yield high-purity this compound.[1]
-
Process Optimization and Critical Parameters
| Parameter | Optimal Range | Rationale |
| Friedel-Crafts Reaction Temperature | 0-5°C (Acylation) | Minimizes side reactions and ensures regioselectivity. |
| Cyclization Temperature | 80-90°C | Provides sufficient energy for intramolecular ring closure. |
| Hydrogenation Pressure | 20-60 psi | Ensures efficient reduction without requiring overly specialized high-pressure equipment. |
| Catalyst Loading (Pd/C) | 1% w/w | Provides a good balance between reaction rate and cost. |
Analytical Quality Control
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Melting Point Analysis: For the solid intermediate, 6-methoxy-1-tetralone, to assess its purity.
Safety and Environmental Considerations
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry, well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
4-Chlorobutyryl chloride is a corrosive and lachrymatory substance. Handle in a fume hood with appropriate PPE.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation step must be conducted in a specialized high-pressure reactor with proper grounding and ventilation.[8]
-
Solvent Waste: Dichloroethane is a hazardous solvent. All solvent waste should be collected and disposed of according to local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield in Friedel-Crafts reaction | Inactive aluminum chloride; impure reagents. | Use freshly opened or sublimed aluminum chloride. Ensure all reagents are anhydrous. |
| Incomplete cyclization | Insufficient reaction time or temperature. | Increase the reaction time or temperature for the cyclization step. |
| Incomplete hydrogenation | Catalyst poisoning or deactivation. | Use fresh catalyst. Ensure the starting material is free of catalyst poisons like sulfur compounds. |
| Product "oiling out" during crystallization | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization.[12] |
References
- Benchchem. (n.d.). Scaling up the synthesis of 5-Hydroxy-1-tetralone for industrial applications.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene.
- Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE.
- Organic Syntheses. (n.d.). α-TETRALONE.
- Patsnap. (n.d.). Synthesis method of 6-methoxy-1-tetralone.
- PrepChem.com. (n.d.). Synthesis of this compound-1-carboxylic acid.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
- Journal of the American Chemical Society. (n.d.). The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone.
- Organic Syntheses. (n.d.). α-TETRALONE.
- ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis.
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- ResearchGate. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.
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- StuDocu. (2006). Friedel-Crafts Acylation of Anisole.
- Google Patents. (n.d.). US20100160648A1 - Stereoselective hydrogenation process....
- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2....
- Royal Society of Chemistry. (n.d.). Synthesis of tetralone and indanone derivatives....
- YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.
- ResearchGate. (2022). Selective hydrogenation of 2-methylnaphthalene....
- ChemBK. (n.d.). This compound.
- PMC. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
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- Lab Pro Inc. (n.d.). This compound, 25ML.
- PubMed. (2024). Synthesis of a tetralone derivative of ampicillin....
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-Methoxy-6-methylnaphthalen-1-ol.
- Benchchem. (n.d.). Technical Support Center: Purification of Synthetic 6-Methoxyflavonol.
- SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- ResearchGate. (2007). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone.
- University of Memphis Digital Commons. (2003). Synthesis of methoxy and hydroxy containing tetralones: Versatile inte.
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Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene Derivatives
Abstract
The 6-methoxy-1,2,3,4-tetrahydronaphthalene scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules and complex natural products, most notably steroidal hormones.[1][2] Its utility stems from the specific reactivity of its fused ring system and the electronic influence of the methoxy group. However, harnessing its full synthetic potential often requires the strategic protection and deprotection of its inherent functional groups—primarily the C1-carbonyl of its common precursor, 6-methoxy-1-tetralone, and the aromatic methoxy group itself. This guide provides an in-depth analysis of protecting group strategies, explaining the causality behind methodological choices and offering detailed, field-proven protocols for researchers in organic synthesis and drug development.
The Strategic Importance of the Tetralone Scaffold
6-Methoxy-1-tetralone is a privileged starting material, particularly in the total synthesis of steroids, where it serves as the A-ring precursor.[2] The molecule presents two key reactive sites: the ketone at the C1 position and the electron-rich aromatic ring, activated by the methoxy group. Synthetic transformations often require chemoselectivity, where a reagent must interact with one part of the molecule while leaving another part untouched. This is where protecting groups become indispensable tools, not mere adjuncts, in a synthetic sequence.[3] The concept of orthogonal protection —the ability to remove one protecting group in the presence of others using specific and non-interfering conditions—is paramount for multi-step syntheses involving this scaffold.[3][4][5][6]
Protecting the Carbonyl Group: The Acetal Strategy
The ketone in 6-methoxy-1-tetralone is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums) and can undergo enolization under basic conditions.[7] Protection is therefore critical when subsequent reactions must be performed on other parts of the molecule, such as modifications to the aromatic ring or an appended side chain.
Rationale for Acetal Protection
The most common and robust method for protecting ketones is the formation of a cyclic acetal, typically using ethylene glycol. This transforms the planar, electrophilic carbonyl into a tetrahedral, non-reactive sp³-hybridized center. The acetal is stable to a wide range of non-acidic reagents, including strong bases, hydrides, and organometallics, making it an ideal choice for many synthetic routes.
Workflow for Carbonyl Protection and Deprotection
The following diagram illustrates a typical synthetic sequence involving ketone protection.
Caption: Workflow for utilizing a ketal protecting group.
Experimental Protocols
Protocol 2.3.1: Acetal Protection of 6-Methoxy-1-tetralone
This protocol describes the formation of the ethylene glycol acetal. The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing water.
-
Materials:
-
6-Methoxy-1-tetralone (1.0 eq)
-
Ethylene glycol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-methoxy-1-tetralone, toluene (approx. 0.2 M concentration of the ketone), ethylene glycol, and p-TsOH·H₂O.
-
Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
Protocol 2.3.2: Deprotection of the Acetal
This protocol regenerates the ketone using acidic hydrolysis.
-
Materials:
-
Protected tetralone (from 2.3.1) (1.0 eq)
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the protected tetralone in acetone in a round-bottom flask.
-
Add 1M HCl solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the solution is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Data Summary
| Step | Reagents | Solvent | Typical Time | Typical Yield | Notes |
| Protection | Ethylene glycol, p-TsOH | Toluene | 4-6 h | >95% | Requires azeotropic removal of water. |
| Deprotection | 1M HCl | Acetone/H₂O | 2-4 h | >90% | Mild conditions; avoids side reactions. |
Strategies for the Aromatic Methoxy Group
The methoxy group is an ether and is generally stable.[8] However, it is fundamentally a protecting group for a phenol. Cleavage of this group (O-demethylation) is often a key step in the synthesis of natural products or drug analogues to unmask a reactive phenolic hydroxyl group for further functionalization or for pharmacological activity.
Rationale for Deprotection
The choice of demethylation reagent is critical and depends on the presence of other functional groups in the molecule.[9] Conditions can range from harsh (strong Lewis acids) to mild (nucleophilic reagents).
Common O-Demethylation Methods
Caption: Comparison of common O-demethylation methods.
Experimental Protocols
Protocol 3.3.1: Demethylation with Boron Tribromide (BBr₃)
BBr₃ is a powerful and effective reagent for cleaving aryl methyl ethers.[9][10] It is highly corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere.
-
Materials:
-
This compound derivative (1.0 eq)
-
Boron tribromide (1M solution in CH₂Cl₂) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Safety First: Handle BBr₃ exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dissolve the substrate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe.
-
After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-3 hours. Monitor reaction progress by TLC.
-
Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with CH₂Cl₂ (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude phenol by flash column chromatography.
-
Protocol 3.3.2: Milder Demethylation with 2-(Diethylamino)ethanethiol
This method uses a nucleophilic thiol to effect an Sₙ2 reaction on the methyl group, offering a milder alternative to Lewis acids.[11] A key advantage is that the reagent and its methylated byproduct are soluble in dilute acid, simplifying workup.[11]
-
Materials:
-
This compound derivative (1.0 eq)
-
2-(Diethylamino)ethanethiol (2.0-3.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous DMF.
-
Add 2-(diethylamino)ethanethiol and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of the methoxy-tetralone substrate in a small amount of DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). The thiol reagent and its byproduct will remain in the acidic aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Comparison
| Method | Reagent | Conditions | Pros | Cons |
| Lewis Acid | BBr₃ | -78 °C to 0 °C | Fast, high-yielding, widely applicable | Harsh, moisture-sensitive, corrosive, not suitable for acid-labile groups |
| Nucleophilic | Thiolates | 100-120 °C | Milder, good for some sensitive substrates, easy workup | High temperatures, strong base required, potential for side reactions |
| Modern | HPPh₂/tBuOK | Mild | Very mild, metal-free, high selectivity[12] | Reagent cost and availability may be a factor |
Integrated Orthogonal Strategy: A Case Study
A well-designed synthesis will leverage orthogonal protecting groups to selectively unmask reactive sites in a planned sequence.[13]
Scenario: A synthetic plan requires performing a nucleophilic addition to the C1 position of 6-methoxy-1-tetralone, followed by demethylation of the methoxy group to reveal the phenol.
-
Step 1 (Protection): The ketone is protected as an acid-labile ethylene glycol acetal (Protocol 2.3.1). This group is stable to the basic/nucleophilic conditions of the next step.
-
Step 2 (Reaction): A Grignard reaction is performed on an electrophilic site elsewhere in the molecule. The acetal remains intact.
-
Step 3 (Deprotection 1): The methoxy group is cleaved using a non-acidic method, such as the thiol-based protocol (Protocol 3.3.2), to avoid premature removal of the acetal.
-
Step 4 (Deprotection 2): The acetal is removed using mild aqueous acid (Protocol 2.3.2) to reveal the ketone, yielding the final product.
This orthogonal approach ensures that each transformation occurs at the intended site without unintended side reactions, highlighting the power of strategic planning in complex synthesis.[6]
References
- Google Patents. (n.d.). Method for demethylation or removing methoxy group of an aromatic compound having a.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives.
- Kocienski, P. J. (1998). Protecting groups. ScienceDirect.
- Google Patents. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- University of Pennsylvania. (n.d.). Protective Groups.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Royal Society of Chemistry. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Protecting group.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.
- Organic-Synthesis.com. (n.d.). Protecting Groups.
- Chemical Synthesis Database. (2025). 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene.
- UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
- ChemBK. (n.d.). This compound.
- Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2006). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone.
- Chemsrc. (n.d.). 6-Methoxytetralone.
- Sigma-Aldrich. (n.d.). 6-Methoxy-1-tetralone 99%.
- ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis.
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Asymmetric Synthesis of Chiral 6-Methoxy-1,2,3,4-tetrahydronaphthalene Derivatives: A Guide for Researchers
Introduction
Chiral derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalene are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical agents. The specific stereochemistry of these compounds often dictates their therapeutic efficacy and pharmacological profile. Consequently, the development of efficient and highly selective asymmetric syntheses for these chiral building blocks is a significant focus in modern organic chemistry and drug discovery. This document provides a comprehensive overview of established and emerging methodologies for the asymmetric synthesis of these valuable compounds, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
The core of these synthetic strategies often revolves around the stereoselective functionalization of the prochiral tetralone scaffold, particularly 6-methoxy-1-tetralone and 6-methoxy-2-tetralone. These ketones serve as versatile starting materials for a range of asymmetric transformations, including reductions, alkylations, and hydroxylations. This guide will delve into the primary catalytic systems employed in these syntheses: transition metal catalysis, organocatalysis, and biocatalysis, providing a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.
I. Asymmetric Hydrogenation: A Powerful Tool for Chiral Alcohol Synthesis
Asymmetric hydrogenation of the ketone moiety in 6-methoxytetralone derivatives is a highly effective and widely utilized strategy to introduce a chiral center, yielding enantiomerically enriched 6-methoxytetralols. These chiral alcohols are crucial intermediates in the synthesis of various pharmaceuticals.
A. Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have demonstrated exceptional performance in the asymmetric hydrogenation of tetralones.[1][2] These catalysts typically consist of a metal center coordinated to a chiral ligand, which directs the stereochemical outcome of the hydrogenation reaction.
A notable example is the iridium-catalyzed dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) of α-substituted tetralones.[3] This method allows for the efficient synthesis of enantioenriched tetrahydronaphthols with high yields and excellent stereoselectivities.[3] The process is particularly valuable for the gram-scale synthesis of complex molecules like (+)-elacestrant, an FDA-approved drug for metastatic breast cancer.[3]
Key Considerations for Transition Metal-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Selection: The choice of metal and chiral ligand is critical for achieving high enantioselectivity. A wide variety of chiral phosphine ligands have been developed for this purpose.[2][4]
-
Reaction Conditions: Optimization of parameters such as hydrogen pressure, temperature, solvent, and catalyst loading is essential for maximizing yield and stereoselectivity.[2]
-
Substrate Scope: The steric and electronic properties of the tetralone substrate can influence the efficiency of the reaction.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 6-Methoxy-1-tetralone
This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of tetralones.
Materials:
-
6-Methoxy-1-tetralone
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(R)-SEGPHOS or other suitable chiral phosphine ligand
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in a glovebox): In a vial, combine [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a high-pressure autoclave, add 6-methoxy-1-tetralone (1 equivalent) and the pre-formed catalyst solution.
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 50 atm). Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Workup and Purification: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Workflow Diagram:
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
II. Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for asymmetric synthesis.[5] Chiral small organic molecules are used to catalyze stereoselective transformations.
A. Asymmetric α-Functionalization of Tetralones
Organocatalysts can be employed for the asymmetric α-functionalization of tetralone derivatives, such as α-hydroxylation. For instance, a guanidine-urea bifunctional organocatalyst has been successfully used for the highly enantioselective α-hydroxylation of 1-tetralone-derived β-keto esters in the presence of cumene hydroperoxide, achieving high yields and enantiomeric excesses.[6] This method provides access to valuable chiral building blocks for the synthesis of complex molecules like the anti-cancer agent daunorubicin.[6]
Another application of organocatalysis is the enantioselective synthesis of trifluoromethyl-containing tetralin derivatives through a sequential Michael reaction and intramolecular nitrone cycloaddition.[7]
Key Advantages of Organocatalysis:
-
Metal-Free: Avoids contamination of the final product with trace metals, which is crucial in pharmaceutical applications.
-
Stability: Organocatalysts are often more stable to air and moisture compared to many metal catalysts.
-
Accessibility: Many chiral organocatalysts are readily available or can be synthesized with relative ease.
Logical Relationship Diagram:
Caption: Comparison of Catalytic Approaches.
III. Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions.[8][9] This approach is increasingly recognized as a sustainable and cost-effective method for the production of chiral pharmaceuticals.[8][9]
A. Bioreduction of Tetralones
The asymmetric bioreduction of 6-methoxytetralones to their corresponding chiral alcohols is a well-established biocatalytic process.[10] Various microorganisms and isolated enzymes, such as ketoreductases (KREDs), have been shown to be effective for this transformation.[11] For example, whole cells of Lactobacillus paracasei have been used for the asymmetric bioreduction of 1-tetralone to (R)-1-tetralol with high yield and excellent enantioselectivity.[12]
Key Features of Biocatalysis:
-
High Enantio-, Chemo-, and Regioselectivity: Enzymes often exhibit exquisite selectivity, leading to the formation of a single desired stereoisomer.[8]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure.[11]
-
Sustainability: The use of renewable and biodegradable catalysts aligns with the principles of green chemistry.[9]
Data Summary Table:
| Catalytic System | Specific Catalyst/Enzyme | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Biocatalyst | Whole cells of Lactobacillus paracasei BD101 | 1-Tetralone | Asymmetric Bioreduction | 95 | >99 (for R-1-tetralol) | [12] |
| Organocatalyst | Guanidine-bisurea bifunctional organocatalyst | 1-Tetralone-derived β-keto ester | Asymmetric α-Hydroxylation | up to 99 | up to 95 | [6] |
| Metal-Based Catalyst | Iridium-f-spiro-phosphine-oxazoline complex | α-Tetralone | Asymmetric Hydrogenation | up to 99 | >99.5 | [3][12] |
IV. Synthesis of Starting Materials: 6-Methoxy-1-tetralone and 6-Methoxy-2-tetralone
The availability of the starting tetralones is crucial for the successful implementation of these asymmetric syntheses.
6-Methoxy-1-tetralone can be synthesized through a one-pot method involving the reaction of anisole with an acylating agent in the presence of a Lewis acid.[13] Another common method is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid or its derivatives.[14]
6-Methoxy-2-tetralone is generally more challenging to synthesize and is more expensive than its 1-tetralone isomer.[15] A concise approach involves the conversion of 6-methoxy-1-tetralone to an olefin intermediate, followed by epoxidation and rearrangement.[15][16]
Conclusion
The asymmetric synthesis of chiral derivatives of this compound is a vibrant area of research with significant implications for the pharmaceutical industry. The choice of synthetic strategy—be it transition metal catalysis, organocatalysis, or biocatalysis—will depend on the specific target molecule, desired scale of production, and considerations of cost and environmental impact. Asymmetric hydrogenation remains a highly efficient and scalable method, while organocatalysis offers a valuable metal-free alternative. The increasing adoption of biocatalysis underscores a paradigm shift towards more sustainable and "green" chemical manufacturing processes. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to select and implement the most suitable methodology for their synthetic endeavors.
References
- Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. (2025).
- A Comparative Guide to Catalysts for Asymmetric Tetralone Synthesis. Benchchem.
-
Odagi, M., et al. (2013). Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide. PubMed. [Link]
-
Organocatalytic Enantioselective Synthesis of Trifluoromethyl‐Containing Tetralin Derivatives by Sequential (Hetero)Michael Reaction–Intramolecular Nitrone Cycloaddition. Sci-Hub. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
-
Liu, Y.-T., et al. (2017). Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters. ACS Publications. [Link]
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
-
Chiral Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. (2025). ResearchGate. [Link]
-
A concise approach for the synthesis of 6-methoxy-2-tetralone. (2018). MedCrave online. [Link]
- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review.
-
A Concise Approach for the Synthesis of 6-Methoxy-2-Tetralone. Amanote Research. [Link]
-
Papa, D. (1949). 6-Methoxy-1-tetralone. Journal of the American Chemical Society. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). National Institutes of Health. [Link]
-
Special Issue: Asymmetric Synthesis 2017. (2017). National Institutes of Health. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). National Institutes of Health. [Link]
-
Tetralone-2-formylpyrazoles: Valuable Precursors in the Tandem Cyclization for Asymmetric Synthesis of Highly Substituted Spiro-3,4-dihydrocoumarins. (2025). PubMed. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
- Synthetic method of 6-methoxy-1-tetralone. (Patent).
-
(PDF) Organocatalytic asymmetric synthesis of Tröger's bases. (2025). ResearchGate. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization. (2025). ACS Publications. [Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024). ResearchGate. [Link]
-
Asymmetric formal synthesis of (−)-tetrazomine. RSC Publishing. [Link]
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Top 513 Tetrahedron-asymmetry papers published in 2005. SciSpace. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Semantic Scholar. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. Sci-Hub. Organocatalytic Enantioselective Synthesis of Trifluoromethyl‐Containing Tetralin Derivatives by Sequential (Hetero)Michael Reaction–Intramolecular Nitrone Cycloaddition / Advanced Synthesis & Catalysis, 2017 [sci-hub.box]
- 8. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. (PDF) A Concise Approach for the Synthesis of [research.amanote.com]
Troubleshooting & Optimization
"common byproducts in the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene"
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the intricacies of this synthetic pathway and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common and cost-effective route to this compound involves a two-stage process:
-
Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield γ-(p-anisoyl)butyric acid.
-
Clemmensen Reduction: The carbonyl group of the intermediate is then reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), which also facilitates the intramolecular cyclization to form the desired product.
This guide is structured to address potential challenges and byproducts at each of these critical stages.
Caption: Overall synthetic route to this compound.
Part 1: Friedel-Crafts Acylation - Troubleshooting and FAQs
The Friedel-Crafts acylation of anisole is a robust reaction, but it is not without its potential pitfalls. The methoxy group of anisole is a strong ortho-, para-directing group, which can lead to the formation of isomeric byproducts. Furthermore, the Lewis acid catalyst can participate in side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a mixture of products, and the NMR spectrum is complex. What are the likely byproducts?
A1: The most common byproduct in the Friedel-Crafts acylation of anisole is the ortho-acylated isomer, γ-(o-anisoyl)butyric acid. The methoxy group directs acylation to both the para (desired) and ortho positions. While the para isomer is sterically favored and typically the major product, the formation of the ortho isomer can be significant depending on the reaction conditions.[1]
Another potential, though less common, byproduct is the demethylated product, γ-(p-hydroxyphenyl)butyric acid. This can occur if an excess of aluminum chloride is used or at elevated temperatures, as AlCl₃ can catalyze the cleavage of the methyl ether.[2][3]
Caption: Common byproducts in the Friedel-Crafts acylation of anisole.
Q2: How can I minimize the formation of the ortho-isomer?
A2: The regioselectivity of the Friedel-Crafts acylation is influenced by steric hindrance and reaction temperature. To favor the formation of the para-isomer:
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) generally increases the selectivity for the para-product as it is the thermodynamically more stable isomer.[4]
-
Choice of Solvent: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex. Less polar solvents like nitrobenzene or carbon disulfide can sometimes improve para-selectivity compared to more polar solvents like dichloromethane.
Q3: My yield is low, and I have a significant amount of unreacted anisole. What could be the cause?
A3: Low conversion can be due to several factors:
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the carbonyl group of the product.[5] It is common to use a slight excess (e.g., 1.1-1.2 equivalents).
-
Moisture Contamination: Aluminum chloride reacts violently with water. Any moisture in the reactants or glassware will deactivate the catalyst. Ensure all glassware is oven-dried and reactants are anhydrous.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Q4: I suspect demethylation has occurred. How can I confirm this and prevent it?
A4: Demethylation can be identified by the appearance of a phenolic hydroxyl group in your product. This can be confirmed by:
-
IR Spectroscopy: Look for a broad peak in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.
-
NMR Spectroscopy: The disappearance of the methoxy signal (a singlet around 3.8 ppm) and the appearance of a broad singlet for the phenolic proton (which can be exchanged with D₂O).
To prevent demethylation:
-
Use the correct stoichiometry of AlCl₃: Avoid using a large excess of the catalyst.
-
Maintain a low reaction temperature: Higher temperatures can promote the ether cleavage.
Troubleshooting Guide: Purification of γ-(p-anisoyl)butyric acid
| Problem | Possible Cause | Solution |
| Difficulty separating ortho- and para-isomers by column chromatography. | The isomers have similar polarities. | Recrystallization: This is often the most effective method. The para-isomer is typically less soluble and will crystallize out from a suitable solvent system (e.g., toluene, ethanol/water), leaving the ortho-isomer in the mother liquor.[6] |
| Oily product that won't crystallize. | Presence of impurities, such as the ortho-isomer or residual solvent. | Purification by extraction: Dissolve the crude product in a suitable solvent like diethyl ether and wash with a dilute sodium bicarbonate solution. This will remove any unreacted succinic acid. Further purification by column chromatography may be necessary before attempting recrystallization again.[7] |
| Product is contaminated with a phenolic compound. | Demethylation has occurred. | Base Wash: Dissolve the crude product in an organic solvent and wash with a dilute sodium hydroxide solution. The phenolic byproduct will be deprotonated and move into the aqueous layer. Neutralize the organic layer before proceeding. |
Part 2: Clemmensen Reduction - Troubleshooting and FAQs
The Clemmensen reduction is a powerful method for deoxygenating ketones, but its harsh, acidic conditions can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: The reduction is incomplete, and I still have the starting ketone. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue. To improve the yield:
-
Activation of Zinc: The zinc amalgam must be freshly prepared and highly active. Ensure the zinc surface is shiny and not oxidized.
-
Sufficient Acid: A high concentration of HCl is necessary to maintain the reaction rate. The reaction can slow down as the acid is consumed. Additional portions of concentrated HCl may be needed during the reaction.[8]
-
Reaction Time and Temperature: The Clemmensen reduction can be slow. Refluxing for an extended period (several hours) is often required. Monitor the reaction by TLC.
-
Solvent: For substrates with low aqueous solubility, adding a co-solvent like toluene or ethanol can improve the reaction efficiency.
Q2: I've isolated a byproduct with a higher molecular weight than my expected product. What could it be?
A2: A likely high molecular weight byproduct is a pinacol, formed by the bimolecular reduction of the ketone.[9] This occurs when two ketyl radicals couple. While the strongly acidic conditions of the Clemmensen reduction generally disfavor pinacol formation, it can still occur, especially if the local concentration of the ketone is high.
Caption: Byproducts of the Clemmensen Reduction stage.
Q3: Are there any alternative reduction methods if my substrate is sensitive to strong acid?
A3: Yes, if your substrate has acid-labile functional groups, the Clemmensen reduction is not suitable.[10][11] The Wolff-Kishner reduction, which is performed under strongly basic conditions, is a common alternative for reducing ketones to alkanes.[12]
Troubleshooting Guide: Clemmensen Reduction
| Problem | Possible Cause | Solution |
| Formation of a tarry, intractable residue. | Polymerization or degradation of the starting material or product under the harsh acidic conditions. | Modified Clemmensen Conditions: Consider using anhydrous conditions with activated zinc dust and gaseous HCl in a solvent like diethyl ether or acetic anhydride. This can be a milder alternative.[8][12] Alternative Reduction: Switch to the Wolff-Kishner reduction if the substrate is base-stable.[13] |
| The product is contaminated with an alcohol. | Incomplete reduction. Although alcohols are not considered intermediates in the main pathway, they can be formed as byproducts under certain conditions.[9] | Repeat the Reduction: Subject the impure product to another round of Clemmensen reduction with fresh reagents. Chromatography: The desired product is non-polar and should be easily separable from the more polar alcohol byproduct by column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) and a dry solvent (e.g., nitrobenzene or dichloromethane).
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Addition of Reactants: Add anisole (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃. Then, add a solution of succinic anhydride (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of anisole.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude γ-(p-anisoyl)butyric acid can be purified by recrystallization from a solvent like toluene.
Protocol 2: Clemmensen Reduction of γ-(p-anisoyl)butyric acid
-
Preparation of Zinc Amalgam: To mossy zinc, add a 5% aqueous solution of mercuric chloride and swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, the crude γ-(p-anisoyl)butyric acid (1.0 eq), water, and concentrated hydrochloric acid. A co-solvent like toluene can be added to improve solubility.
-
Reaction: Heat the mixture to reflux with vigorous stirring. As the reaction proceeds, the acid will be consumed. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment. Monitor the reaction by TLC.
-
Workup: After the reaction is complete (typically after 4-8 hours), cool the mixture and decant the liquid from the remaining zinc.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or toluene). Wash the combined organic layers with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
References
-
SpectraBase. (n.d.). benzoic acid, 2-[(4-methoxybenzoyl)amino]-, 2-[(E)-[2-(phenylmethoxy)phenyl]methylidene]hydrazide. Retrieved from [Link]
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025).
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Methoxy-benzoyl)-benzoic acid, methyl ester. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Polar Dimethoxyacetophenone Isomers.
- Cambridge University Press. (n.d.). Clemmensen Reduction.
- ResearchGate. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.
- Eprints. (n.d.). ACYLATION OF ANISOLE WITH LAURIC ACID OVER ZEOLITE BETA.
-
Chem-Station. (2014). Clemmensen Reduction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]
- Juniper Publishers. (2024). The Clemmensen Reduction.
- Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With....
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103772177A - Preparation method of p-methoxyacetophenone.
- Journal of the American Chemical Society. (1984). Friedel-Crafts alkylation of anisole and its comparison with toluene.
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]
- ResearchGate. (2018). What ketones can not be reduced by Clemenson Reduction?.
- Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
- Course Hero. (2006).
- ResearchGate. (2025). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone.
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
- YouTube. (2022).
- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
- MedCrave. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2019).
- Beilstein Journal of Organic Chemistry. (n.d.).
- YouTube. (2013).
-
Wikipedia. (2023). Phenol. Retrieved from [Link]
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"troubleshooting low yield in the Friedel-Crafts acylation of methoxy-substituted aromatics"
Welcome to the technical support center for troubleshooting Friedel-Crafts acylations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with methoxy-substituted aromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Methoxy-substituted aromatics, such as anisole, are highly activated substrates for electrophilic aromatic substitution. While this high reactivity is advantageous, it also introduces specific challenges, primarily related to the interaction between the methoxy group's lone pair electrons and the Lewis acid catalyst. This guide will walk you through the most common failure modes and provide robust, field-proven strategies to overcome them.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Friedel-Crafts acylation of methoxy-substituted aromatics.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the primary causes?
This is the most frequent issue and typically points to a problem with the catalyst's activity or loading. Methoxy-substituted aromatics present a unique challenge due to the Lewis basicity of the ether oxygen.
Root Cause Analysis:
-
Catalyst Deactivation by the Substrate: The oxygen atom of the methoxy group can act as a Lewis base and coordinate directly with the Lewis acid catalyst (e.g., AlCl₃). This non-productive complexation sequesters the catalyst, preventing it from activating the acylating agent.[1]
-
Catalyst Sequestration by the Product: The primary product, an aryl ketone, is also a Lewis base. It forms a stable complex with the Lewis acid, effectively removing the catalyst from the reaction cycle.[2][3] This means that for every mole of product formed, one mole of the catalyst is consumed. Consequently, Friedel-Crafts acylation is often not a truly catalytic process and requires stoichiometric or even excess amounts of the Lewis acid.[2][3][4]
-
Moisture Inactivation: Strong Lewis acids like aluminum chloride (AlCl₃) react vigorously and irreversibly with water.[3][4] Any moisture present in your glassware, solvent, or reagents will decompose the catalyst, rendering it inactive.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I'm observing a significant amount of a phenolic byproduct and my yield of the desired ketone is low. What is happening?
The formation of a phenol indicates that ether cleavage (demethylation) is occurring. This is a common side reaction when using potent Lewis acids with methoxy-substituted aromatics.[5]
Mechanism of Ether Cleavage:
The strong Lewis acid coordinates to the methoxy oxygen, weakening the C-O bond. A nucleophile (often the halide from the Lewis acid, e.g., Cl⁻ from AlCl₄⁻) then attacks the methyl group in an Sₙ2-like fashion, cleaving it from the ring and forming a phenoxide-Lewis acid complex. Upon aqueous workup, this is protonated to yield a phenol.[6][7][8]
Caption: Mechanism of Lewis acid-mediated ether cleavage.
Solutions:
-
Switch to a Milder Lewis Acid: The propensity for ether cleavage is directly related to the strength of the Lewis acid. While AlCl₃ is common, it is often too harsh for methoxy substrates. Consider alternatives.[5] Iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) are excellent, milder options that can effectively catalyze the acylation without promoting significant demethylation.[5][9]
-
Lower the Reaction Temperature: Ether cleavage has a higher activation energy than the desired acylation. Running the reaction at 0 °C or even lower temperatures can significantly suppress this side reaction.
-
Use an Alternative Acylating System: For highly sensitive substrates, consider using an acyl anhydride with a solid acid catalyst like an H-BEA zeolite, which can offer high selectivity under the right conditions.[10][11]
Frequently Asked Questions (FAQs)
FAQ 1: Why is a stoichiometric amount of Lewis acid required for acylation, but not for alkylation?
This is a critical concept in Friedel-Crafts chemistry. The difference lies in the nature of the product.
-
In Friedel-Crafts Alkylation, the product is an alkylated aromatic ring. This product is generally more electron-rich (more nucleophilic) than the starting material because alkyl groups are activating.[12][13] The product does not strongly coordinate with the Lewis acid, allowing the catalyst to be regenerated and participate in further cycles.
-
In Friedel-Crafts Acylation, the product is an aryl ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a very stable complex with the strong Lewis acid catalyst.[2][14] This complex is often so stable that it does not break apart under the reaction conditions, effectively removing the catalyst from the reaction.[3] Therefore, at least one equivalent of the catalyst is consumed for each equivalent of product formed.
Sources
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"purification of 6-Methoxy-1,2,3,4-tetrahydronaphthalene by column chromatography"
Welcome to the technical support guide for the purification of 6-Methoxy-1,2,3,4-tetrahydronaphthalene by column chromatography. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the isolation of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflow effectively.
Section 1: Understanding Your Compound & Initial Analysis (Pre-Chromatography)
Effective purification begins with understanding the physicochemical properties of your target molecule and the nature of the impurities in your crude mixture. This compound is a moderately polar compound, a property we will leverage for its separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1730-48-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid or solid | [2][5] |
| Boiling Point | 90-95 °C at 1 mm Hg | [1][3] |
| Density | ~1.033 g/mL at 25 °C | [1][3] |
| Refractive Index | ~1.540 | [1][3] |
| LogP | 2.574 |[2] |
Frequently Asked Questions: Thin-Layer Chromatography (TLC) Analysis
Q1: What is the first step I should take before attempting a large-scale column purification?
A1: Always begin with Thin-Layer Chromatography (TLC).[6][7] TLC is a rapid, low-cost method to determine the optimal stationary and mobile phases for your separation. It provides a preview of how your mixture will behave on a column, saving significant time and resources.[6] The goal is to find a solvent system where the desired compound has a Retention Factor (R_f) of approximately 0.2-0.4, ensuring good separation from impurities.[6]
Q2: How do I select a starting solvent system for my TLC trials?
A2: Based on the structure of this compound (a tetralin core with a methoxy group), it is moderately non-polar. A good starting point for normal-phase chromatography (silica gel) is a binary mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[6][8]
-
Start with a low polarity system: Begin with a high ratio of non-polar to polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase polarity: If your compound does not move from the baseline (R_f = 0), incrementally increase the proportion of the polar solvent (e.g., 90:10, 85:15) until you achieve the target R_f value.[8]
Table 2: Example TLC Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | R_f of Product | R_f of Impurity A (Less Polar) | R_f of Impurity B (More Polar) | Assessment |
|---|---|---|---|---|
| 95:5 | 0.10 | 0.25 | 0.05 | Poor separation, R_f too low. |
| 90:10 | 0.35 | 0.60 | 0.15 | Optimal. Good separation between all spots. |
| 80:20 | 0.65 | 0.80 | 0.45 | R_f too high, poor resolution. |
| 70:30 | 0.85 | 0.95 | 0.70 | All spots run near the solvent front. |
Q3: My spots are streaking on the TLC plate. What does this mean and how can I fix it?
A3: Streaking can indicate several issues:
-
Overloading: You have applied too much of the crude sample to the TLC plate. Try diluting your sample before spotting.
-
Compound Instability: The compound may be decomposing on the acidic silica gel.[9][10] You can test for this by running a "2D TLC." First, run the TLC in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition.[9] If this is the case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your mobile phase.[10]
-
Inappropriate Solvent: The solvent may be too polar, causing the compound to move as a band rather than a tight spot. Alternatively, the compound may have poor solubility in the chosen mobile phase.
Section 2: Column Chromatography Setup and Execution
Once you have an optimized solvent system from your TLC analysis, you can proceed to the preparative column chromatography.
Visual Workflow: Purification of this compound
Caption: Overall workflow for purification.
Protocol: Packing a Silica Gel Column
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A common rule of thumb is a stationary phase weight-to-sample weight ratio of 20:1 to 100:1, depending on the difficulty of the separation.[6]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[11]
-
Add Sand Layer: Carefully add a thin layer (approx. 0.5-1 cm) of sand on top of the plug to create a flat base and prevent the stationary phase from washing out.[11]
-
Prepare Silica Slurry (Wet Packing): In a separate beaker, create a slurry of silica gel in your starting mobile phase (e.g., 90:10 Hexane:EtOAc).[12] Stir gently to remove trapped air bubbles.[12] This is the most common and reliable method.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Settle the Bed: Gently tap the side of the column to encourage even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, which helps compact the silica bed. Never let the solvent level drop below the top of the silica gel, as this can cause cracking and ruin the separation.
-
Add Top Sand Layer: Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the silica surface from being disturbed during sample and solvent loading.[11]
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.
Troubleshooting Guide: Column Operation
Q4: I've loaded my sample, but the separation is poor. The bands are broad and overlapping, even though the TLC separation looked good.
A4: This is a common issue that can arise from several factors during column setup and loading:
-
Improper Loading: The initial sample band was too wide. Your crude sample should be dissolved in the minimum amount of mobile phase (or a less polar solvent) and loaded carefully onto the top sand layer in a narrow, concentrated band.[13] If your compound is not very soluble in the mobile phase, you can use a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder is added to the top of the column.[11]
-
Column Cracking/Channeling: The silica bed has cracked or contains channels, allowing the sample to bypass the stationary phase. This happens if the column runs dry or was packed unevenly. The column must be repacked.
-
Overloading the Column: You have loaded too much crude material for the amount of silica gel used. This saturates the stationary phase, leading to broad bands that cannot be resolved. Reduce the sample load or use a larger column.[14]
Q5: My compound is not eluting from the column, even after I've run many column volumes of the solvent.
A5: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.[9][15]
-
Solution: You need to switch to a more polar mobile phase. This can be done in a stepwise fashion (step-gradient) or by gradually increasing the polarity (gradient elution). For example, after running several volumes of 90:10 Hexane:EtOAc, you could switch to 85:15, then 80:20, and so on. Always monitor the eluent with TLC to track your compound's progress.[11]
Q6: All my compounds are eluting from the column very quickly, with no separation.
A6: The mobile phase is too polar.[15] It is competing too effectively with your compounds for binding sites on the silica, washing everything through without allowing for differential adsorption.[13]
-
Solution: You must start over with a new column and a less polar solvent system. This highlights the critical importance of preliminary TLC work to avoid wasting time and material.[7]
Section 3: Post-Chromatography Analysis and Troubleshooting
After collecting fractions, the final steps are to identify the pure fractions, combine them, and isolate your product.
Visual Logic: Troubleshooting Poor Separation
Caption: A decision tree for diagnosing poor separation.
Q7: How do I know which fractions to combine?
A7: Analyze every few fractions using TLC. Spot each fraction on a single TLC plate alongside a spot of your crude starting material and, if available, a pure standard of your product.
-
Combine only the fractions that show a single spot corresponding to the R_f of your desired product.
-
Fractions containing a mix of your product and impurities can be set aside. You can combine these "mixed fractions" later and attempt to re-purify them on a second column if necessary.[9]
Q8: I've evaporated the solvent from my combined pure fractions, but the yield is very low. Where could my product have gone?
A8: Several possibilities could lead to low recovery:
-
Incomplete Elution: Your compound may still be on the column. Try flushing the column with a very polar solvent (e.g., 100% Ethyl Acetate or even 95:5 Ethyl Acetate:Methanol) and analyze the eluent by TLC.
-
Decomposition on Column: As mentioned in Q3, acid-sensitive compounds can degrade on silica gel.[9][10] If you suspect this, a change in stationary phase (alumina) or pH modification (adding triethylamine) is warranted for future attempts.
-
Product Volatility: While this compound is not extremely volatile, aggressive evaporation (high heat or very high vacuum) can lead to loss of product. Use moderate conditions on the rotary evaporator.
This guide provides a framework for tackling the purification of this compound. Remember that chromatography is both a science and an art; meticulous technique and logical troubleshooting are the keys to success.
References
-
This compound - ChemBK. [Link]
-
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one - PubChem. National Center for Biotechnology Information. [Link]
-
6-Methoxytetralin | C11H14O | CID 74414 - PubChem. National Center for Biotechnology Information. [Link]
-
Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC - ResearchGate. [Link]
-
Column chromatography - University of Calgary. [Link]
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Column chromatography - Wikipedia. [Link]
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Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives... - PubMed. [Link]
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Column Chromatography - Organic Chemistry at CU Boulder. [Link]
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Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]
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Column Chromatography Principle, Procedure, Types and Applications - GeeksforGeeks. [Link]
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[Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed. [Link]
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(PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW - ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
-
Chromatography Basic Principles Involved In Separation Process - Jack Westin. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. [Link]
-
Supporting Information 1 - HU Berlin - Physik. [Link]
-
The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC - PubMed Central. [Link]
-
issues with column chromatography purification of coordination complex - Reddit. [Link]
-
【4K】-- Column Chromatography (Purification) - YouTube. [Link]
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Technical Support Center: Optimizing Temperature and Pressure for the Hydrogenation of Methoxynaphthalenes
Welcome to the technical support center for the hydrogenation of methoxynaphthalenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing this critical reaction. By understanding the interplay of temperature, pressure, and catalysis, you can enhance reaction efficiency, selectivity, and yield.
Foundational Concepts: The "Why" Behind the Parameters
Successful hydrogenation of methoxynaphthalenes hinges on a delicate balance between thermodynamics and kinetics. Temperature and pressure are the primary levers to control these aspects.
-
Temperature: Increasing temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as hydrogenolysis (cleavage of the methoxy group) or aromatization of partially hydrogenated intermediates. Finding the optimal temperature is a trade-off between achieving a practical reaction rate and minimizing byproduct formation.
-
Pressure: Hydrogen pressure dictates the concentration of dissolved hydrogen in the reaction medium, which is a key reactant. Higher pressures typically increase the rate of hydrogenation and can help suppress side reactions by favoring the addition of hydrogen. However, high-pressure equipment may not always be accessible, and mass transfer limitations can become significant.
The choice of catalyst is also paramount, with common options including palladium, platinum, and nickel-based catalysts.[1][2] Each catalyst exhibits different activity and selectivity profiles under varying conditions.
Visualizing the Process: General Hydrogenation Workflow
The following diagram illustrates a typical workflow for a laboratory-scale hydrogenation experiment.
Caption: General workflow for a hydrogenation experiment.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrogenation of methoxynaphthalenes in a question-and-answer format.
Q1: My reaction is very slow or shows no conversion. What should I do?
A1: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Is the catalyst fresh? Catalysts, especially palladium on carbon (Pd/C), can become deactivated over time due to oxidation or poisoning.[3] Try using a fresh batch of catalyst.
-
Is the catalyst appropriate? For methoxynaphthalenes, Pd/C is a good starting point. However, if you suspect catalyst poisoning, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[3]
-
Catalyst Loading: A typical starting point is 5-10 mol% of the catalyst relative to the substrate.[3] If the reaction is slow, a modest increase in catalyst loading may be beneficial.
-
-
Reaction Conditions:
-
Temperature: If the reaction is proceeding at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C). Be cautious, as higher temperatures can promote side reactions.
-
Pressure: If you are running the reaction at atmospheric pressure (e.g., with a hydrogen balloon), switching to a pressurized system (like a Parr shaker) can significantly increase the reaction rate.[3] Even a modest increase to 3-4 bar can have a noticeable effect.
-
Solvent: Polar protic solvents like ethanol or methanol are generally good choices for hydrogenations.[3] Ensure your starting material is fully dissolved in the chosen solvent.
-
-
Purity of Reagents:
-
Substrate Purity: Impurities in the starting material, particularly sulfur or halide compounds, can poison the catalyst.[3]
-
Hydrogen Gas: Ensure you are using high-purity hydrogen gas.
-
Q2: I'm observing significant demethylation (loss of the methoxy group). How can I prevent this?
A2: Demethylation is a form of hydrogenolysis and is often promoted by aggressive reaction conditions.
-
Lower the Temperature: This is the most effective way to reduce hydrogenolysis. Try running the reaction at a lower temperature, even if it means a longer reaction time.
-
Optimize the Catalyst: Some catalysts are more prone to causing hydrogenolysis than others. If you are using a highly active catalyst like palladium, you might consider a less active one or a modified catalyst system.
-
Control Hydrogen Pressure: While higher pressure generally favors hydrogenation, extremely high pressures in combination with high temperatures can exacerbate hydrogenolysis. A moderate pressure is often optimal.
Q3: My reaction is not selective, and I'm getting a mixture of partially and fully hydrogenated products. How can I improve selectivity?
A3: Achieving selective hydrogenation to a specific product (e.g., a tetralin derivative from a naphthalene) requires careful control of reaction parameters.
-
Reaction Time: Monitor the reaction closely using techniques like TLC, GC-MS, or NMR. Stopping the reaction at the optimal time is crucial to prevent over-reduction.
-
Temperature and Pressure: Lower temperatures and pressures will generally favor the formation of partially hydrogenated products. A systematic study varying these parameters is recommended.
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, Lindlar's catalyst is famously used for the selective hydrogenation of alkynes to alkenes by being "poisoned" to reduce its activity.[1] While not directly applicable here, the principle of using a less reactive catalyst to favor an intermediate product holds.
Q4: How do I safely handle the catalyst, especially after the reaction?
A4: Palladium on carbon and other hydrogenation catalysts are pyrophoric, meaning they can spontaneously ignite in the air, especially when dry and containing adsorbed hydrogen.[4]
-
Never let the catalyst dry out in the open.
-
After the reaction, ensure the atmosphere in the reaction vessel is replaced with an inert gas like nitrogen or argon.
-
Filter the catalyst using a method that keeps it wet, for example, by washing it with the reaction solvent or water. A common technique is to filter through a pad of Celite.[4]
-
The collected wet catalyst should be stored under water in a clearly labeled, dedicated waste container.
Frequently Asked Questions (FAQs)
Q: What are typical starting conditions for the hydrogenation of 2-methoxynaphthalene?
A: A good starting point for the hydrogenation of 2-methoxynaphthalene to 2-methoxy-1,2,3,4-tetrahydronaphthalene (ar-tetralone precursor) would be:
-
Catalyst: 5-10 mol% Pd/C
-
Solvent: Ethanol or Methanol
-
Temperature: 25-40 °C
-
Pressure: 1-5 bar of H₂
These conditions should be optimized based on your specific experimental setup and desired outcome.
Q: Can I use a transfer hydrogenation method instead of gaseous hydrogen?
A: Yes, transfer hydrogenation is a viable alternative and can be safer as it avoids the use of high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[5] The reaction is still catalyzed, typically by palladium.
Q: What is the role of the solvent in the hydrogenation reaction?
A: The solvent plays several crucial roles:
-
It dissolves the substrate, allowing it to interact with the solid catalyst.
-
It helps to dissipate the heat generated during the exothermic hydrogenation reaction.
-
The polarity of the solvent can influence the reaction rate and selectivity.
Q: How can I monitor the progress of my hydrogenation reaction?
A: Several methods can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the composition of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.
-
Hydrogen Uptake: In a pressurized system, monitoring the drop in hydrogen pressure can indicate the reaction progress.
Visualizing Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting a stalled hydrogenation reaction.
Caption: Decision tree for troubleshooting stalled hydrogenations.
Quantitative Data Summary
The following table provides a general overview of how temperature and pressure can influence the outcome of methoxynaphthalene hydrogenation. The exact values will be substrate and catalyst-dependent.
| Parameter | Low Range | Medium Range | High Range | Expected Outcome & (Potential Issues) |
| Temperature | 20-40 °C | 40-80 °C | > 80 °C | Higher temp increases rate (but risks hydrogenolysis) |
| H₂ Pressure | 1-3 bar | 3-10 bar | > 10 bar | Higher pressure increases rate (but may reduce selectivity) |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 2-Methoxynaphthalene using a Balloon
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxynaphthalene (1.0 eq) and the chosen solvent (e.g., ethanol, ~0.1 M concentration).
-
Add the hydrogenation catalyst (e.g., 10% Pd/C, 5 mol%).
-
Seal the flask with a septum.
-
Connect the flask to a vacuum/inert gas manifold.
-
Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Replace the inert gas line with a balloon filled with hydrogen gas.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or other analytical methods.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Hydrogenation using a Parr Shaker Apparatus
-
Charge the reactor vessel with the substrate, solvent, and catalyst as described in Protocol 1.
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor with nitrogen to check for leaks, then vent.
-
Purge the reactor by pressurizing with hydrogen and then venting. Repeat this three times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin agitation and heating to the desired temperature.
-
Monitor the reaction by observing the pressure drop in the hydrogen cylinder.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Open the reactor and work up the reaction mixture as described in Protocol 1.
References
-
de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link][6][7][8][9]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. [Link][10]
-
Bianchini, M., et al. (2015). Comprehensive Investigation of the Na3V2(PO4)2F3 – NaV2(PO4)2F3 System by Operando High Resolution Synchrotron X-ray Diffraction. Chemistry of Materials, 27(8), 3009-3020. [Link]
-
Serrano, D. P., van Grieken, R., Melero, J. A., & García, A. (2004). Mechanism of CIT-6 and VPI-8 Crystallization from Zincosilicate Gels. Applied Catalysis A: General, 269(1-2), 137-146. [Link][11]
-
Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: New catalysts and new processes. Catalysis Today, 73(1-2), 3-22. [Link][12]
-
Wikipedia contributors. (2024, January 8). Hydrogenation. In Wikipedia, The Free Encyclopedia. [Link][1]
-
Johnson Matthey. (n.d.). Hydrogenation Catalysts. [Link][15]
-
Sejer, D. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link][3]
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. [Link][16]
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. [Link][4]
-
Gliński, M., & Ulkowska, U. (2022). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Catalysts, 12(1), 83. [Link][5]
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Technical Support Center: Improving Regioselectivity in Reactions with 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-1,2,3,4-tetrahydronaphthalene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to regioselectivity in your reactions.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution of this compound?
The regioselectivity of electrophilic aromatic substitution on this compound is governed by a delicate interplay of electronic and steric effects.
-
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles.[1][2] It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C5) and para (C7) to itself.[1][3] The fused aliphatic ring also has a weak activating effect on the aromatic ring.
-
Steric Effects: The tetrahydronaphthalene ring system introduces significant steric hindrance, particularly at the C5 position, which is flanked by the fused ring.[4] This steric bulk can impede the approach of an electrophile.
The ultimate regiochemical outcome of a reaction depends on which of these effects—the electronically favored C5 position or the sterically more accessible C7 position—predominates under the given reaction conditions.
FAQ 2: Why do I often observe poor regioselectivity, particularly in Friedel-Crafts acylation of this compound?
Poor regioselectivity in Friedel-Crafts acylation, a common reaction with this substrate, is a frequent issue that leads to a mixture of the 5-acyl and 7-acyl isomers.[5][6][7] This is because the activation energies for the formation of the two isomers are often very similar. Several factors can influence the product ratio:
-
Lewis Acid: The choice of Lewis acid catalyst is critical. Strong Lewis acids like AlCl₃ can sometimes favor the thermodynamically more stable product, while milder Lewis acids may yield the kinetically favored product.[8]
-
Solvent: The polarity of the solvent can have a profound effect on the reaction.[9] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetic product, whereas polar solvents such as nitrobenzene may promote the formation of the thermodynamic product.[8][9]
-
Temperature: Reaction temperature can also influence the product distribution. Lower temperatures generally favor the kinetic product, which is formed faster, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[8]
FAQ 3: How can I selectively obtain the 7-substituted product?
To favor substitution at the less sterically hindered C7 position, the reaction conditions should be chosen to accentuate the influence of steric effects. This typically involves:
-
Bulky Reagents: Employing a bulkier acylating agent can increase the steric demand of the reaction, making the approach to the C5 position even more difficult and thus favoring substitution at C7.
-
Milder Reaction Conditions: Using milder Lewis acids and lower reaction temperatures can favor the kinetically controlled pathway, which often leads to the 7-substituted isomer.
FAQ 4: Is it possible to achieve selective substitution at the C5 position?
While more challenging due to steric hindrance, selective substitution at the C5 position is achievable. This generally requires conditions that emphasize electronic control over steric control. This might involve:
-
Strong Lewis Acids: A strong Lewis acid can enhance the electrophilicity of the acylating agent, potentially overcoming the steric barrier at C5.
-
Less Bulky Reagents: Using a smaller acylating agent can minimize steric hindrance.
-
Solvent Choice: The use of specific solvents that can better solvate the transition state leading to the C5 isomer might improve selectivity.
Part 2: Troubleshooting Guide
Problem 1: My reaction is yielding a complex mixture of isomers that are difficult to separate.
This is a common issue when the reaction conditions are not optimized for regioselectivity.
Possible Cause 1: Inappropriate choice of Lewis Acid.
Solution: The strength and amount of the Lewis acid can significantly influence the product ratio. It is recommended to screen a variety of Lewis acids to find the optimal one for your desired outcome.
| Lewis Acid | Relative Strength | Typical Effect on Regioselectivity |
| AlCl₃ | Strong | Can lead to a mixture of isomers, sometimes favoring the thermodynamic product.[6] |
| FeCl₃ | Strong | Similar to AlCl₃. |
| TiCl₄ | Moderate | Can offer improved selectivity in some cases. |
| SnCl₄ | Mild | Often favors the kinetic product. |
| ZnCl₂ | Mild | Can be used for regioselective ortho-acylation of phenols.[10] |
Experimental Protocol: Screening of Lewis Acids for Optimal Regioselectivity
-
Set up a parallel synthesis array with identical amounts of this compound and the acylating agent in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
To each reaction vessel, add a different Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄, ZnCl₂) in stoichiometric amounts.
-
Maintain the reactions at a constant temperature (e.g., 0 °C) and monitor their progress by TLC or GC.
-
Upon completion, quench the reactions and analyze the product ratios by ¹H NMR or GC-MS to determine the Lewis acid that provides the best selectivity for the desired isomer.
Possible Cause 2: Non-optimal reaction temperature.
Solution: Temperature control is crucial. Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
Possible Cause 3: Incorrect solvent.
Solution: The polarity of the solvent can dramatically alter the regioselectivity.
| Solvent | Polarity | Typical Effect on Regioselectivity |
| Carbon Disulfide (CS₂) | Non-polar | Often favors the kinetic product.[9] |
| Dichloromethane (CH₂Cl₂) | Non-polar | A common solvent for Friedel-Crafts reactions, often favoring kinetic control. |
| Nitrobenzene | Polar | Can promote the formation of the thermodynamic product.[9] |
| 1,2-Dichloroethane | Polar | Can influence the isomer ratio.[11] |
Problem 2: The desired isomer is formed in low yield.
Low yields can be due to a variety of factors, from side reactions to incomplete conversion.
Possible Cause 1: Competing side reactions.
Solution: Friedel-Crafts reactions can be accompanied by side reactions such as polyacylation or decomposition of the starting material. To minimize these:
-
Use a milder Lewis acid.
-
Shorten the reaction time.
-
Use the minimum necessary amount of the acylating agent.
Possible Cause 2: Steric hindrance.
Solution: If the desired product is the sterically hindered isomer, consider using a less bulky acylating agent.
Problem 3: The reaction is not proceeding to completion.
Possible Cause 1: Deactivation of the catalyst.
Solution: Lewis acids are sensitive to moisture.[12] Ensure that all glassware is oven-dried and that all reagents and solvents are anhydrous.
Possible Cause 2: Insufficient reactivity of the electrophile.
Solution: If using a mild Lewis acid, it may not be strong enough to generate the acylium ion effectively. Consider switching to a stronger Lewis acid or using a more reactive acylating agent (e.g., an acid anhydride instead of an acid chloride).[5]
Part 3: Visualizations & Experimental Protocols
Directing Effects in Electrophilic Substitution
The following diagram illustrates the directing effects of the methoxy group on the tetrahydronaphthalene ring system.
Caption: Directing effects on this compound.
Troubleshooting Workflow for Poor Regioselectivity
This workflow can guide your optimization process when faced with a mixture of isomers.
Caption: Troubleshooting workflow for regioselectivity issues.
Experimental Protocol: Selective Friedel-Crafts Acylation at the C7 Position
This protocol is designed to favor the formation of the 7-acyl-6-methoxy-1,2,3,4-tetrahydronaphthalene.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous carbon disulfide (CS₂) to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous CS₂.
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
In a separate dry container, dissolve acetyl chloride (1.05 equivalents) in anhydrous CS₂.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.[8]
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-acyl isomer.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2022. Available from: [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. 2019. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available from: [Link]
-
UC Research Repository. Steric and electronic effects of alkyl substituents in the naphthalene system. Available from: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
ACS Publications. Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium | Organometallics. Available from: [Link]
-
PrepChem.com. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link]
-
ChemTalk. Directing Effects. Available from: [Link]
-
University of Calgary. Directing Groups in SE Ar. Available from: [Link]
-
WordPress.com. Electrophilic substitution of Naphthalene - Chemistry for everyone. 2024. Available from: [Link]
-
ResearchGate. Attractive and Repulsive Effects in the Interactions Between Electron-Rich and Electron-Deficient Groups in peri-Substituted Naphthalenes | Request PDF. 2025. Available from: [Link]
-
Willson Research Group. Electrophilic Aromatic Substitution. Available from: [Link]
-
Unacademy. Haloalkanes and Haloarenes. Available from: [Link]
-
ScienceDirect. Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. 2022. Available from: [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. 2025. Available from: [Link]
-
ResearchGate. Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. Available from: [Link]
-
Chemistry Stack Exchange. Is regioselectivity affected by steric factors during alkylation of naphthalene?. 2021. Available from: [Link]
-
RSC Publishing. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers. Available from: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 2024. Available from: [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. 2022. Available from: [Link]
-
ResearchGate. Optimization of the Friedel-Crafts reaction conditions. [a]. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 2Acetyl7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | Request PDF. 2025. Available from: [Link]
-
ResearchGate. Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers | Request PDF. Available from: [Link]
-
NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available from: [Link]
-
RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available from: [Link]
-
ResearchGate. Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. 2025. Available from: [Link]
-
ResearchGate. Reaction condition optimization for Friedel–Crafts alkylation.a) a). Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. 2016. Available from: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
"stability issues of 6-Methoxy-1,2,3,4-tetrahydronaphthalene under acidic or basic conditions"
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methoxy-1,2,3,4-tetrahydronaphthalene. Here, we address common stability issues encountered under acidic and basic experimental conditions, providing troubleshooting advice and preventative strategies based on established chemical principles. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the stability of this compound.
Q1: Is this compound susceptible to degradation under acidic conditions?
A: Yes, the methoxy group, an aromatic ether, is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures.[1][2][3][4] This is a well-documented reaction for compounds like anisole, which serves as a structural model for the methoxy-aromatic portion of your molecule.[1][2][3][4] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack, typically by water or a conjugate base, to yield 6-hydroxy-1,2,3,4-tetrahydronaphthalene (a phenol) and methanol.
Q2: What is the likely stability of this compound under basic conditions?
A: Generally, aryl ethers are stable to basic conditions, and cleavage of the methoxy group is unlikely.[5] However, the benzylic protons at the C1 and C4 positions of the tetralin ring system are susceptible to oxidation, which can be promoted under basic conditions, especially in the presence of oxygen (autoxidation).[6] This could lead to the formation of ketones, such as 6-methoxy-1-tetralone.
Q3: Can I anticipate the degradation products to design my analytical methods?
A: Yes. Based on the structure, the primary degradation products to anticipate are 6-hydroxy-1,2,3,4-tetrahydronaphthalene under acidic conditions and 6-methoxy-1-tetralone or 6-methoxy-4-tetralone under oxidative conditions. The formation of the phenol will increase the polarity of the molecule, leading to a shorter retention time in reverse-phase HPLC. Conversely, the formation of a ketone will also increase polarity, but the change in retention time will depend on your specific chromatographic conditions. A well-designed stability-indicating HPLC method should be able to resolve the parent compound from these potential degradants.[7][8][9][10][11]
Q4: Are there any general handling precautions I should take to minimize degradation?
A: To minimize degradation, it is advisable to store this compound in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When performing reactions or workups, aim to keep the exposure time to harsh pH conditions as short as possible and use lower temperatures whenever feasible.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: An unexpected, more polar peak appears in my HPLC analysis after an acidic workup.
-
Question: I performed a reaction and after quenching with aqueous acid, I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this be?
-
Plausible Cause: This is likely due to the acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group, forming 6-hydroxy-1,2,3,4-tetrahydronaphthalene. Phenols are significantly more polar than their corresponding methyl ethers, resulting in a shorter retention time on a C18 or similar column.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, obtain a reference standard for 6-hydroxy-1,2,3,4-tetrahydronaphthalene to confirm the peak identity by co-injection. Alternatively, collect the fraction and analyze by mass spectrometry; you should observe a molecular ion corresponding to the loss of a CH₂ group (14 Da) from the parent compound.
-
Mitigation:
-
Use a milder acid for your workup (e.g., saturated ammonium chloride solution instead of HCl).
-
Perform the workup at a lower temperature (e.g., in an ice bath).
-
Minimize the duration of the acidic conditions. Neutralize the solution as soon as the desired transformation is complete.
-
-
Issue 2: My sample has developed a yellow tint and shows new impurities after sitting in a basic solution.
-
Question: I dissolved my compound in a basic solution for a reaction, and over time, the solution has turned yellow, and my TLC/HPLC shows multiple new spots/peaks. What is happening?
-
Plausible Cause: This is indicative of oxidation at the benzylic positions (C1 and/or C4).[6][12][13] Tetralin systems are known to undergo autoxidation in the presence of base and oxygen to form hydroperoxides, which can then decompose to ketones (tetralones) and other byproducts.[6] These ketone products are often yellow.
-
Troubleshooting Steps:
-
Confirm Identity: The expected oxidation products are 6-methoxy-1-tetralone and/or 6-methoxy-4-tetralone. These can be confirmed by comparison to reference standards or by mass spectrometry, which would show an increase of 14 Da (addition of oxygen and loss of two hydrogens).
-
Mitigation:
-
Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Use de-gassed solvents.
-
Consider the use of an antioxidant if compatible with your reaction chemistry.
-
If possible, use a non-basic catalyst or a weaker base.
-
-
Summary of Potential Degradation Products
| Stress Condition | Plausible Reaction | Potential Degradation Product(s) | Expected Change in Polarity (for RP-HPLC) |
| Acidic (e.g., 0.1 M HCl, heat) | Hydrolysis of methoxy ether | 6-hydroxy-1,2,3,4-tetrahydronaphthalene | Increased (Shorter Retention Time) |
| Basic (e.g., 0.1 M NaOH, O₂, heat) | Benzylic Oxidation | 6-methoxy-1-tetralone, 6-methoxy-4-tetralone | Increased (Shorter Retention Time) |
| Oxidative (e.g., H₂O₂, heat) | Benzylic Oxidation | 6-methoxy-1-tetralone, 6-methoxy-4-tetralone | Increased (Shorter Retention Time) |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the plausible chemical transformations that this compound may undergo under acidic and oxidative stress.
Caption: Plausible acid-catalyzed hydrolysis pathway.
Caption: Potential pathway for benzylic oxidation.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound.[14][15][16]
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Methanol
-
HPLC system with UV or PDA detector and preferably a mass spectrometer (LC-MS)
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature and monitor for degradation. If no degradation is observed, heat at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, cool, and neutralize with 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at 105°C for 48 hours.
-
At specified times, take a sample, dissolve it in the solvent used for the stock solution, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), by a suitable reverse-phase HPLC method.
-
A gradient method is recommended to separate the parent compound from more polar and less polar degradants.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.
-
References
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Navarro's group reported the evaluation of two discrete Cu(II) imidazolyl complexes as catalysts for the oxidation of tetralin.
- Patel, R., Patel, P., & Patel, N. (2021). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Rebacz, N. A., & Savage, P. E. (2013). Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics, 15(10), 3562-3569.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical & Biological Archives, 26(3).
- Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 949-956.
- Rebacz, N. A., & Savage, P. E. (2013).
- Giles, R. G. F., & Green, I. R. (Year). Autoxidation of some tetralin and tetralone derivatives under basic conditions. Murdoch Research Portal.
- Rebacz, N. A., & Savage, P. E. (2013).
- Rebacz, N. A., & Savage, P. E. (2013). Anisole hydrolysis in high temperature water.
- George, P. (1946). The oxidation of liquid hydrocarbons; the oxidation of tetralin in the presence of benzol peroxide as a free radical chain reaction. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 185(1002), 337-351.
- Singh, R., & Rehman, Z. U. (2016).
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Fife, T. H., & Chauffe, L. (2000). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. The Journal of Physical Chemistry B, 104(36), 8751-8756.
- Bajaj, S., Singla, D., & Sakhuja, N. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Singh, S., Kumar, V., & Kumar, R. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 243-252.
- Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717–3720.
- Singh, R., & Kumar, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-88.
- Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
- Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube.
- Ether cleavage. (n.d.). In Wikipedia.
- Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). Request PDF.
- Wang, M., Shi, H., Camaioni, D. M., & Lercher, J. A. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
- Reactions at the benzylic position. (n.d.). Khan Academy.
Sources
- 1. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. acdlabs.com [acdlabs.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Crude 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and characterizing impurities in crude batches of this important synthetic intermediate. Our focus is on practical, actionable advice, moving from high-level frequently asked questions to detailed troubleshooting for specific analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your crude material is intrinsically linked to its synthetic pathway and storage conditions.[1][2] Based on common synthetic routes, such as the catalytic hydrogenation of 2-methoxynaphthalene or Friedel-Crafts type reactions, you should anticipate several classes of impurities.[3][4]
-
Process-Related Impurities: These arise directly from the manufacturing process.[1]
-
Starting Materials: Unreacted 2-methoxynaphthalene or precursors like (4-methoxyphenyl)acetyl chloride.[4]
-
Intermediates: Incomplete reaction can leave behind synthetic intermediates. For example, in a multi-step synthesis from 6-methoxy-1-tetralone, olefinic intermediates like 6-methoxy-3,4-dihydronaphthalene might be present.
-
By-products: Side reactions can generate isomers (e.g., other methoxy-tetrahydronaphthalene positional isomers), over-hydrogenated products (decalin derivatives), or under-hydrogenated products (dihydronaphthalene derivatives).
-
Reagents and Catalysts: Residual catalysts (e.g., Raney Nickel, Palladium), acids, or bases used during the synthesis and workup.[1]
-
-
Degradation Products: These form during storage or upon exposure to air, light, or temperature fluctuations.
-
Oxidation Products: The benzylic position of the tetralin ring system is susceptible to oxidation, potentially forming tetralone derivatives like 6-methoxy-1-tetralone.
-
Demethylation Products: Loss of the methyl group from the methoxy ether can result in the corresponding phenolic impurity.
-
Here is a summary of potential impurities:
| Impurity Class | Specific Examples | Likely Origin | Recommended Primary Analytical Technique(s) |
| Starting Materials | 2-Methoxynaphthalene, 6-Methoxy-1-tetralone | Incomplete Reaction | HPLC, GC-MS |
| Intermediates | 6-Methoxy-3,4-dihydronaphthalene | Incomplete Reaction | HPLC, GC-MS, NMR |
| By-products | Positional isomers, over/under-hydrogenated species | Side Reactions | HPLC, GC-MS |
| Degradation | 6-Methoxy-1-tetralone, 6-hydroxy-1,2,3,4-tetrahydronaphthalene | Oxidation, Demethylation | HPLC, LC-MS |
| Inorganic/Residual | Residual solvents (e.g., ethanol, acetic acid), metal catalysts (e.g., Ni, Pd) | Synthesis, Purification | GC (for solvents), ICP-MS (for metals) |
Q2: What are the regulatory standards for impurity profiling in a pharmaceutical intermediate like this?
As this compound is often an intermediate for an Active Pharmaceutical Ingredient (API), its impurity profile is subject to stringent regulatory scrutiny. The primary guidelines are from the International Council for Harmonisation (ICH).[5][6]
-
ICH Q3A(R2): Impurities in New Drug Substances: This is the core guideline. It establishes thresholds for reporting, identifying, and qualifying impurities.[2][7]
-
Reporting Threshold: The level above which an impurity must be reported. For a drug substance with a maximum daily dose of up to 2g/day, this is typically ≥0.05%.[5][7]
-
Identification Threshold: The level above which an impurity's structure must be determined. This is often 0.10% or 1.0 mg per day intake, whichever is lower.[5]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[2][7] This is typically ≥0.15% or 1.0 mg per day intake.
-
-
ICH Q3C(R9): Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits.[5][6]
-
ICH Q3D(R2): Guideline for Elemental Impurities: This provides a risk-based approach for controlling metal impurities originating from catalysts or manufacturing equipment.[5][6]
Adherence to these guidelines is critical for ensuring the safety, efficacy, and stability of the final drug product.[5]
Q3: Which analytical technique is best for an initial purity assessment of my crude sample?
For a robust and comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[8]
Causality: HPLC is preferred for several reasons:
-
Broad Applicability: It can separate a wide range of organic impurities with varying polarities and molecular weights, from unreacted starting materials to potential degradation products.[9]
-
Quantitative Accuracy: When properly validated, HPLC provides excellent quantitative precision, allowing you to accurately determine the percentage of your main component and each impurity, which is essential for comparison against ICH thresholds.
-
Non-Destructive: The sample can be collected after detection for further analysis by other techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).
While Gas Chromatography (GC) is also a powerful separation technique, it is limited to volatile and thermally stable compounds.[10][11] Many potential degradation products or larger by-products may not be suitable for GC analysis without derivatization.
Impurity Characterization Workflow
The logical flow for identifying and quantifying impurities follows a multi-step, systematic process. This ensures that all significant impurities are detected, identified, and controlled.
Caption: General workflow for impurity characterization.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analytical work, presented in a question-and-answer format.
HPLC Troubleshooting
Q: My main peak for this compound is broad and asymmetrical (tailing). What's happening?
Peak tailing is a common issue, often indicating secondary, undesirable interactions between your analyte and the stationary phase, or problems with the HPLC system itself.[12][13]
Possible Causes & Solutions:
-
Secondary Silanol Interactions (Most Common for Basic Analytes): The stationary phase surface has residual silanol groups (-Si-OH) that can interact strongly with basic compounds, causing tailing.[12]
-
Solution:
-
Use an End-Capped Column: These columns have fewer free silanol groups.
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the silanol groups, reducing their interaction with basic analytes.
-
Increase Buffer Concentration: A higher buffer concentration can help mask the silanol groups.[14]
-
-
-
Column Overload: Injecting too much sample or a sample dissolved in a solvent much stronger than the mobile phase can lead to poor peak shape.[14][15]
-
Solution:
-
-
Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made fittings between the injector, column, and detector can cause the peak to broaden before it's even separated.[13][15]
-
Column Contamination or Degradation: The column may be fouled with strongly retained material from previous injections or the stationary phase may be degrading.[16]
-
Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly adsorbed compounds.[13][16]
-
Flush the Column: Follow the manufacturer's instructions to flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[14]
-
-
Troubleshooting HPLC Peak Broadening: A Decision Tree
Caption: Decision tree for troubleshooting HPLC peak broadening.
GC-MS Troubleshooting
Q: I am seeing 'ghost peaks' in my GC-MS chromatogram that are not present in my sample. Where are they coming from?
Ghost peaks are peaks that appear in a blank run or inconsistently across a sequence, indicating contamination within the GC system.[17]
Possible Causes & Solutions:
-
Injector Contamination/Carryover: Residue from a previous, more concentrated injection can be retained in the injector and slowly elute in subsequent runs.[11]
-
Solution:
-
Clean the Injector Liner: The glass liner in the injector is a common site for contamination. Replace it regularly.
-
Run Solvent Blanks: After a concentrated sample, run one or two injections of a clean solvent to wash out the injector.
-
Check the Syringe: The injection syringe can also be a source of carryover. Ensure it is being washed thoroughly with appropriate solvents between injections.
-
-
-
Septum Bleed: The septum at the top of the injector can degrade at high temperatures, releasing volatile siloxanes that appear as a series of evenly spaced peaks in the chromatogram.
-
Solution:
-
Use High-Quality, Low-Bleed Septa: Invest in septa specifically designed for high-temperature GC-MS work.
-
Replace the Septum Regularly: Do not overtighten the septum nut and replace the septum as part of routine maintenance.
-
-
-
Column Bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline or discrete peaks.[17]
-
Solution:
-
Condition the Column: Before use, condition a new column according to the manufacturer's instructions to remove residual manufacturing materials.
-
Operate Below Max Temperature: Ensure your oven temperature program does not exceed the maximum rated temperature for your column.
-
-
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a method to assess the purity of crude this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). An end-capped column is recommended.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 275 nm (based on the chromophore of the tetralin ring). A DAD can be used to scan from 200-400 nm to identify optimal wavelengths for different impurities.
-
Gradient Program:
Time (min) % Solvent B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Rationale:
-
The C18 column provides good hydrophobic retention for the tetrahydronaphthalene core.
-
The gradient elution ensures that both more polar and less polar impurities are eluted from the column within a reasonable time.
-
Formic acid helps to protonate silanol groups and improve peak shape.[12]
-
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This protocol is designed to identify volatile organic impurities and residual solvents from the synthesis.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
-
Column:
-
A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Method Parameters:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.[11]
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column with the main component.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-450 amu
-
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Transfer to a GC vial.
-
-
Data Analysis:
-
Rationale:
-
The split injection prevents overloading the system with the main analyte, allowing for better detection of trace impurities.
-
The temperature program starts low to resolve volatile solvents and then ramps up to elute higher-boiling impurities.
-
MS detection provides structural information, aiding in the tentative identification of unknown peaks.[8]
-
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
How Do I Troubleshoot a Problem on My GC-MS? (2019, November 28). Books. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Retrieved from [Link]
- Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-580.
-
PrepChem.com. (n.d.). Synthesis of this compound-1-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (n.d.). PubMed Central.
-
PrepChem.com. (n.d.). Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
-
MedCrave online. (2018, February 19). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Şahinler Kimya. (n.d.). This compound >98.0%(GC) - CAS 1730-48-9. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Tetralone - Optional[FTIR] - Spectrum. Retrieved from [Link]
- Holm, R., & Elder, D. P. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-135.
- Conformational analysis, UV-VIS, MESP, NLO and NMR studies of this compound. (n.d.). PubMed.
- GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... (n.d.).
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibr
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 5mL. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mca.gm [mca.gm]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
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- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 10. labioscientific.com [labioscientific.com]
- 11. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
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- 14. HPLC Troubleshooting Guide [scioninstruments.com]
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- 17. drawellanalytical.com [drawellanalytical.com]
- 18. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Technical Support Center: Workup Procedures for Quenching Reactions Involving 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for the critical quenching and workup phases of organic reactions involving 6-Methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives. The information herein is designed to ensure both the safety of the researcher and the integrity of the desired product.
Introduction to Quenching Reactions with this compound
This compound is a versatile building block in organic synthesis, frequently employed in the creation of complex molecular architectures. Its chemical transformations often involve highly reactive intermediates, such as organometallics or strong Lewis acid complexes, which necessitate a carefully controlled quenching and workup procedure to neutralize reactive species and isolate the target molecule. This guide will address common challenges and provide detailed protocols for various reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when quenching reactions involving this compound?
A1: The primary hazards are not typically from the this compound moiety itself, but from the reagents used to functionalize it. Key concerns include:
-
Highly Exothermic Reactions: Quenching of organometallic reagents (e.g., organolithiums, Grignard reagents) or strong Lewis acids (e.g., aluminum chloride) is often vigorous and can lead to a rapid increase in temperature and pressure.[1]
-
Gas Evolution: The reaction of protic quenching agents with organometallic reagents generates gaseous byproducts, which can cause pressure buildup in a closed system.
-
Pyrophoric Reagents: Many organolithium reagents, such as tert-butyllithium, are pyrophoric and can ignite spontaneously on contact with air or moisture.[2][3]
-
Flammable Solvents: These reactions are typically conducted in flammable ethereal or hydrocarbon solvents, increasing the risk of fire.
Q2: How do I choose the appropriate quenching agent for my reaction?
A2: The choice of quenching agent depends on the reactivity of the species being quenched and the sensitivity of your product. A gradual reduction in reactivity is often the safest approach.
| Quenching Agent | Typical Application | Key Considerations |
| Isopropanol/Methanol | Highly reactive organometallics (e.g., alkyllithiums) | Less reactive than water, allowing for a more controlled initial quench.[4][5] |
| Saturated Aqueous NH₄Cl | Grignard reagents, some organolithiums | Mildly acidic, helps to break up emulsions and is a standard choice for many organometallic reactions. |
| Water | General purpose, less reactive reagents | Can be too reactive for highly energetic species, leading to localized boiling and poor control.[1] |
| Dilute HCl or H₂SO₄ | Friedel-Crafts reactions, Grignard workups | Neutralizes bases and helps to dissolve inorganic salts like magnesium oxides.[1][6] |
| Saturated Aqueous NaHCO₃ | Neutralizing acidic workups | Used to remove excess acid during the workup.[1] |
Q3: I've formed an emulsion during my aqueous workup. How can I resolve this?
A3: Emulsion formation is a common problem when working with aromatic compounds in biphasic systems. Here are several strategies to address this:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous layer, often leading to better phase separation.
-
Change in Solvent: Diluting the organic layer with a different solvent can alter the polarity and break the emulsion.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the fine droplets.
-
Patience: Allowing the mixture to stand for an extended period can lead to gradual separation.
Troubleshooting Guides: Reaction-Specific Workup Procedures
This section provides detailed protocols and troubleshooting for common reactions involving this compound.
Scenario 1: Quenching a Friedel-Crafts Acylation Reaction
The Friedel-Crafts acylation is a common method to introduce a ketone functionality to the aromatic ring of this compound, often a precursor step in the synthesis of tetralones.[7][8][9]
Typical Issue: The reaction mixture is a thick, dark slurry containing the aluminum chloride catalyst complexed to the product. Improper quenching can lead to product decomposition or a difficult workup.
Recommended Quenching Protocol:
-
Cool the reaction mixture in an ice bath to control the exotherm.
-
Slowly and carefully add the reaction mixture to a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This ensures that the quenching is rapid and that the aluminum salts remain in solution.
-
Once the addition is complete, continue stirring until all solids have dissolved. The mixture should separate into two layers.
-
Proceed with a standard liquid-liquid extraction using an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute HCl, water, saturated aqueous NaHCO₃, and finally brine.[1]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1][7]
Troubleshooting:
-
Persistent Solids: If aluminum salts precipitate, add more dilute acid and stir vigorously.
-
Product Hydrolysis: For acid-sensitive products, a milder quench with only ice-water may be attempted, followed by careful addition of acid if necessary.
Scenario 2: Workup of a Lithiation and Electrophilic Quench
Directed ortho-metalation using an organolithium reagent like n-butyllithium, followed by quenching with an electrophile, is a powerful tool for functionalizing the aromatic ring.
Typical Issue: The high reactivity of the organolithium reagent requires a strictly anhydrous and inert atmosphere. The quenching step must be carefully controlled to avoid side reactions.
Recommended Quenching Protocol:
-
Cool the reaction mixture to a low temperature (typically -78 °C) in a dry ice/acetone bath.
-
Slowly add the electrophile to the solution of the lithiated species.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, then warm slowly to room temperature.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction, and wash the organic layer with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
Troubleshooting:
-
Low Yield: This could be due to incomplete lithiation or reaction with trace amounts of water. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Formation of Side Products: If the electrophile is also a strong base, deprotonation of the solvent or starting material can occur. Maintaining a low temperature during the addition of the electrophile is crucial.
Scenario 3: Workup of a Birch Reduction
The Birch reduction can be used to partially reduce the aromatic ring of this compound, yielding a dihydro derivative.[10][11][12]
Typical Issue: The use of liquid ammonia and alkali metals requires specialized handling. The quench must safely neutralize the excess alkali metal.
Recommended Quenching Protocol:
-
After the reaction is complete (indicated by the disappearance of the characteristic blue color of the solvated electrons), the excess alkali metal must be quenched.
-
Slowly add a proton source, such as ethanol or isopropanol, until the blue color is discharged.[12]
-
Allow the liquid ammonia to evaporate overnight under a stream of nitrogen.[13]
-
To the remaining residue, add water and perform a standard extraction with an organic solvent like diethyl ether.[13]
-
Wash the organic layer with water and brine, then dry and concentrate.
Troubleshooting:
-
Incomplete Reaction: If the blue color persists for an extended period, it may indicate that the substrate is resistant to reduction under the reaction conditions.
-
Over-reduction: Using too much alkali metal or allowing the reaction to proceed for too long can lead to further reduction of the diene product.
Visualizing Workflows
General Quenching and Workup Workflow
Caption: A generalized workflow for quenching and workup.
Decision Tree for Quenching Agent Selection
Caption: Decision tree for selecting a suitable quenching agent.
References
-
Organic Syntheses Procedure. 6-METHOXY-β-TETRALONE. Available from: [Link]
-
PrepChem. Synthesis of 6-Hydroxy-1-tetralone. Available from: [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Available from: [Link]
- Google Patents. CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
-
Patsnap. Synthesis method of 6-methoxy-1-tetralone - Eureka. Available from: [Link]
-
The Sarpong Group. Quenching of Pyrophoric Materials. 2016. Available from: [Link]
-
Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. Available from: [Link]
-
YouTube. The Birch reduction. 2016. Available from: [Link]
-
EPFL. Protocol for quenching reactive chemicals. Available from: [Link]
-
Grignard Reaction. Available from: [Link]
-
L.S.College, Muzaffarpur. Birch reduction. 2020. Available from: [Link]
-
Osmium-Tetroxide-2022-NewTemplate-Final.docx. Available from: [Link]
-
Wikipedia. Birch reduction. Available from: [Link]
-
Master Organic Chemistry. Birch Reduction of Aromatic Rings. 2019. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sarponggroup.com [sarponggroup.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. epfl.ch [epfl.ch]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 8. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 9. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Birch reduction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 6-Methoxy-1,2,3,4-tetrahydronaphthalene and its Isomers
This guide provides a detailed spectroscopic comparison of 6-Methoxy-1,2,3,4-tetrahydronaphthalene and its structural isomers. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to differentiate between these closely related compounds.
Introduction
This compound, a key intermediate in organic synthesis, exists in several isomeric forms depending on the position of the methoxy group on the aromatic ring. The subtle differences in the electronic environment imparted by the methoxy group's location significantly influence their spectroscopic signatures. Understanding these differences is paramount for unambiguous identification and quality control in synthetic and medicinal chemistry. This guide will compare the spectroscopic properties of the 6-methoxy isomer with its 5- and 7-methoxy counterparts, using the parent molecule, 1,2,3,4-tetrahydronaphthalene (tetralin), as a fundamental reference.
Spectroscopic Analysis: A Comparative Overview
The following sections detail the expected and observed spectroscopic characteristics of tetralin and its methoxy-substituted isomers. While experimental data for the 6-methoxy isomer and tetralin are readily available, complete experimental NMR data for the 5- and 7-methoxy isomers are not as prevalent in the cited literature. Therefore, for these isomers, the expected spectral characteristics are predicted based on established principles of substituent effects on spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, allowing for the differentiation of isomers.
In the ¹H NMR spectrum of tetralin, the aromatic protons appear as a multiplet in the range of 7.0-7.2 ppm, while the aliphatic protons on the saturated ring resonate as multiplets between 1.7-1.8 ppm and 2.7-2.8 ppm.
The introduction of a methoxy group induces significant changes in the chemical shifts of the aromatic protons due to its electron-donating nature through resonance and its inductive effect. The protons ortho and para to the methoxy group are expected to be shielded (shifted to a lower ppm), while the meta protons are less affected. The methoxy group itself will present as a sharp singlet around 3.8 ppm.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Methoxy Protons (ppm) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | ~7.1 (m, 4H) | ~2.75 (t, 4H), ~1.78 (m, 4H)[1] | N/A |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalene | Predicted: Shielded protons ortho and para to OMe | Predicted: Minor shifts compared to tetralin | Predicted: ~3.8 (s, 3H) |
| This compound | ~7.0 (d, 1H), ~6.7 (dd, 1H), ~6.6 (d, 1H) | ~2.7 (m, 4H), ~1.7 (m, 4H) | ~3.7 (s, 3H)[2] |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalene | Predicted: Shielded protons ortho and para to OMe | Predicted: Minor shifts compared to tetralin | Predicted: ~3.8 (s, 3H) |
The ¹³C NMR spectrum provides complementary information. The methoxy group's electron-donating effect significantly shields the ipso, ortho, and para carbons of the aromatic ring, leading to upfield shifts compared to tetralin. The methoxy carbon itself will appear around 55 ppm.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Methoxy Carbon (ppm) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | ~137, ~129, ~126 | ~29, ~23 | N/A |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalene | Predicted: Shielded ipso, ortho, and para carbons | Predicted: Minor shifts | Predicted: ~55 |
| This compound | ~158, ~138, ~130, ~113, ~112 | ~29, ~23 | ~55 |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalene | Predicted: Shielded ipso, ortho, and para carbons | Predicted: Minor shifts | Predicted: ~55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for these compounds include C-H stretching of the aromatic and aliphatic regions, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Isomer-Specific Notes |
| Aromatic C-H Stretch | 3000-3100 | The substitution pattern on the aromatic ring can lead to subtle shifts and changes in the overtone/combination bands in the 1600-2000 cm⁻¹ region. |
| Aliphatic C-H Stretch | 2850-2960 | Largely consistent across all isomers and tetralin. |
| Aromatic C=C Stretch | 1450-1600 | The position and number of bands can be influenced by the methoxy substituent. |
| C-O Stretch (Ether) | 1000-1300 | A strong, characteristic band for the methoxy isomers. The exact position can vary slightly with the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all the methoxy-tetralin isomers, the molecular ion peak (M⁺) is expected at m/z = 162. The fragmentation patterns will be influenced by the position of the methoxy group, although significant overlap in major fragments is anticipated. The base peak for tetralin is typically at m/z = 104, corresponding to the loss of ethylene. For the methoxy isomers, a prominent fragment at m/z = 134 is expected, corresponding to a retro-Diels-Alder reaction with the loss of ethylene.
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 132 | 104, 91 |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalene | 162 | 134, 119 |
| This compound | 162 | 134, 119 |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalene | 162 | 134, 119 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in tetralin exhibits characteristic absorption bands. The addition of a methoxy group, an auxochrome, is expected to cause a bathochromic shift (red shift) of the absorption maxima and an increase in the molar absorptivity (hyperchromic effect). The extent of this shift will depend on the position of the methoxy group and its electronic interaction with the aromatic system.
Table 5: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | ~265, 273 | Ethanol |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalene | Predicted: Red-shifted compared to tetralin | - |
| This compound | ~278, 285 | - |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalene | Predicted: Red-shifted compared to tetralin | - |
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument software is used to lock onto the deuterium signal of the solvent, tune the probe to the appropriate frequencies for ¹H and ¹³C, and shim the magnetic field to achieve homogeneity.[3]
-
¹H Acquisition : Set the parameters for the ¹H experiment (e.g., number of scans, pulse angle, acquisition time) and acquire the spectrum.
-
¹³C Acquisition : Set the parameters for the ¹³C experiment (e.g., number of scans, relaxation delay) and acquire the spectrum.
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis : Analyze the processed spectra to determine chemical shifts, coupling constants, and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument Preparation : Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry.
-
Background Collection : Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[4]
-
Sample Application : Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Sample Spectrum Collection : Acquire the sample spectrum. For solid samples, a pressure arm is used to ensure good contact with the crystal.[4]
-
Data Processing : Process the spectrum using the instrument software. This may include baseline correction and peak labeling.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup : Set the parameters for the gas chromatograph (e.g., injection volume, inlet temperature, oven temperature program) and the mass spectrometer (e.g., ionization mode, mass range).[5]
-
Injection : Inject the sample into the GC inlet, where it is vaporized.
-
Separation : The vaporized sample is carried by an inert gas through a capillary column, where the components are separated based on their boiling points and interactions with the stationary phase.
-
Mass Analysis : As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the corresponding mass spectrum for identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). Prepare a blank solution containing only the solvent.
-
Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan.[6]
-
Zeroing : Fill a cuvette with the blank solution and place it in the spectrophotometer. Zero the instrument to establish a baseline.[1]
-
Sample Measurement : Replace the blank cuvette with a cuvette containing the sample solution and record the absorbance spectrum.[1]
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Conclusion
The spectroscopic differentiation of this compound isomers is a nuanced task that relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing between the isomers due to the sensitivity of chemical shifts to the position of the methoxy substituent. IR and UV-Vis spectroscopy provide confirmatory evidence of the functional groups and electronic nature of the molecules, while mass spectrometry confirms the molecular weight and provides insight into fragmentation patterns. This guide provides a foundational understanding of the expected spectroscopic characteristics of these compounds, highlighting the importance of a comprehensive analytical approach for the unambiguous identification of positional isomers in drug development and chemical synthesis.
References
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Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
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Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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Scribd. GCMS Standard Operating Procedure. Retrieved from [Link]
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Unknown. FTIR Standard Operating Procedure. Retrieved from [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Michigan State University Department of Chemistry. (2016). Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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A Comparative Guide to Catalysts for the Selective Hydrogenation of 2-Methoxynaphthalene
The selective hydrogenation of 2-methoxynaphthalene is a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and fine chemical industries. The primary products, 2-methoxy-5,6,7,8-tetrahydronaphthalene and 5-methoxy-2-tetralone, serve as key building blocks in the production of various drugs, including treatments for Parkinson's syndrome.[1] Achieving high conversion and selectivity towards the desired product is paramount, and the choice of catalyst plays a pivotal role in steering the reaction pathway. This guide provides a comparative analysis of various catalytic systems, offering insights into their performance based on experimental data from the scientific literature.
The Landscape of Catalytic Systems: A Comparative Overview
The hydrogenation of 2-methoxynaphthalene can be directed towards two main products: the fully hydrogenated ether, 2-methoxy-5,6,7,8-tetrahydronaphthalene, or the partially hydrogenated ketone, 5-methoxy-2-tetralone. The catalyst's composition, including the active metal and the support material, is the primary determinant of the reaction's outcome. Catalysts for this transformation can be broadly categorized into noble metal and non-noble metal systems.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Noble metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly effective for the hydrogenation of aromatic compounds.[2][3] They generally exhibit high activity under mild reaction conditions.
-
Palladium (Pd): Palladium-based catalysts are widely used for the hydrogenation of naphthalenic compounds. Supported on materials like activated carbon or alumina, Pd catalysts demonstrate excellent activity and selectivity towards the formation of tetralin derivatives.
-
Platinum (Pt): Platinum catalysts are also highly active and can be used to achieve complete hydrogenation to the corresponding decalin derivatives. The selectivity can be tuned by modifying the support and reaction conditions.
-
Ruthenium (Ru): Ruthenium catalysts have shown promise in the selective hydrogenation of polycyclic aromatic hydrocarbons. The choice of support for Ru catalysts can significantly influence their activity and selectivity.[4]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
While noble metals offer high activity, their cost can be a significant drawback for industrial-scale production. Consequently, research has focused on developing efficient and robust catalysts based on more abundant and less expensive non-noble metals like Nickel (Ni) and Cobalt (Co).[5][6]
-
Nickel (Ni): Nickel-based catalysts are a popular choice for industrial hydrogenation processes due to their high activity and lower cost.[2] Supported Ni catalysts, particularly on supports like alumina or silica-alumina, have been extensively studied for the hydrogenation of aromatic compounds.[4][7] The performance of Ni catalysts can be significantly influenced by the preparation method and the properties of the support material.[4]
-
Cobalt (Co): Cobalt catalysts, often used in conjunction with molybdenum in hydrodesulfurization, also possess hydrogenation capabilities. Their performance in the selective hydrogenation of 2-methoxynaphthalene is an area of active research.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the hydrogenation of naphthalene derivatives, providing a comparative framework for their potential application in 2-methoxynaphthalene hydrogenation.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Key Findings | Reference |
| Noble Metals | |||||||
| Pd/C | Activated Carbon | 100-150 | 1-5 | >95 | High for Tetralin | High activity under mild conditions. | General Knowledge |
| Pt/Al₂O₃ | Alumina | 100-200 | 1-5 | >99 | Tunable | Can lead to over-hydrogenation. | [8] |
| Ru/HPS-NR₂ | Hyper-cross-linked polystyrene | 55-150 | - | High | Substrate dependent | Effective for a wide range of arenes. | [2][3] |
| Non-Noble Metals | |||||||
| Ni/Al₂O₃ | Alumina | 250-350 | 1.7 | ~90 | ~60 for 6-MT | Good conversion with moderate selectivity. | [4][7] |
| Ni/SiO₂-Al₂O₃ | Silica-Alumina | 250-350 | 1.7 | High | Varies | Support acidity affects activity. | [4] |
| CoMo/Al₂O₃ | Alumina | 210-380 | 1.8 | Moderate | High for Tetralin | Lower activity than NiMo. | [9] |
| NiMo/Al₂O₃ | Alumina | 210-380 | 1.8 | High | High for Tetralin | Higher activity than CoMo. | [9] |
Reaction Pathways and Mechanistic Considerations
The hydrogenation of 2-methoxynaphthalene can proceed through different pathways, leading to various products. The desired product dictates the optimal catalyst and reaction conditions.
Caption: Reaction pathways in the hydrogenation of 2-methoxynaphthalene.
The choice of catalyst and reaction conditions allows for the selective targeting of either the fully hydrogenated ether or the partially hydrogenated ketone. For instance, milder conditions and a less active catalyst might favor the formation of 5-methoxy-2-tetralone, while more active catalysts and harsher conditions will lead to the formation of 2-methoxy-5,6,7,8-tetrahydronaphthalene and potentially further hydrogenated byproducts.
Experimental Protocol: A Step-by-Step Guide
This section provides a generalized experimental protocol for the catalytic hydrogenation of 2-methoxynaphthalene in a batch reactor.
Catalyst Preparation and Activation
-
Catalyst Preparation: The supported metal catalyst is typically prepared by impregnation of the support with a solution of the metal precursor, followed by drying and calcination.
-
Catalyst Activation: Prior to the reaction, the catalyst is activated by reduction in a stream of hydrogen at an elevated temperature (e.g., 300-400 °C) to ensure the active metal is in its metallic state.
Hydrogenation Reaction
Caption: A typical experimental workflow for batch hydrogenation.
-
Reactor Setup: A high-pressure autoclave reactor is charged with 2-methoxynaphthalene, a suitable solvent (e.g., ethanol, hexane), and the pre-activated catalyst.
-
Reaction Execution: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good mass transfer.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Upon completion of the reaction, the reactor is cooled to room temperature and the pressure is released. The catalyst is separated by filtration, and the solvent is removed from the filtrate under reduced pressure to yield the crude product. The product is then purified by distillation or chromatography.
Product Characterization
The identity and purity of the products are confirmed using standard analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture and determine their relative proportions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the isolated products.
Conclusion
The selective hydrogenation of 2-methoxynaphthalene is a versatile transformation that can be tailored to yield valuable chemical intermediates. The choice of catalyst is the most critical parameter in controlling the reaction's outcome. While noble metal catalysts offer high activity and selectivity, non-noble metal catalysts, particularly nickel-based systems, provide a cost-effective alternative for large-scale production. Further research into the development of highly active, selective, and stable non-noble metal catalysts will be crucial for the sustainable production of these important pharmaceutical building blocks.
References
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ChemBK. 2-Methoxy-5,6,7,8-tetrahydronaphthalene. Available at: [Link]
-
Reddit. Does anyone know the mechanism for making 2-methoxynaphthalene from 2-napthol? Available at: [Link]
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Homework.Study.com. What is the reaction mechanism for 2-naphthol and methanol with high sulphuric acid concentration to make 2 methoxynaphthalene? Available at: [Link]
-
ResearchGate. Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts. Available at: [Link]
-
ResearchGate. Acylation of 2-methoxynaphthalene on H-β. Available at: [Link]
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ResearchGate. Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. Available at: [Link]
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PubMed Central. Noble Metal Nanoparticles Stabilized by Hyper-Cross-Linked Polystyrene as Effective Catalysts in Hydrogenation of Arenes. Available at: [Link]
-
Infoscience. Noble Metal Nanoparticles Stabilized by Hyper-Cross-Linked Polystyrene as Effective Catalysts in Hydrogenation of Arenes. Available at: [Link]
-
ResearchGate. Selective hydrogenation of 2-methylnaphthalene by heterostructured Ni-NiO-based catalysts for 6-methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
-
ResearchGate. 1-Methylnaphthalene Hydrogenation over Supported Precious Metal Catalysts: A Kinetic Study for Deciphering the Roles of the Metal and Support. Available at: [Link]
-
OUCI. Catalytic Hydro-Dealkylation of 2-Methylnaphthalene with Different Catalyst Loaded W/La for Conversion to Naphthalene. Available at: [Link]
-
PubChem. 2-Methoxynaphthalene. Available at: [Link]
- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
MDPI. Non-Precious Metals Catalysts for Hydrogen Generation. Available at: [Link]
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MDPI. Graphene Oxide-Supported Metal Catalysts for Selective Hydrogenation of Cinnamaldehyde: Impact of Metal Choice and Support Structure. Available at: [Link]
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Johnson Matthey. Hydrogenation Catalysts. Available at: [Link]
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MDPI. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Available at: [Link]
-
Fisher Scientific. 2-Methoxynaphthalene 98.0+%, TCI America™. Available at: [Link]
-
MDPI. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Available at: [Link]
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PubChem. 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide. Available at: [Link]
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A Comparative Guide to Alternative Starting Materials for the Synthesis of 18-Methyl Norethisterone (Gestodene)
This guide provides an in-depth comparison of various synthetic strategies for producing 18-methyl norethisterone, a potent third-generation progestin widely known as Gestodene. We will move beyond a simple recitation of steps to analyze the underlying chemical logic, comparing established and novel routes originating from different starting materials. This analysis is supported by experimental data to guide researchers and drug development professionals in selecting the optimal pathway for their specific objectives, whether they be scalability, stereochemical purity, or overall efficiency.
Introduction to 18-Methyl Norethisterone (Gestodene)
18-Methyl norethisterone (17α-ethynyl-17β-hydroxy-18-methyl-estr-4,15-dien-3-one), or Gestodene, is a synthetic progestogen used in oral contraceptives. Its unique structure, featuring an 18-methyl (or C13-ethyl) group and a double bond at the C15-C16 position, confers high progestational activity. The efficiency and elegance of its synthesis are paramount for pharmaceutical production. The choice of starting material fundamentally dictates the entire synthetic sequence, influencing step count, reagent selection, and ultimate yield. This guide dissects three distinct strategies, each defined by its unique starting material.
Strategy 1: Total Synthesis from Aromatic Estrane Precursors
This classical approach builds the final steroid core from a highly unsaturated, aromatic precursor. It offers precise control over the introduction of stereocenters but often requires multiple reduction steps. A representative example starts with the optically active estrane derivative, (-)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy.
Rationale and Workflow
The core challenge of this pathway is the sequential and stereoselective reduction of the aromatic A-ring and the C8-C9 double bond to establish the final estr-4-ene-3-one system. The Birch reduction is a cornerstone of this strategy, allowing for the controlled dearomatization of the A-ring.
The synthetic sequence is as follows:
-
Hydrogenation of C8-C9 Double Bond: The initial tetraene is selectively hydrogenated at the C8 position using a dissolving metal reduction, typically with lithium in liquid ammonia, in the presence of an alcohol proton source like tert-butanol.[1]
-
Birch Reduction of A-Ring: The resulting aromatic A-ring is subjected to a second Birch reduction to yield a 2,5(10)-diene system.
-
Hydrolysis and Isomerization: The methoxy enol ether at C3 is hydrolyzed under acidic conditions, which concurrently isomerizes the C5-C10 double bond to the thermodynamically more stable, conjugated C4-C5 position, yielding the α,β-unsaturated ketone.[1]
-
Functional Group Manipulations: The hydroxyl group at C17 is oxidized to a ketone. The C3 ketone is then selectively protected as an acetal.
-
Introduction of C15-C16 Double Bond: A key step for Gestodene synthesis, this is often achieved through hydroxylation at C15 followed by dehydration.[2]
-
Ethynylation: The final steroidal skeleton is treated with an ethynylating agent, such as lithium acetylide, to install the crucial 17α-ethynyl group.[1]
-
Deprotection: The C3 protecting group is removed to afford the final product, Gestodene.
Workflow Diagram: Total Synthesis from an Estrane Precursor
Caption: Synthetic pathway from an aromatic estrane precursor to Gestodene.
Strategy 2: Semi-Synthesis from a Pre-formed Gonane Core
This approach is more convergent, starting from a steroid that already possesses the characteristic 18-methyl (C13-ethyl) group and a partially constructed ABCD ring system. A common starting material for this family of syntheses is 18-methyl-4-estren-3,17-dione.[3]
Rationale and Workflow
By starting with the core estr-4-ene-3,17-dione skeleton, this route bypasses the complex reduction steps required in total synthesis. The primary challenges are the selective functionalization of the two ketone groups (at C3 and C17) and the introduction of the C15-C16 double bond.
A typical synthetic sequence involves:
-
Selective C3 Protection: The more reactive C3 ketone is selectively protected, often as a ketal. This is a critical step, as the C17 ketone must remain free for the subsequent ethynylation.
-
Introduction of C15-C16 Unsaturation: This is a multi-step process. A common method involves forming an enolate at C16 and reacting it with a selenium-based reagent (e.g., phenylselenyl chloride). Subsequent oxidative elimination of the selenide introduces the double bond. An alternative patented method involves introducing a 15-hydroxyl group which is later eliminated.[2]
-
Ethynylation at C17: The unprotected C17 ketone is reacted with an ethynylating agent, such as an ethynyl magnesium bromide or lithium acetylide-ethylenediamine complex, to form the 17α-ethynyl-17β-hydroxy moiety.[2]
-
Deprotection of C3: The protecting group at the C3 position is removed under acidic conditions to regenerate the α,β-unsaturated ketone and yield Gestodene.
Workflow Diagram: Semi-Synthesis from 18-Methyl-4-estren-3,17-dione
Caption: Convergent synthesis of Gestodene from a pre-formed steroid core.
Strategy 3: Synthesis via a Hydroxylated Intermediate
This strategy focuses on late-stage introduction of the C15-C16 double bond from a readily prepared hydroxylated precursor, such as 15-hydroxy-18-methyl-estr-4-en-3,17-dione.[2] This pathway offers the advantage of handling stable intermediates and performing the critical dehydration step late in the synthesis.
Rationale and Workflow
The key to this route is the efficient dehydration of the C15-hydroxyl group to form the target double bond. The synthesis capitalizes on the ability to perform other necessary transformations while the C15-hydroxyl group is present or protected.
The process typically unfolds as follows:
-
Protection of C3 Ketone: The starting diketone is treated to selectively protect the C3 ketone as a ketal.
-
Esterification of C15 Hydroxyl: The hydroxyl group at C15 is esterified (e.g., as an acetate or mesylate). This converts the hydroxyl into a good leaving group, priming it for elimination.
-
Ethynylation of C17 Ketone: The C17 ketone is converted to the 17α-ethynyl-17β-hydroxy group.
-
Elimination and Deprotection: The C15 ester is eliminated, often under basic conditions, to form the C15-C16 double bond. This step can sometimes be combined with the deprotection of the C3 ketone in a one-pot procedure to yield Gestodene.
Workflow Diagram: Synthesis via a C15-Hydroxylated Intermediate
Caption: Gestodene synthesis featuring late-stage double bond formation.
Quantitative Comparison of Synthetic Strategies
| Parameter | Strategy 1: Total Synthesis | Strategy 2: Semi-Synthesis | Strategy 3: Hydroxylated Intermediate |
| Starting Material | (-)-Estra-1,3,5(10),8-tetraene derivative[1] | 18-Methyl-4-estren-3,17-dione[3] | 15-Hydroxy-18-methyl-estr-4-en-3,17-dione[2] |
| Key Advantages | High stereochemical control from an achiral pool; well-established methodology. | Shorter overall route; avoids complex reduction steps. | Efficient, late-stage introduction of the key double bond. |
| Key Challenges | Long synthetic sequence; use of hazardous reagents (Li/NH3). | Selective protection of C3 ketone; introduction of C15-C16 unsaturation can be low-yielding. | Preparation of the hydroxylated starting material. |
| Approx. Step Count | 7-9 steps from the tetraene precursor. | 4-5 steps. | 4-5 steps. |
| Reported Yields | Variable, dependent on specific reduction and oxidation efficiencies. | Good overall yields have been reported in patents.[2] | Excellent overall yields are achievable from the hydroxylated intermediate.[2] |
Detailed Experimental Protocol: Ethynylation of a C17-Ketosteroid
This protocol is representative of the crucial step to install the biologically active 17α-ethynyl group, adapted from patented procedures.[1][2]
Objective: To convert the C17 ketone of a protected 18-methyl-estrane derivative into a 17α-ethynyl-17β-hydroxy group.
Materials:
-
C17-keto steroid intermediate (1.0 eq)
-
Lithium acetylide-ethylenediamine complex (≥90%, 4.0-5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Toluene or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with the C17-keto steroid intermediate (1.0 eq). Anhydrous THF is added to dissolve the steroid completely (approx. 50 mL per gram of steroid).
-
Cooling: The reaction mixture is cooled to a temperature between -5°C and 0°C using an ice-salt bath.
-
Addition of Ethynylating Agent: Under a steady stream of nitrogen, the lithium acetylide-ethylenediamine complex (4.0-5.0 eq) is added portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5°C. The causality for using a lithium-based reagent is its high nucleophilicity and relatively small steric profile, which favors the desired axial attack on the C17 ketone to yield the 17β-hydroxy configuration.
-
Reaction Monitoring: The reaction is stirred at 0°C and allowed to slowly warm to room temperature over 2-3 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The flask is cooled again to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the reactive acetylide and hydrolyzes the lithium alkoxide intermediate.
-
Extraction and Workup: The quenched mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with toluene or ethyl acetate. The combined organic phases are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 17α-ethynyl-17β-hydroxy steroid is purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/cyclohexane) to afford the pure product.
Conclusion
The synthesis of 18-methyl norethisterone (Gestodene) can be approached from several distinct starting materials, each presenting a unique set of advantages and challenges.
-
Total synthesis from aromatic precursors offers precision but at the cost of a longer, more demanding route. It is valuable for creating novel analogs where the core needs to be built from scratch.
-
Semi-synthesis from a pre-formed gonane core , such as 18-methyl-4-estren-3,17-dione, represents a highly efficient and convergent strategy, making it attractive for large-scale industrial production.
-
The use of a C15-hydroxylated intermediate provides an elegant solution to the critical challenge of introducing the C15-C16 double bond, streamlining the final steps of the synthesis.
The optimal choice depends on the specific goals of the research or manufacturing team. For process development and scale-up, the semi-synthetic routes (Strategies 2 and 3) are generally superior due to their brevity and efficiency. For medicinal chemistry explorations and the synthesis of novel derivatives, the flexibility of a total synthesis approach (Strategy 1) may be more advantageous. This guide provides the foundational knowledge for making an informed decision based on scientific and practical considerations.
References
-
Hofmeister, H., et al. (1986). Synthesis of gestodene. Arzneimittelforschung, 36(5), 781-3. [Link]
- Google Patents. (2018).
- Google Patents. (2011).
- Google Patents. (1996).
- Google Patents. (2011).
-
Wikipedia. (n.d.). Norethisterone. Retrieved from [Link]
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A Comparative Guide to Building Blocks for Steroid Synthesis: 6-Methoxy-1,2,3,4-tetrahydronaphthalene in Focus
Introduction: The Strategic Imperative of Building Block Selection in Steroid Total Synthesis
The total synthesis of steroids, a class of molecules with profound physiological and medicinal importance, represents a significant benchmark in the field of organic chemistry.[1][2] The intricate tetracyclic framework, adorned with multiple stereocenters, demands a synthetic strategy that is both efficient and highly selective. At the heart of this strategy lies the choice of the starting building block, or "synthon." This decision dictates the entire synthetic sequence, influencing factors such as convergence, step economy, stereochemical control, and overall yield. A judiciously chosen building block simplifies the synthetic puzzle, while a poorly considered one can lead to a lengthy, low-yielding, and arduous process.
This guide provides a comparative analysis of key building blocks for steroid synthesis, with a central focus on 6-methoxy-1,2,3,4-tetrahydronaphthalene (6-MTHN) and its derivatives. We will explore the strategic advantages of 6-MTHN, particularly in the context of the renowned Torgov synthesis, and contrast its performance with other canonical building blocks like the Wieland-Miescher ketone and various cyclopentenone precursors. This analysis is designed for researchers, scientists, and drug development professionals to inform the strategic design of novel steroid syntheses.
Part 1: The Centerpiece Synthon: this compound (6-MTHN)
This compound and its corresponding ketone, 6-methoxy-1-tetralone, are pivotal precursors for constructing the aromatic A-ring and B-ring of estrogenic steroids like estrone and estradiol.[3] Their true power is unleashed in convergent synthesis strategies, where large fragments of the final molecule are prepared separately and then joined.
The Torgov Reaction: A Paradigm of Convergent Synthesis
The most notable application of 6-MTHN derivatives is the Torgov total synthesis of steroids, a powerful and industrially relevant method.[4][5] This approach exemplifies a convergent strategy, assembling the A/B rings and the D ring into the full A/B/C/D steroidal core in a remarkably efficient sequence.
The key disconnection in this synthesis involves the reaction between the vinyl carbinol derived from 6-methoxy-1-tetralone and a C/D-ring precursor, typically 2-methyl-1,3-cyclopentanedione.
Logical Flow of the Torgov Synthesis:
Caption: Convergent strategy of the Torgov synthesis.
The causality behind this strategy is elegant: the electron-rich methoxy-substituted aromatic ring stabilizes the key carbocation intermediate formed from the allylic alcohol. This stabilization facilitates a highly efficient Prins-type cyclization cascade that constructs the C-ring, ultimately yielding the "Torgov diene."[4] This intermediate possesses the complete tetracyclic steroid skeleton and is readily converted to estrone through a series of stereoselective reductions.[6]
Experimental Protocol: Synthesis of the Torgov Diene (Illustrative)
The following protocol is a representative synthesis adapted from established literature.[6]
Step 1: Formation of 1-Vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of vinyl bromide in THF to initiate the formation of vinylmagnesium bromide (Grignard reagent).
-
Once the Grignard reagent is formed, cool the solution to 0°C.
-
Add a solution of 6-methoxy-1-tetralone in anhydrous THF dropwise to the stirred Grignard solution.
-
Causality Note: The nucleophilic carbon of the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of the tetralone. Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allylic alcohol.
Step 2: Condensation and Cyclization to form the Torgov Diene
-
In a separate flask, dissolve 2-methyl-1,3-cyclopentanedione in a suitable solvent like toluene or xylene.
-
Add the crude allylic alcohol from Step 1 to this solution.
-
Add a catalytic amount of a weak acid, such as formic acid or a trace of p-toluenesulfonic acid.
-
Causality Note: The acid protonates the hydroxyl group of the allylic alcohol, turning it into a good leaving group (water). The departure of water generates a resonance-stabilized allylic carbocation, which is the key electrophile.
-
-
The enol form of the 2-methyl-1,3-cyclopentanedione acts as the nucleophile, attacking the carbocation.
-
Heat the mixture to reflux. This promotes a cascade of events: an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to form the thermodynamically stable conjugated diene system of the product.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the Torgov diene.
Advantages and Disadvantages of the 6-MTHN Approach
Advantages:
-
High Convergence: Assembles the bulk of the steroid skeleton in a single, powerful operation.[6]
-
Efficiency: The key cyclization cascade is often high-yielding.
-
Industrial Scalability: The Torgov reaction has been successfully implemented on an industrial scale for steroid production.[4][5]
-
Versatility: Provides access to the estrane family of steroids.
Disadvantages:
-
Racemic Products: The classical Torgov synthesis produces a racemic mixture, requiring subsequent resolution or the development of asymmetric variants.[4]
-
Stereocontrol: While later steps can be controlled, the initial cyclization does not inherently set all the desired stereocenters of more complex steroids.
Part 2: Alternative Building Blocks and Strategies
While the 6-MTHN/Torgov approach is powerful, other building blocks offer alternative strategic disconnections for accessing different steroid families or achieving stereocontrol earlier in the synthesis.
The Wieland-Miescher Ketone (WMK): The A/B-Ring Synthon
The Wieland-Miescher ketone is a bicyclic enedione that represents a pre-formed A/B-ring system of the steroid nucleus.[7][8] This makes it an exceptionally valuable starting material for more linear or convergent-linear syntheses.
Strategic Approach using WMK:
Caption: Linear approach starting from the Wieland-Miescher Ketone.
Unlike the Torgov approach which builds the B/C rings, a WMK-based synthesis focuses on building the C and D rings onto the existing A/B core. A key advantage is the availability of WMK in enantiopure form through the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, allowing for asymmetric synthesis from the outset.[7][8]
-
Causality of Asymmetric Induction: The use of L-proline as an organocatalyst creates a chiral enamine intermediate. The subsequent intramolecular aldol reaction proceeds through a highly organized, hydrogen-bonded transition state that dictates the stereochemistry of the product, yielding optically active WMK.[8]
Cyclopentenone Derivatives: The Power of Annulation
Chiral cyclopentenones are versatile building blocks for constructing the D-ring of steroids.[9] They are typically employed in annulation strategies, most famously the Robinson annulation, to build the C-ring and fuse the D-ring to the growing steroid framework. This strategy is highly flexible and has been used in countless natural product syntheses.
Polyene Cyclization Precursors: Mimicking Nature
Inspired by the biosynthesis of steroids like lanosterol, the Johnson polyene cyclization offers a dramatically different approach.[10][11] This biomimetic strategy employs an acyclic polyene precursor containing suitably placed functional groups. Upon treatment with a Lewis or Brønsted acid, a cationic cascade reaction is initiated, forming multiple rings and stereocenters in a single, concerted-like step.[12][13]
-
Strategic Advantage: This method can construct the entire tetracyclic core with remarkable efficiency and stereocontrol, guided by the stereochemistry of the double bonds in the acyclic precursor.[10]
Part 3: Comparative Analysis and Data
The choice of building block is fundamentally a strategic one, balancing trade-offs between convergence, stereocontrol, and overall efficiency.
| Building Block / Strategy | Synthetic Approach | Key Reaction | Typical Yield (Key Step) | Stereocontrol | Primary Application |
| 6-MTHN Derivative | Convergent (CD + AB) | Torgov Reaction | 70-85% | Achieved in later reduction steps; asymmetric variants exist | Estrogenic Steroids (e.g., Estrone) |
| Wieland-Miescher Ketone | Linear (AB → ABC → ABCD) | Annulation Reactions | 70-95% (Hajos-Parrish) | Established early via asymmetric organocatalysis | General Steroid Skeletons |
| Cyclopentenone Derivatives | Convergent/Linear | Annulation Reactions | Variable (50-90%) | Can be chiral; substrate control in annulation | Flexible for various steroid cores |
| Acyclic Polyenes | Biomimetic Cascade | Cationic Polycyclization | 50-75% | High; dictated by substrate geometry | Complex Steroids, Androstanes |
Conclusion
The total synthesis of steroids remains a vibrant area of chemical research, driven by the need for novel therapeutic agents.[1][14] This compound stands out as a premier building block for the efficient, convergent synthesis of estrogenic steroids via the Torgov reaction. Its primary strength lies in its ability to rapidly assemble the tetracyclic core, a strategy that has proven robust and scalable.
However, the "best" building block is context-dependent. For syntheses where early establishment of chirality is paramount, the enantiopure Wieland-Miescher ketone offers a clear advantage.[15][16] For achieving the highest degree of biomimetic elegance and step-economy in forming complex polycyclic systems, polyene cyclization precursors are unparalleled.[10]
Ultimately, the synthetic chemist must weigh the strategic benefits of convergence offered by 6-MTHN against the early-stage stereocontrol of WMK or the profound complexity-generating power of a polyene cascade. This guide serves as a framework for making that critical decision, grounded in the fundamental principles and experimental realities of steroid synthesis.
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The so-called Wieland-Miescher ketone is a valuable starting material used in the synthesis of steroid hormones. How might you prepare it from 1,3-cyclohexanedione? . Homework.Study.com. Available at: [Link]
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"biological activity comparison of 6-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives and their non-methoxylated counterparts"
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold serves as a versatile framework for the design of novel therapeutic agents. Its rigid, partially saturated structure offers a unique three-dimensional arrangement for substituent placement, influencing interactions with biological targets. A frequent and strategic modification to this core is the introduction of a methoxy group at the 6-position. This guide provides a comparative analysis of the biological activities of 6-methoxy-1,2,3,4-tetrahydronaphthalene derivatives and their non-methoxylated counterparts, supported by experimental data, to elucidate the profound impact of this seemingly simple functional group.
The Strategic Role of the 6-Methoxy Group: An Expert's Perspective
From a medicinal chemist's viewpoint, the incorporation of a methoxy group is a deliberate design choice aimed at modulating a compound's pharmacological profile. The methoxy group is more than just a simple substituent; it's a tool to fine-tune a molecule's properties. It can enhance binding affinity to target receptors, improve physicochemical characteristics, and favorably alter absorption, distribution, metabolism, and excretion (ADME) parameters.[1][2] The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. Concurrently, the methyl group can engage in hydrophobic interactions, further anchoring the ligand to its target.[1] This dual nature allows the methoxy group to act as a "non-lipophilic scout," enhancing potency without drastically increasing the molecule's overall lipophilicity, a common pitfall in drug design that can lead to poor pharmacokinetic properties.[3]
Comparative Biological Activity: A Data-Driven Analysis
The influence of the 6-methoxy group is evident across a spectrum of biological activities, from anticancer effects to modulation of central nervous system targets. While direct head-to-head comparisons of a single derivative with and without the 6-methoxy group in the same study are not always available, a comparative analysis of structurally similar compounds from the literature provides valuable insights.
Anticancer Activity: A Tale of Enhanced Potency
The tetralin scaffold is a key structural element in several clinically used anticancer drugs.[4] The addition of a 6-methoxy group has been explored as a strategy to enhance the cytotoxic potential of novel tetralin-based compounds.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxy-Tetralin Derivative | 6-Methoxy-1-tetralone derivative (Compound 5a) | PC12 (rat pheochromocytoma) | 0.025 (as AChE inhibitor) | [5] |
| Non-Methoxylated Tetralin Derivative | Tetralin-6-yl-pyrazoline derivative (Compound 3a) | HeLa (cervical cancer) | 3.5 µg/mL | [6][7] |
| Non-Methoxylated Tetralin Derivative | Tetralin-6-yl-pyrazoline derivative (Compound 3a) | MCF-7 (breast cancer) | 4.5 µg/mL | [6][7] |
| Non-Methoxylated Tetralin Derivative | Tetralin-6-ylpyridine derivative | Liver Cancer Cell Line | 1.01 µg/mL | [8] |
Note: The presented data is a compilation from different studies and the compounds are not direct structural analogs. Direct comparison should be made with caution. The activity of compound 5a is as a cholinesterase inhibitor, which can be relevant in certain cancer contexts.
The data, though not from a single comparative study, suggests that the substitution pattern on the tetralin ring significantly influences anticancer activity. For instance, a novel series of 6-methoxy-1-tetralone derivatives bearing an N-arylpyridinium moiety demonstrated potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, with IC50 values in the nanomolar range.[5] While not a direct cytotoxic effect, cholinesterase inhibition is an area of interest in cancer therapy. In contrast, various non-methoxylated tetralin-6-yl-pyridine and pyrimidine derivatives have shown potent anticancer activity against liver and breast cancer cell lines, with IC50 values in the low microgram per milliliter range.[6][7][8]
The mechanism of anticancer action for many tetralin derivatives involves the induction of apoptosis. For example, some novel heterocyclic compounds bearing a tetralin moiety have been shown to up-regulate the pro-apoptotic Bax protein, decrease the anti-apoptotic Bcl-2 protein, and increase p53 and Caspase-7 levels, indicating activation of the intrinsic apoptotic pathway.[9]
Signaling Pathway: Intrinsic Apoptosis Induction by Tetralin Derivatives
Caption: Intrinsic apoptosis pathway activated by certain tetralin derivatives.
Central Nervous System (CNS) Activity: Modulating Dopamine and Serotonin Receptors
The tetralin scaffold is a well-established pharmacophore for ligands targeting dopamine and serotonin receptors, which are crucial in the treatment of various neurological and psychiatric disorders. The presence and position of a methoxy group can significantly alter the binding affinity and selectivity of these compounds.
Dopamine Receptor Binding
| Compound Type | Derivative | Receptor | Ki (nM) | Reference |
| Methoxy-Tetralin Analog | 5-Methoxy-1-methyltetralin derivative | Dopamine Receptor | Varies | [10] |
| Non-Methoxylated Tetralin Analog | Indatraline (non-tetralin but related) | Dopamine Transporter | High Affinity | [11] |
| Methoxy-Indan Analog | 6-Methoxy derivative of Indatraline | Dopamine Transporter | Lower Affinity | [11] |
Note: The data presented is from different studies and highlights the general influence of methoxy groups on related scaffolds.
Studies on C1-methyl-substituted derivatives of the potent dopamine (DA) receptor agonist 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have shown that O-methylation of the C5-oxygenated derivatives tends to increase their DA receptor antagonistic activity.[10] In a series of methoxy-containing derivatives of indatraline, a compound with a related indan scaffold, the introduction of a methoxy group generally led to lower affinity for the dopamine transporter binding site compared to the non-methoxylated parent compound, with the exception of the 4-methoxy derivative which retained high affinity.[11] This suggests that the position of the methoxy group is critical for its effect on receptor binding.
Serotonin Receptor Binding
| Compound Type | Derivative | Receptor | Ki (nM) | Reference |
| Methoxy-Tetralin Derivative | 8-Methoxy-2-aminotetralin derivatives | 5-HT1A | Varies (some with high affinity) | [12] |
| Non-Methoxylated Tetralin Derivative | 2-(Alkylamino)tetralin derivatives | 5-HT1A | Good Affinity | [12] |
| Methoxy-Indan Analog | 6-Methoxy derivative of Indatraline | Serotonin Transporter | Highest Affinity in series | [11] |
A series of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin were found to have significant affinity for 5-HT1A binding sites.[12] Interestingly, this study also concluded that an oxygen-containing substituent at the 8-position of the tetralin ring is not essential for good affinity, as non-oxygenated analogs also demonstrated high affinity.[12] In the indatraline series, the 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine transporters.[11]
Experimental Protocols: A Guide to Biological Evaluation
The following are standardized protocols for key in vitro assays used to determine the biological activities discussed.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: A typical workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetralin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Receptor Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a radioligand receptor binding assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and serial dilutions of the test tetralin derivatives.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand, and the test compound at various concentrations.
-
Incubation: Add the receptor preparation (e.g., cell membranes expressing the target receptor) to initiate the binding reaction. Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion: The 6-Methoxy Group as a Key Modulator of Biological Activity
The inclusion of a 6-methoxy group on the 1,2,3,4-tetrahydronaphthalene scaffold is a powerful strategy in drug design, capable of significantly influencing a compound's biological activity. The available data, while not always from direct comparative studies, strongly suggests that this functional group can enhance anticancer potency and modulate binding affinity and selectivity for CNS targets such as dopamine and serotonin receptors. The methoxy group's ability to engage in both hydrogen bonding and hydrophobic interactions, coupled with its favorable electronic and steric properties, makes it a valuable tool for medicinal chemists. Further research involving the synthesis and parallel biological evaluation of 6-methoxy-tetralin derivatives and their direct non-methoxylated analogs will be instrumental in further quantifying the precise contribution of this important substituent and in guiding the development of future therapeutic agents based on the versatile tetralin scaffold.
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A Comparative Guide to the Binding Affinity of 6-Methoxy-1,2,3,4-Tetrahydronaphthalene-Based Ligands for Dopamine Receptors
This guide provides an in-depth comparison of the binding affinities of 6-methoxy-1,2,3,4-tetrahydronaphthalene-based ligands for dopamine receptor subtypes. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic agents. This document synthesizes experimental data to offer a clear perspective on structure-activity relationships and provides detailed protocols for assessing ligand-receptor interactions.
Introduction: The Significance of Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a vast array of neurological processes, including motor control, cognition, motivation, and reward. These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, leading to excitatory effects. Conversely, the D2-like receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP, and modulate various ion channels, generally resulting in inhibitory neuronal responses.[1][2]
The this compound scaffold is a privileged structure in the design of dopaminergic ligands. Its rigid framework mimics the conformation of dopamine, allowing for potent and selective interactions with dopamine receptors. Modifications to the amino group and substitutions on the aromatic ring can significantly influence binding affinity and functional activity, making this class of compounds a rich area for therapeutic development for conditions such as Parkinson's disease, schizophrenia, and addiction.[3][4]
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug design, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of representative this compound-based ligands and related analogs for various dopamine receptor subtypes. This data, compiled from several in vitro radioligand binding studies, highlights the influence of structural modifications on receptor selectivity.
| Compound | Dopamine Receptor Subtype | Ki (nM) | Reference Compound |
| 6-Methoxy-2-(di-n-propylamino)tetralin | D2 | ~61 (as BP 897) | [1] |
| D3 | ~0.92 (as BP 897) | [1] | |
| (+)-AJ-76 (Aminotetralin derivative) | D2 | - | [1] |
| D3 | - | [1] | |
| (+)-UH 232 (Aminotetralin derivative) | D2 | - | [1] |
| D3 | - | [1] | |
| 7-OH-DPAT | D2 | 6.51-8.73 (pKi) | [5] |
| D3 | 5.85-9.6 (pKi) | [5] | |
| D4 | 6.83 (pKi) | [5] | |
| (-)-5,6-(OH)2-DPATN | D2-like (rat striatum) | 2.5 (IC50) | [6] |
| (+)-5,6-(OH)2-DPATN | D2-like (rat striatum) | 400 (IC50) | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR trends for this compound-based ligands:
-
D2 versus D3 Selectivity: Many 2-aminotetralin derivatives exhibit a preference for the D3 receptor over the D2 receptor. This selectivity is a critical area of research, as D3 receptor dysfunction has been implicated in addiction and cognitive disorders. For instance, the compound BP 897, which contains a related structural motif, shows a 70-fold higher affinity for the D3 receptor compared to the D2 receptor.[1]
-
Role of Hydroxyl vs. Methoxy Groups: The presence and position of hydroxyl or methoxy groups on the aromatic ring are crucial for binding affinity. Dihydroxylated compounds often show high potency. For example, (-)-5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin shows a very high affinity with an IC50 of 2.5 nM.[6] The 6-methoxy group, as seen in the core structure of interest, often contributes to favorable binding characteristics, particularly when combined with other substitutions.
-
Influence of N-Substituents: The nature of the substituents on the amino group significantly impacts both affinity and efficacy. N,N-dipropyl substitution is common in potent dopamine receptor agonists.[3][6]
-
Stereochemistry: The stereochemistry of the 2-aminotetralin core is critical for activity. Typically, one enantiomer displays significantly higher affinity than the other, highlighting the specific conformational requirements of the dopamine receptor binding pocket. For 5,6-dihydroxy-2-(N,N-dipropylamino)tetralin, the (-) enantiomer is substantially more potent than the (+) enantiomer.[6]
Experimental Protocols: Assessing Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. A competition binding assay, where a non-labeled test compound competes with a radiolabeled ligand for binding to the receptor, is commonly used to determine the Ki of the test compound.
Detailed Step-by-Step Methodology: [³H]-Spiperone Competition Binding Assay for D2-like Receptors
This protocol outlines a typical competition binding assay using [³H]-spiperone, a well-characterized antagonist radioligand for D2-like dopamine receptors (D2, D3, and D4).[7]
Rationale: This assay measures the ability of a test compound to displace the high-affinity radioligand [³H]-spiperone from D2-like receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2, D3, or D4 receptor.
-
Radioligand: [³H]-Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of the this compound-based ligands of interest, typically dissolved in DMSO.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a potent, non-labeled D2 antagonist, such as haloperidol or (+)-butaclamol.
-
96-well Plates, Filter Mats, and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Homogenize the membranes in assay buffer using a tissue homogenizer to ensure a uniform suspension.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).
-
Dilute the membrane suspension in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) Wells: Add assay buffer, the diluted membrane suspension, and a fixed concentration of [³H]-spiperone (typically at a concentration close to its Kd, e.g., 0.1-0.5 nM).
-
Non-specific Binding (NSB) Wells: Add assay buffer, the diluted membrane suspension, [³H]-spiperone, and a high concentration of the NSB control (e.g., 10 µM haloperidol).
-
Competition Wells: Add assay buffer, the diluted membrane suspension, [³H]-spiperone, and varying concentrations of the test compound (typically in a series of 10-12 dilutions to generate a full competition curve).
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The plate should be gently agitated during incubation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (typically 3-4 times) to remove any non-specifically trapped radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Dopamine Receptor Signaling and Experimental Workflow
To better understand the molecular mechanisms and experimental design, the following diagrams illustrate the D2 receptor signaling pathway and the competition binding assay workflow.
Dopamine D2 Receptor Signaling Pathway
D2-like dopamine receptors primarily signal through the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
Caption: D2 dopamine receptor signaling cascade.
Experimental Workflow for Competition Binding Assay
The following diagram outlines the key steps in a radioligand competition binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competition binding assay.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel dopamine receptor ligands. The comparative analysis of binding affinities clearly demonstrates that subtle structural modifications can lead to significant changes in potency and selectivity, particularly between the closely related D2 and D3 receptor subtypes. The detailed radioligand binding assay protocol provided herein offers a robust framework for the in vitro characterization of these compounds.
Future research in this area will likely focus on:
-
Improving D2/D3 Selectivity: The development of highly selective D3 receptor ligands is a major goal for the treatment of substance use disorders and other neuropsychiatric conditions.
-
Exploring Functional Selectivity: Investigating how different ligands can bias the signaling of dopamine receptors towards specific intracellular pathways (e.g., G protein vs. β-arrestin pathways) could lead to the development of drugs with improved efficacy and fewer side effects.
-
In Vivo Characterization: Translating the in vitro binding affinities of these ligands to in vivo efficacy and pharmacokinetic profiles is essential for their progression as clinical candidates.
By combining rational drug design with rigorous in vitro and in vivo pharmacological evaluation, the therapeutic potential of this compound-based ligands can be fully realized.
References
-
[³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]
-
Dopamine Receptor Affinity for Antagonists. ResearchGate. Available at: [Link]
-
Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PMC. Available at: [Link]
-
High-affinity and selective dopamine D3 receptor full agonists. PMC. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. Available at: [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. Available at: [Link]
-
Affinity for Dopamine D2, D3, and D4Receptors of 2-Aminotetralins. Relevance of D2Agonist Binding for Determination of Receptor Subtype Selectivity. Scilit. Available at: [Link]
-
Affinity for dopamine D-2, D-3, and D-4 receptors of 2-aminotetralins. Relevance of D-2 agonist binding for determination of receptor subtype selectivity. University of Groningen Research Portal. Available at: [Link]
-
Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor. PubMed. Available at: [Link]
-
DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. Available at: [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
-
Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. Europe PMC. Available at: [Link]
-
Resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin in Relation to the Structural and Stereochemical Requirements for Centrally Acting Dopamine Agonists. PubMed. Available at: [Link]
-
Command Line. Graphviz. Available at: [Link]
-
C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: Central Dopamine-Receptor Stimulating Activity. PubMed. Available at: [Link]
-
Resolved Cis- And trans-2-amino-5-methoxy-1-methyltetralins: Central Dopamine Receptor Agonists and Antagonists. PubMed. Available at: [Link]
-
Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. PubMed. Available at: [Link]
-
Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin in relation to the structural and stereochemical requirements for centrally acting dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Cross-Referencing NMR Data: The Case of 6-Methoxy-1,2,3,4-tetrahydronaphthalene
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's atomic framework. However, the acquired experimental data gains its full value only when rigorously compared against established literature values. This guide provides a comprehensive walkthrough of this critical cross-referencing process, using 6-Methoxy-1,2,3,4-tetrahydronaphthalene as a practical example. We will delve into the nuances of data acquisition, the critical factors influencing spectral readouts, and a systematic approach to data comparison, ensuring the integrity and validity of your research findings.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing rich information about the chemical environment of each atom within a molecule. For organic chemists, ¹H and ¹³C NMR are the most powerful tools. The chemical shift (δ) of a nucleus, its multiplicity (e.g., singlet, doublet), and the coupling constants (J) between nuclei collectively create a unique spectral signature. Cross-referencing this signature with literature data serves two primary purposes:
-
Structural Verification: It confirms that the synthesized or isolated compound is indeed the target molecule.
-
Purity Assessment: The presence of unexpected signals can indicate impurities, residual solvents, or side products.
This guide will navigate the process of acquiring and interpreting NMR data for this compound and comparing it with established data from the Spectral Database for Organic Compounds (SDBS).
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of your experimental NMR data is the bedrock of a reliable comparison. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity (ideally >98%).[1] Residual solvents or reaction impurities will complicate spectral analysis.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shift scale.
Instrumental Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their equilibrium state before the next pulse.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' in Bruker TopSpin) is standard to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.
Literature NMR Data for this compound
For a robust comparison, it is essential to consult reliable and well-curated spectral databases. The Spectral Database for Organic Compounds (SDBS), maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, is an authoritative source. The NMR data for this compound (SDBS No. 6923) is presented below.
¹H NMR Data (90 MHz, CDCl₃) from SDBS:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.95 | d | 1H | H-8 |
| 6.63 | dd | 1H | H-7 |
| 6.57 | d | 1H | H-5 |
| 3.76 | s | 3H | OCH₃ |
| 2.72 | t | 4H | H-1, H-4 |
| 1.77 | m | 4H | H-2, H-3 |
¹³C NMR Data (22.5 MHz, CDCl₃) from SDBS:
| Chemical Shift (δ) ppm | Assignment |
| 157.6 | C-6 |
| 138.0 | C-4a |
| 129.8 | C-8a |
| 129.4 | C-8 |
| 113.3 | C-7 |
| 112.4 | C-5 |
| 55.2 | OCH₃ |
| 29.5 | C-4 |
| 28.7 | C-1 |
| 23.3 | C-3 |
| 23.2 | C-2 |
The Art of Comparison: Cross-Referencing Experimental and Literature Data
With both experimental and literature data in hand, a meticulous comparison is the next logical step. For the purpose of this guide, let's assume we have acquired the following hypothetical experimental data for a newly synthesized batch of this compound.
Hypothetical Experimental ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.97 | d | 8.4 | 1H | H-8 |
| 6.65 | dd | 8.4, 2.6 | 1H | H-7 |
| 6.59 | d | 2.6 | 1H | H-5 |
| 3.78 | s | - | 3H | OCH₃ |
| 2.74 | t | 6.2 | 4H | H-1, H-4 |
| 1.80 | m | - | 4H | H-2, H-3 |
Hypothetical Experimental ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 157.7 | C-6 |
| 138.1 | C-4a |
| 129.9 | C-8a |
| 129.5 | C-8 |
| 113.4 | C-7 |
| 112.5 | C-5 |
| 55.3 | OCH₃ |
| 29.6 | C-4 |
| 28.8 | C-1 |
| 23.4 | C-3 |
| 23.3 | C-2 |
Comparative Analysis:
A side-by-side comparison reveals a strong correlation between the hypothetical experimental data and the literature values from SDBS.
¹H NMR Comparison:
-
Chemical Shifts: The chemical shifts are in very close agreement, with minor deviations of ±0.02 ppm, which are well within the acceptable range of variation due to differences in spectrometer field strength, sample concentration, and minor temperature fluctuations.
-
Multiplicities: The observed multiplicities (singlet, doublet, doublet of doublets, triplet, multiplet) perfectly match the literature data, confirming the connectivity of the protons.
-
Coupling Constants: The experimental data provides resolved coupling constants, which are consistent with the splitting patterns observed in the literature spectrum. For instance, the ortho-coupling (J ≈ 8.4 Hz) and meta-coupling (J ≈ 2.6 Hz) in the aromatic region are characteristic of this substitution pattern.
¹³C NMR Comparison:
-
Chemical Shifts: The carbon chemical shifts also show excellent agreement with the SDBS data, with deviations of ±0.1 ppm. This level of consistency provides strong evidence for the correct carbon skeleton.
Understanding Discrepancies: Factors Influencing NMR Data
While the example above shows a near-perfect match, it is not uncommon to observe minor discrepancies between experimental and literature data. A Senior Application Scientist understands that these variations are often not indicative of an incorrect structure but rather arise from a number of experimental variables:
-
Solvent Effects: The polarity and anisotropic properties of the solvent can significantly influence the chemical shifts of nearby nuclei.
-
Concentration: Changes in sample concentration can affect intermolecular interactions, leading to slight shifts in resonance frequencies.
-
Temperature: Temperature can impact molecular motion and conformational equilibria, which in turn affects the averaged chemical shifts observed.
-
pH (for ionizable compounds): The protonation state of a molecule will dramatically alter its electronic environment and thus its NMR spectrum.
-
Instrumental Differences: While modern spectrometers are highly calibrated, minor variations can exist between instruments.
When significant and unexpected differences arise, it is crucial to re-evaluate the experimental procedure, sample purity, and the possibility of an alternative or isomeric structure.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical steps of the data comparison.
Caption: Experimental workflow for NMR data acquisition and processing.
Caption: Logical workflow for comparing experimental and literature NMR data.
Conclusion: Ensuring Scientific Rigor
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
"performance evaluation of different Lewis acids in the acylation of 6-Methoxy-1,2,3,4-tetrahydronaphthalene"
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of 6-methoxy-1,2,3,4-tetrahydronaphthalene is a pivotal reaction in synthetic organic chemistry, forming a key building block for various pharmacologically active molecules. The choice of Lewis acid catalyst is paramount in this transformation, directly influencing yield, regioselectivity, and reaction conditions. This guide provides an in-depth comparison of the performance of different Lewis acids in the acylation of this compound, supported by experimental data to inform catalyst selection and process optimization.
The Critical Role of the Lewis Acid in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid catalyst plays a crucial role in activating the acylating agent, typically an acyl chloride or anhydride, to generate a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of this compound. The strength of the Lewis acid, its stoichiometry, and the reaction solvent all contribute to the overall efficiency and outcome of the reaction.
The methoxy group at the 6-position of the tetrahydronaphthalene ring is a strongly activating, ortho-, para-directing group. Acylation is expected to occur predominantly at the electron-rich position ortho to the methoxy group, which is the 2-position.
Caption: Generalized mechanism of Friedel-Crafts acylation.
Performance Comparison of Lewis Acids
The selection of a Lewis acid catalyst is a critical parameter that dictates the success of the acylation reaction. While strong Lewis acids like aluminum chloride (AlCl₃) are highly effective, they often necessitate stoichiometric amounts and can lead to side reactions. Milder Lewis acids, such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃), offer alternatives with potentially improved selectivity and more environmentally benign profiles.
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl chloride | Nitrobenzene | 10-13 | 2 (then 12 at RT) | 45-48 | [1] |
| ZnCl₂ | Acetic anhydride | Acetonitrile | 80 | - | Good to Excellent (general) | |
| FeCl₃ | Chloroacetyl chloride | Benzene | Reflux | 10 | ~94 (for phenol) | [2] |
| SnCl₄ | General Acylation | - | - | - | Effective Catalyst | [3] |
Note: The data presented is compiled from various sources and may involve different, though structurally related, substrates. Direct comparison should be made with caution. The yield for AlCl₃ is for the closely related acylation of 2-methoxynaphthalene, which serves as a strong proxy for the target reaction. The data for ZnCl₂ and FeCl₃ are for the acylation of phenols, indicating their catalytic activity for activated aromatic rings.
In-Depth Analysis of Common Lewis Acids
Aluminum Chloride (AlCl₃): The Workhorse Catalyst
Aluminum chloride is the most common and potent Lewis acid for Friedel-Crafts acylation. Its high activity stems from its strong ability to coordinate with the acyl halide, generating a high concentration of the reactive acylium ion. However, its high reactivity can also be a drawback, leading to potential side reactions and the need for stoichiometric amounts due to complexation with the ketone product.
Causality Behind Experimental Choices:
-
Solvent: Nitrobenzene is often the solvent of choice when using AlCl₃ for the acylation of naphthalene derivatives. It is believed to form a complex with the acylating agent and catalyst, which can influence the regioselectivity, favoring acylation at the 6-position in 2-substituted naphthalenes.[1]
-
Temperature Control: Strict temperature control is crucial. Lower temperatures can favor the formation of the kinetically controlled product (acylation at the 1-position in 2-methoxynaphthalene), while higher temperatures, though promoting the desired thermodynamically controlled 6-acylation, can lead to increased formation of tar-like byproducts.[1]
Zinc Chloride (ZnCl₂): A Milder Alternative
Zinc chloride is a milder Lewis acid compared to AlCl₃ and can be an effective catalyst, particularly for activated substrates. Its lower reactivity can translate to higher selectivity and a cleaner reaction profile. It is often used in catalytic amounts, making it a more environmentally friendly option. Supported ZnCl₂ catalysts, such as on silica or alumina, have also been developed to facilitate catalyst recovery and reuse.[4][5]
Potential Advantages:
-
Catalytic Amounts: Unlike AlCl₃, ZnCl₂ can often be used in catalytic quantities, reducing waste.
-
Improved Selectivity: Its milder nature can lead to less side-product formation.
-
Heterogeneous Catalysis: The ability to support ZnCl₂ on solid materials simplifies product purification and catalyst recycling.
Iron(III) Chloride (FeCl₃): A Cost-Effective Option
Iron(III) chloride is another commonly used Lewis acid that is less reactive than AlCl₃ but still effective for many Friedel-Crafts acylations. It is an inexpensive and readily available catalyst. Studies on the chloroacetylation of phenols have shown that FeCl₃ can effectively promote O-acylation, while its hydrated form, FeCl₃·6H₂O, can favor C-acylation.[2] This highlights the importance of using the anhydrous form for Friedel-Crafts reactions.
Tin(IV) Chloride (SnCl₄): A Versatile Catalyst
Tin(IV) chloride is a versatile Lewis acid used in a variety of organic transformations, including Friedel-Crafts reactions. It is a strong Lewis acid, though generally considered milder than AlCl₃. Its utility in promoting intramolecular Friedel-Crafts reactions suggests its potential for efficient acylation of activated aromatic systems.[3]
Experimental Protocols
The following protocols are provided as a guide for the acylation of this compound. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Acylation using Aluminum Chloride (AlCl₃)
This protocol is adapted from a well-established procedure for the acylation of 2-methoxynaphthalene and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dry Nitrobenzene
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with a drying tube, dissolve anhydrous aluminum chloride (1.28 equivalents) in dry nitrobenzene.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add finely ground this compound (1.0 equivalent) to the solution.
-
Add redistilled acetyl chloride (1.28 equivalents) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel with chloroform.
-
Separate the chloroform-nitrobenzene layer and wash it with three portions of water.
-
The organic layer can then be subjected to steam distillation to remove the nitrobenzene.
-
The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed via rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization.
Caption: Experimental workflow for AlCl₃-catalyzed acylation.
Protocol 2: Acylation using Zinc Chloride (ZnCl₂) on a Solid Support (Conceptual)
This protocol is a conceptual adaptation based on the use of supported ZnCl₂ for the acylation of phenols.[4]
Materials:
-
This compound
-
Silica-supported Zinc Chloride (SiO₂-ZnCl₂)
-
Acetic Anhydride
-
Acetonitrile
Procedure:
-
Prepare silica-supported zinc chloride by refluxing anhydrous ZnCl₂ with activated silica gel in a suitable solvent like toluene, followed by filtration and drying.
-
In a round-bottomed flask, combine this compound (1.0 equivalent), acetic anhydride (1.2 equivalents), and the prepared SiO₂-ZnCl₂ catalyst in acetonitrile.
-
Heat the mixture to 80°C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the solid catalyst.
-
The filtrate can be concentrated, and the residue purified by column chromatography or distillation.
-
The recovered catalyst can potentially be washed, dried, and reused.
Conclusion and Future Perspectives
The choice of Lewis acid for the acylation of this compound is a critical consideration for any synthetic campaign. While AlCl₃ remains a robust and widely used catalyst, its drawbacks in terms of stoichiometry and waste generation are significant. Milder Lewis acids such as ZnCl₂, FeCl₃, and SnCl₄ present viable alternatives that can offer improved selectivity and a more favorable environmental profile.
The development of heterogeneous Lewis acid catalysts, such as metal chlorides supported on solid matrices, represents a promising avenue for future research. These systems offer the potential for simplified product purification, catalyst recycling, and continuous flow processes, aligning with the principles of green chemistry. Further systematic studies directly comparing the performance of these various Lewis acids on the target substrate are warranted to provide a more comprehensive understanding and guide the rational design of efficient and sustainable synthetic routes.
References
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Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. ARKIVOC, 2008 , (viii), 225-241. [Link]
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Silica supported zinc chloride catalyzed acetylation of amines, alcohols and phenols. Indian Journal of Chemistry, 2008 , 47B, 1148-1151. [Link]
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6-METHOXY-β-TETRALONE. Organic Syntheses, Coll. Vol. 6, p.741 (1988); Vol. 51, p.109 (1971). [Link]
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2-ACETYL-6-METHOXYNAPHTHALENE. Organic Syntheses, Coll. Vol. 5, p.13 (1973); Vol. 42, p.1 (1962). [Link]
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Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Tetrahedron, 2002 , 58(7), 1369-1374. [Link]
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Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Chemistry, 2023 , 5(4), 2636-2651. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2021 , 26(16), 4991. [Link]
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A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2018 , 2(1):34-36. [Link]
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ChemInform Abstract: Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. ChemInform, 2002 , 33(28). [Link]
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Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Green Chemistry, 2011 , 13, 1263-1269. [Link]
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Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Request PDF. [Link]
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Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C–H/C–H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Journal of the American Chemical Society, 2021 , 143(2), 1076–1085. [Link]
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Aromatic C-acylation of Phenols by using Acid and Acid Anhydride in Presence of Lewis Acid Catalyst. American Journal of PharmTech Research, 2018 , 8(5). [Link]
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Regioselective enzymatic acylation of vicinal diols of steroids. Request PDF. [Link]
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Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 2014 , 1, 415-421. [Link]
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2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with... ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene: A Cost-Benefit Analysis for the Research Scientist
Introduction
6-Methoxy-1,2,3,4-tetrahydronaphthalene is a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its tetralone precursor, 6-methoxy-1-tetralone, is a key building block for the creation of steroids, certain antifungal agents, and other complex organic scaffolds.[1] The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering a comprehensive analysis of their respective methodologies, yields, costs, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.
Core Synthetic Strategies: A Technical Overview
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of an appropriate tetralone intermediate, most commonly 6-methoxy-1-tetralone, followed by the reduction of the ketone functionality. The primary routes to the tetralone intermediate are Friedel-Crafts acylation, Birch reduction of a naphthalene precursor, and catalytic hydrogenation. Each of these pathways presents a unique set of advantages and disadvantages.
Route 1: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation of anisole is a widely employed and robust method for the synthesis of 6-methoxy-1-tetralone.[2][3] This electrophilic aromatic substitution reaction, followed by an intramolecular cyclization, offers a direct and often high-yielding route from readily available starting materials.
Mechanistic Insight
The reaction proceeds in two main stages. First, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., 4-chlorobutyryl chloride) to form a highly electrophilic acylium ion.[4] The electron-rich anisole then attacks the acylium ion, primarily at the para position due to the ortho,para-directing effect of the methoxy group. This is a classic example of an electrophilic aromatic substitution.[5] The second stage involves an intramolecular Friedel-Crafts alkylation, where the terminal alkyl halide of the intermediate is activated by the Lewis acid, allowing the aromatic ring to close and form the six-membered ring of the tetralone.
Visualizing the Pathway
Caption: Friedel-Crafts acylation route to 6-methoxy-1-tetralone.
Experimental Protocol
The following is a representative protocol for the synthesis of 6-methoxy-1-tetralone via Friedel-Crafts acylation:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (2.2 eq) and dichloromethane.
-
Addition of Reactants: A solution of anisole (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford 6-methoxy-1-tetralone.
Route 2: Birch Reduction of 6-Methoxynaphthalene
The Birch reduction offers a powerful method for the dearomatization of one of the rings of a naphthalene system.[6] This dissolving metal reduction can be a highly effective route to the tetralone precursor, particularly when starting from 6-methoxynaphthalene.
Mechanistic Insight
The Birch reduction involves the single-electron reduction of the aromatic ring by a dissolved alkali metal (e.g., sodium or lithium) in liquid ammonia.[7] This generates a radical anion, which is then protonated by an alcohol present in the reaction mixture. A second single-electron transfer followed by another protonation completes the reduction of one of the double bonds. The regioselectivity is governed by the substituent on the aromatic ring; electron-donating groups like the methoxy group direct the reduction to the unsubstituted ring.[8] Subsequent hydrolysis of the resulting enol ether unmasks the ketone to yield the tetralone.
Visualizing the Pathway
Caption: Birch reduction route to 6-methoxy-1-tetralone.
Experimental Protocol
A typical procedure for the Birch reduction of 6-methoxynaphthalene is as follows:
-
Reaction Setup: A three-necked flask is fitted with a dry-ice condenser and an inlet for ammonia gas. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reactants: Liquid ammonia is condensed into the flask. Small pieces of sodium or lithium metal (2.5-3.0 eq) are added until a persistent blue color is obtained. A solution of 6-methoxynaphthalene (1.0 eq) and a proton source such as ethanol or tert-butanol (2.0 eq) in an appropriate solvent (e.g., THF) is then added dropwise.
-
Reaction: The reaction is stirred at -78 °C for 1-2 hours, or until the blue color disappears.
-
Workup: The reaction is quenched by the careful addition of a proton source like ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ether or ethyl acetate). The organic layer is separated, washed, dried, and concentrated.
-
Hydrolysis and Purification: The crude enol ether is then hydrolyzed with a dilute acid (e.g., aqueous HCl) to afford 6-methoxy-1-tetralone, which is then purified by chromatography or distillation.
Route 3: Catalytic Hydrogenation of 6-Methoxynaphthalene
Catalytic hydrogenation provides a "greener" alternative to dissolving metal reductions, avoiding the use of liquid ammonia and alkali metals.[9] This method involves the reduction of the naphthalene ring system using hydrogen gas in the presence of a metal catalyst.
Mechanistic Insight
In catalytic hydrogenation, both hydrogen and the aromatic substrate adsorb onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support (Pd/C or Pt/C), or Raney nickel.[10] The hydrogen atoms are then transferred to the aromatic ring in a stepwise manner. The selectivity for the reduction of one ring over the other can be controlled by the choice of catalyst, solvent, and reaction conditions (temperature and pressure). Rhodium-based catalysts have shown good selectivity for the hydrogenation of substituted aromatic rings with minimal cleavage of the methoxy group.[11]
Visualizing the Pathway
Caption: Catalytic hydrogenation route to this compound.
Experimental Protocol
A general procedure for the catalytic hydrogenation of 6-methoxynaphthalene is as follows:
-
Reaction Setup: A solution of 6-methoxynaphthalene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) is placed in a high-pressure hydrogenation vessel (Parr apparatus).
-
Catalyst Addition: A catalytic amount of palladium on carbon (5-10 mol%) or another suitable catalyst is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi). The mixture is then stirred and heated to the desired temperature (e.g., 50-100 °C) for several hours until hydrogen uptake ceases.
-
Workup and Purification: The reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product can then be purified by distillation or chromatography to yield this compound.
Final Step: Reduction of 6-Methoxy-1-tetralone
Once 6-methoxy-1-tetralone is synthesized, the final step is the reduction of the ketone to a methylene group. Several standard organic reduction methods can be employed for this transformation.
-
Clemmensen Reduction: This method uses amalgamated zinc and concentrated hydrochloric acid. It is effective for aryl ketones but is performed under harsh acidic conditions which may not be suitable for all substrates.
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by decomposition at high temperatures in the presence of a strong base (e.g., KOH in a high-boiling solvent like ethylene glycol). These are harsh basic conditions.
-
Catalytic Hydrogenation: The ketone can also be reduced to the alcohol using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), followed by dehydration and another hydrogenation step, or directly to the methylene group under more forcing conditions.
-
Hydride Reduction followed by Dehydration and Hydrogenation: A two-step sequence involving reduction of the ketone to an alcohol with a hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by acid-catalyzed dehydration to the dihydronaphthalene and subsequent catalytic hydrogenation is a common and often milder alternative.
Cost-Benefit Analysis
The choice of synthetic route often comes down to a balance of cost, yield, safety, and scalability. The following table provides a comparative overview of the three main routes to the tetralone intermediate. Prices are estimates for laboratory-scale synthesis and can vary significantly based on supplier and purity.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Birch Reduction | Route 3: Catalytic Hydrogenation |
| Starting Materials | Anisole, 4-Chlorobutyryl Chloride | 6-Methoxynaphthalene | 6-Methoxynaphthalene |
| Key Reagents | Aluminum Chloride | Sodium/Lithium, Liquid Ammonia | H₂, Pd/C or other catalyst |
| Approx. Reagent Cost | Moderate | Low to Moderate | Low (H₂) to High (Catalyst) |
| Yield | Generally Good to Excellent (70-90%) | Good (60-80%) | Variable, can be high (>90%) |
| Reaction Conditions | 0 °C to reflux | Cryogenic (-78 °C) | Elevated pressure and temperature |
| Safety Concerns | Corrosive Lewis acids, HCl evolution | Pyrophoric alkali metals, cryogenic liquids | Flammable H₂ gas, pyrophoric catalysts |
| Environmental Impact | Chlorinated solvents, aluminum waste | Use of liquid ammonia | "Greener" with catalyst recycling |
| Scalability | Well-established for large scale | Challenging due to cryogenic conditions | Readily scalable |
| Advantages | High yield, direct route, well-understood | Powerful reduction, good for certain substrates | "Green," high atom economy, scalable |
| Disadvantages | Stoichiometric Lewis acid waste, corrosive | Harsh conditions, specialized equipment | Catalyst cost, potential for over-reduction |
Conclusion and Recommendations
For laboratory-scale synthesis where cost and time are primary considerations, the Friedel-Crafts acylation of anisole often represents the most practical and efficient route to 6-methoxy-1-tetralone. It is a well-established, high-yielding reaction that utilizes readily available starting materials.
For researchers with access to the necessary equipment and a focus on exploring different synthetic strategies, the Birch reduction offers a powerful alternative, particularly if 6-methoxynaphthalene is a more accessible starting material.
For applications where environmental impact and scalability are critical, such as in industrial drug development, catalytic hydrogenation is the preferred method. While the initial catalyst cost may be higher, the potential for catalyst recycling and the avoidance of harsh reagents and cryogenic conditions make it a more sustainable and economically viable option in the long run.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, available equipment, and the desired balance between cost, yield, and environmental considerations.
References
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Organic Syntheses, Coll. Vol. 6, p.731 (1988); Vol. 51, p.103 (1971). Link
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Google Patents: CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Link
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MedCrave online: A concise approach for the synthesis of 6-methoxy-2-tetralone. Link
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Eureka | Patsnap: Synthesis method of 6-methoxy-1-tetralone. Link
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PrepChem.com: Synthesis of this compound-1-carboxylic acid. Link
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Friedel-Crafts Acylation. Link
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PrepChem.com: Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. Link
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PraxiLabs: Friedel Crafts Reaction Virtual Lab. Link
-
Friedel-Crafts Acylation of Anisole. Link
-
YouTube: Organic Chemistry Friedel-Crafts Acylation of Anisole. Link
-
Benchchem: Comparative analysis of different synthetic routes to 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Link
-
YouTube: Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Link
-
ACS Publications: High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. Link
-
NROChemistry: Birch Reduction: Mechanism & Examples. Link
-
Wikipedia: Birch reduction. Link
-
ConnectSci: Birch Reduction of 2-Methoxy-1-naphthoic Acids. Link
-
The Royal Society of Chemistry: SUPPORTING INFORMATION Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Link
-
YouTube: Birch Reduction in Organic Synthesis. Link
-
TRACE: Tennessee Research and Creative Exchange: A Study of the Catalytic Hydrogenation of Methoxybenzenes Over Platinum and Rhodium Catalysts. Link
-
TCI Chemicals: Hydrogenation Catalysts. Link
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Johnson Matthey: Hydrogenation Catalysts. Link
-
ResearchGate: High-selective-hydrogenation activity of W/Beta catalyst in hydrocracking of 1-methylnaphalene to benzene, toluene and xylene. Link
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Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Welcome to your essential guide for the safe handling of 6-Methoxy-1,2,3,4-tetrahydronaphthalene (CAS No. 1730-48-9). As a key intermediate in complex organic synthesis, particularly in the development of novel therapeutics, understanding its properties is paramount not just for experimental success, but for ensuring your safety and the integrity of your research environment. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk assessment and personal protective equipment (PPE) selection.
Hazard Assessment: The "Why" Behind the "What"
This compound, a derivative of tetralin, is an oily liquid that presents several potential hazards that dictate our PPE strategy. While comprehensive toxicological data for this specific molecule is limited, the known hazards of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and related structures provide a strong basis for a cautious approach.
-
Dermal and Eye Irritation: The primary, well-documented hazard is its classification as an irritant to the eyes and skin.[1][2] Direct contact can lead to redness, pain, and inflammation. This irritant nature is the foundational reason for mandatory eye and skin protection.
-
Inhalation and Aspiration Hazard: While evaporation at room temperature is slow, aerosols can be generated, especially during heating, agitation, or spraying, posing an inhalation risk.[3] More critically, the parent compound, tetralin, is classified as an aspiration hazard, meaning if it is swallowed and then enters the lungs, it can cause severe and potentially fatal chemical pneumonitis.[4][5]
-
Potential for Peroxide Formation: Like many ethers and tetralin derivatives, this compound may form explosive peroxides upon prolonged exposure to air and light.[1][4] This reactivity underscores the importance of proper storage and handling procedures, though it does not directly impact PPE selection for routine use, it is critical for overall lab safety.
-
Systemic Effects and Other Concerns: Tetralin is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[5] While these are long-term exposure and environmental concerns, they reinforce the need to minimize all routes of exposure—dermal, inhalation, and ingestion—through diligent use of PPE and engineering controls.
The Hierarchy of Controls: PPE as the Final Guardian
Before we specify PPE, it is crucial to recognize that PPE is the last line of defense. Its efficacy depends on the implementation of broader safety measures.
-
Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood. This minimizes airborne concentrations and protects you from inhalation hazards. Facilities must also be equipped with an accessible eyewash station and a safety shower.
-
Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on the specific hazards of this chemical, and always be mindful of good laboratory practices, such as washing hands thoroughly after handling and before leaving the lab.
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard profile, the following PPE is mandatory for all work involving this compound.
Eye and Face Protection: Shielding from Splashes
Due to its classification as a serious eye irritant, direct contact with the eyes must be prevented.[2]
-
Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times.
-
Recommended for High-Risk Tasks: When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles. Standard safety glasses with side shields do not offer sufficient protection against liquid splashes.
Skin and Body Protection: An Impermeable Barrier
This chemical is a known skin irritant, and absorption through the skin is a potential route for systemic exposure.[4]
-
Gloves:
-
For Incidental Contact (Splash Protection): Disposable nitrile gloves are a suitable choice. Nitrile provides good resistance to a range of chemicals, including aromatic compounds and ethers, for short-duration tasks.[6][7] Always double-check the manufacturer's specific chemical resistance data.
-
For Extended Contact or Immersion: For tasks involving large quantities or potential for prolonged contact (e.g., cleaning spills, immersing equipment), a more robust glove is necessary. Laminated film (e.g., Silver Shield®) or butyl rubber gloves are recommended.
-
Critical Practice: Never wear a single pair of gloves for an extended period. Inspect gloves for any signs of degradation or puncture before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
-
Laboratory Coat: A standard cotton lab coat is not sufficient as it can absorb liquid chemicals. A lab coat made of a chemically resistant material, such as polyester or a cotton/poly blend, with a buttoned or snapped front and tight-fitting cuffs, is required.
-
Additional Protection: For large-scale operations, consider a chemical-resistant apron or coveralls. Ensure legs are fully covered (no shorts or skirts), and wear closed-toe shoes made of a non-porous material.
Respiratory Protection: When Ventilation Isn't Enough
Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. However, it becomes necessary under specific conditions:
-
Scenario: Weighing or transferring the material outside of a fume hood.
-
Scenario: Responding to a large spill.
-
Scenario: When heating the material or generating aerosols and engineering controls are insufficient.
-
Required Equipment: In these cases, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required. A full respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit-testing and training, is mandatory for all respirator users.
PPE Selection and Operational Plan
This section provides the step-by-step guidance for safe operations involving this compound.
Summary of PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<10g) in a Fume Hood | Chemical Splash Goggles | Disposable Nitrile Gloves | Chemically Resistant Lab Coat | Not Required |
| Solution Preparation/Transfers in a Fume Hood | Chemical Splash Goggles | Disposable Nitrile Gloves | Chemically Resistant Lab Coat | Not Required |
| Running Reactions (Heated/Agitated) in a Fume Hood | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Chemically Resistant Lab Coat | Not Required |
| Handling Large Quantities (>100mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemically Resistant Lab Coat & Apron | Assess ventilation; use OV respirator if needed |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Butyl or Laminated Film Gloves | Chemical-Resistant Coveralls/Suit | NIOSH-approved OV respirator |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat: Put on your chemically resistant lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Select the correct gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) Sequence - The goal is to touch contaminated PPE as little as possible:
-
Gloves: Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Lab Coat: Unfasten your lab coat. Shrug it from your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the designated area.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.
-
Respirator (if used): Remove your respirator last.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.
Decision-Making Flowchart for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate level of PPE for any task involving this compound.
Diagram Caption: PPE selection workflow for handling this compound.
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is a critical component of the handling process, preventing environmental contamination and future exposure risks.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with this compound must be collected in a designated, sealed hazardous waste bag or container. Do not discard it in the regular trash.
-
Chemical Waste: This compound is a non-halogenated organic liquid.[8] It must be collected in a clearly labeled, sealed hazardous waste container designated for "Non-Halogenated Organic Waste".[9] Never pour this chemical down the drain. Ensure the waste container is compatible with the chemical and stored in a secondary containment bin. Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a licensed environmental services company for incineration.[10]
By integrating this expert guidance into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the quality of your scientific endeavors.
References
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International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
